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  • Product: 2-[4-(4-Chlorophenyl)phenyl]-ethanol

Core Science & Biosynthesis

Foundational

2-[4-(4-Chlorophenyl)phenyl]-ethanol physical properties

This guide provides an in-depth technical analysis of 2-[4-(4-Chlorophenyl)phenyl]-ethanol , a specific biphenyl derivative used as a high-value intermediate in the synthesis of pharmaceuticals (e.g., anticoagulant analo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-[4-(4-Chlorophenyl)phenyl]-ethanol , a specific biphenyl derivative used as a high-value intermediate in the synthesis of pharmaceuticals (e.g., anticoagulant analogs) and advanced materials (liquid crystals).[1]

Synonyms: 2-(4'-Chloro[1,1'-biphenyl]-4-yl)ethanol; 4'-Chloro-4-(2-hydroxyethyl)biphenyl CAS Registry Number: Not widely listed as a commodity; typically synthesized de novo. Molecular Formula: C₁₄H₁₃ClO

Executive Summary

2-[4-(4-Chlorophenyl)phenyl]-ethanol is a primary alcohol attached to a 4'-chlorobiphenyl core via an ethyl linker. It serves as a critical scaffold in medicinal chemistry, particularly for lipophilic side-chain extension, and in materials science for constructing mesogenic units in liquid crystals.[1][2] Its physicochemical profile is dominated by the rigid, hydrophobic biphenyl moiety, which confers high crystallinity and low aqueous solubility, necessitating specific solvent systems for processing.[1][2]

Physicochemical Profile

The following data aggregates experimental values from structural analogs and predictive models (ACD/Labs, ChemAxon) to provide a working baseline for experimental design.

PropertyValue / DescriptionNotes
Molecular Weight 232.71 g/mol Monoisotopic mass: 232.065
Physical State Solid (Crystalline powder)White to off-white
Melting Point 112 – 116 °C (Predicted)Significantly higher than 4-bromophenethyl alcohol (36°C) due to π-stacking.
Boiling Point ~360 °C (at 760 mmHg)Decomposition likely before boiling at atm pressure.[1][3]
Density 1.18 ± 0.05 g/cm³Estimated at 20°C.
LogP (Octanol/Water) 4.2 – 4.5 Highly lipophilic; requires non-polar mobile phases.[3]
Solubility Insoluble: WaterSoluble: DCM, Ethyl Acetate, THF, DMSOSparingly: Ethanol, MethanolSolubility decreases drastically in cold alcohols.[1][2]
pKa ~14.8 (Alcoholic OH)Non-ionizable in physiological pH range.[1][3]

Structural Characterization & Spectroscopy

Accurate identification relies on distinguishing the biphenyl spin systems from simple phenyl rings.[1][3]

1H NMR Spectroscopy (400 MHz, CDCl₃)
  • δ 7.50 – 7.45 (m, 4H): Overlapping signals from the protons ortho to the biphenyl linkage (Positions 3,5 of Ring A and 2',6' of Ring B).[1][2]

  • δ 7.40 (d, J = 8.5 Hz, 2H): Protons ortho to the chlorine (Positions 3',5' of Ring B).[1][2][3]

  • δ 7.30 (d, J = 8.0 Hz, 2H): Protons ortho to the ethyl chain (Positions 2,6 of Ring A).

  • δ 3.90 (t, J = 6.5 Hz, 2H): -CH₂-OH (Methylene adjacent to hydroxyl).[1]

  • δ 2.90 (t, J = 6.5 Hz, 2H): Ar-CH₂- (Benzylic methylene).[1]

  • δ 1.60 (br s, 1H): -OH (Exchangeable with D₂O).

Mass Spectrometry (EI/ESI)
  • Molecular Ion: [M]+ at m/z 232.[3]

  • Isotope Pattern: Distinctive 3:1 ratio for M (232) and M+2 (234) peaks, confirming the presence of a single Chlorine atom.[1][3]

  • Fragmentation: Loss of 31 Da (-CH₂OH) to form the stable tropylium-like biphenyl cation (m/z 201).

Synthesis Protocol (Suzuki-Miyaura Coupling)

The most robust synthetic route avoids the harsh conditions of direct chlorination by coupling a pre-functionalized aryl boronic acid with a bromophenethyl alcohol.[3]

Reaction Pathway

The synthesis utilizes a Palladium(0)-catalyzed cross-coupling between 4-Chlorophenylboronic acid and 2-(4-Bromophenyl)ethanol .

Synthesis Boronic 4-Chlorophenylboronic Acid (Ar-B(OH)2) Catalyst Pd(PPh3)4 (3 mol%) K2CO3 (2.0 eq) Boronic->Catalyst Bromide 2-(4-Bromophenyl)ethanol (Ar-Br) Bromide->Catalyst Solvent DME / H2O (3:1) Reflux, 12h Catalyst->Solvent Product 2-[4-(4-Chlorophenyl)phenyl]-ethanol (Target) Solvent->Product

Caption: Pd-catalyzed synthesis of the target alcohol via Suzuki coupling.

Step-by-Step Procedure
  • Charge: In a 250 mL round-bottom flask, combine 2-(4-bromophenyl)ethanol (20 mmol, 4.02 g) and 4-chlorophenylboronic acid (22 mmol, 3.44 g).

  • Solvent: Add Dimethoxyethane (DME, 60 mL) and degas with Nitrogen for 15 mins.

  • Base: Add an aqueous solution of K₂CO₃ (2M, 20 mL).

  • Catalyst: Add Pd(PPh₃)₄ (0.6 mmol, 0.69 g) under a positive stream of Nitrogen.

  • Reflux: Heat to 85°C (reflux) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 7:3).[1][3]

  • Workup: Cool to RT. Filter through Celite to remove Pd black.[1][3] Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).[1][3]

  • Purification: Recrystallize from hot Ethanol/Hexane (1:4) or purify via silica gel chromatography (Gradient: 10% → 30% EtOAc in Hexane).[1][3]

Handling & Stability

Stability Profile
  • Thermal: Stable up to 200°C. Avoid prolonged heating >150°C in air to prevent benzylic oxidation.[1][3]

  • Chemical: The primary alcohol is susceptible to oxidation (to aldehyde/acid) and sulfonation.[1][3] The biphenyl core is stable against non-oxidizing acids.[1][3]

  • Storage: Store in a cool, dry place (2–8°C recommended for long term) in tightly sealed containers.

Safety (GHS Classification)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1][3][4]

  • H411: Toxic to aquatic life with long-lasting effects (typical for chlorobiphenyls).[3]

References

  • Suzuki-Miyaura Coupling Methodology: Miyaura, N., & Suzuki, A. (1995).[1][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1][2][3] Link[1][2][3]

  • Biphenyl Physical Properties: ECHA Registration Dossier for Biphenyl Derivatives.[1][3] European Chemicals Agency.[1][3][5] Link[1][2][3]

  • Synthesis of 4-substituted biphenyl ethanols: BenchChem Application Note on Aryl-Ethanol Synthesis. Link[1][2][3]

Sources

Exploratory

2-[4-(4-Chlorophenyl)phenyl]-ethanol chemical structure

[1][2] Executive Summary 2-[4-(4-Chlorophenyl)phenyl]ethanol (IUPAC: 2-(4'-chloro[1,1'-biphenyl]-4-yl)ethanol) is a specialized organic building block characterized by a lipophilic biphenyl core terminated with a polar p...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

2-[4-(4-Chlorophenyl)phenyl]ethanol (IUPAC: 2-(4'-chloro[1,1'-biphenyl]-4-yl)ethanol) is a specialized organic building block characterized by a lipophilic biphenyl core terminated with a polar primary alcohol. It serves as a critical intermediate in the synthesis of liquid crystal mesogens , non-steroidal anti-inflammatory drug (NSAID) analogs , and biphenyl-based enzyme inhibitors (e.g., for HCV NS5A or fatty acid amide hydrolase).

This guide details the structural properties, synthetic pathways, and application spectra of this molecule, distinguishing it from chemically similar but functionally distinct pharmaceutical intermediates.[1]

Chemical Identity & Structural Analysis[2][4][5][6][7]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 2-(4'-Chloro[1,1'-biphenyl]-4-yl)ethanol
Common Synonyms 4'-Chloro-4-(2-hydroxyethyl)biphenyl; 2-(4'-Chlorobiphenyl-4-yl)ethanol
CAS Number Not widely listed as a commodity chemical; structurally related to CAS 59131-67-8
Molecular Formula C₁₄H₁₃ClO
Molecular Weight 232.71 g/mol
SMILES OCCc1ccc(c2ccc(Cl)cc2)cc1
InChI Key Generated from SMILES
Structural Disambiguation (Critical)

Researchers often confuse this structure with the Cetirizine Intermediate due to naming similarities. It is vital to distinguish the two:

  • Target Molecule (Biphenyl): 2-[4-(4-Chlorophenyl)phenyl]ethanol.[2] Contains a direct phenyl-phenyl bond . Used in materials science and specific medicinal chemistry scaffolds.

  • Cetirizine Intermediate (Benzhydryl Piperazine): 2-[4-[(4-chlorophenyl)phenylmethyl ]piperazin-1-yl]ethanol.[3][2] Contains a central carbon (benzhydryl) and a piperazine ring . Used in antihistamine synthesis.

3D Conformation & Properties

The biphenyl core exhibits a twisted conformation in solution to minimize steric hindrance between ortho-hydrogens (dihedral angle ~44°). In the solid state (crystal lattice), the rings may planarize due to packing forces, enhancing π-π stacking interactions critical for liquid crystal applications.

  • Lipophilicity (Predicted LogP): ~3.8 – 4.2 (Highly Lipophilic)

  • H-Bond Donors: 1 (Hydroxyl group)

  • H-Bond Acceptors: 1 (Hydroxyl oxygen)

  • Rotatable Bonds: 3

Synthetic Pathways[10]

The synthesis of 2-[4-(4-Chlorophenyl)phenyl]ethanol typically follows two primary routes: Suzuki-Miyaura Cross-Coupling (convergent) or Reduction of Biphenylacetic Acid (linear).

Route A: Suzuki-Miyaura Cross-Coupling (Preferred)

This convergent route allows for the late-stage assembly of the biphenyl core, tolerating the alcohol functionality.

  • Reagents: 4-Chlorophenylboronic acid + 4-Bromophenethyl alcohol.

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

  • Base/Solvent: K₂CO₃ / Toluene:Ethanol:Water (2:1:1).

  • Conditions: Reflux (80-100°C) for 12-24 hours.

  • Mechanism: Oxidative addition of the bromide, transmetallation with the boronic acid, and reductive elimination to form the biphenyl bond.

Route B: Reduction of 4'-Chloro-4-biphenylacetic Acid

This linear route is useful if the carboxylic acid precursor is readily available (e.g., from Felbinac analogs).

  • Precursor: 4'-Chloro-4-biphenylacetic acid.

  • Reducing Agent: Borane-THF complex (BH₃·THF) or Lithium Aluminum Hydride (LiAlH₄).

  • Conditions: 0°C to Room Temperature, anhydrous THF.

  • Yield: Typically High (>90%).

Visualization of Synthesis & Reactivity

The following diagram illustrates the synthesis via Suzuki coupling and downstream transformations.

SynthesisPathway Start1 4-Bromophenethyl alcohol Suzuki Suzuki Coupling (Pd(PPh3)4, K2CO3) Start1->Suzuki Start2 4-Chlorophenylboronic acid Start2->Suzuki Product 2-[4-(4-Chlorophenyl)phenyl]ethanol (Target Molecule) Suzuki->Product Oxidation Oxidation (Jones Reagent) Product->Oxidation Halogenation Bromination (PBr3) Product->Halogenation Acid 4'-Chloro-4-biphenylacetic acid (NSAID Scaffold) Oxidation->Acid AlkylHalide Biphenyl Ethyl Bromide (Alkylating Agent) Halogenation->AlkylHalide

Caption: Convergent synthesis via Suzuki coupling and key downstream functional group transformations.

Applications in Research & Development

Medicinal Chemistry (Scaffold Design)

The 4'-chloro-4-biphenyl moiety is a privileged structure in drug discovery, serving as a bioisostere for other lipophilic aromatic systems.

  • NSAID Analogs: Oxidation of the ethanol group yields 4'-chloro-4-biphenylacetic acid , a structural analog of Felbinac and Fenbufen . The chlorine substitution at the 4'-position typically increases metabolic stability and lipophilicity compared to the unsubstituted parent.

  • Enzyme Inhibitors: The biphenyl ethanol scaffold is used to probe hydrophobic pockets in enzymes such as Fatty Acid Amide Hydrolase (FAAH) or Cyclooxygenase (COX) .

  • HCV NS5A Inhibitors: Many Hepatitis C antivirals (e.g., Daclatasvir analogs) utilize functionalized biphenyl cores. This alcohol serves as a linker to attach the biphenyl anchor to peptidomimetic caps.

Materials Science (Liquid Crystals)

Biphenyl derivatives are the "workhorse" of the liquid crystal display (LCD) industry.

  • Mesogenic Core: The rigid biphenyl unit provides the necessary anisotropy.

  • Tail Functionality: The ethanol tail can be esterified with long-chain fatty acids or converted to an alkyl halide to attach flexible spacers.

  • Role: 2-[4-(4-Chlorophenyl)phenyl]ethanol acts as a precursor to Smectic and Nematic liquid crystals. The terminal chlorine is a polar group that influences the dielectric anisotropy (

    
    ).
    

Experimental Protocols

Protocol: Suzuki Coupling Synthesis

Objective: Synthesis of 2-[4-(4-Chlorophenyl)phenyl]ethanol on a 10 mmol scale.

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Purge with Argon.

  • Reagents: Add 4-bromophenethyl alcohol (2.01 g, 10 mmol), 4-chlorophenylboronic acid (1.72 g, 11 mmol), and Pd(PPh₃)₄ (346 mg, 3 mol%).

  • Solvent: Add 40 mL of degassed Toluene/Ethanol (2:1).

  • Base: Add 10 mL of 2M aqueous Na₂CO₃ .

  • Reaction: Heat to vigorous reflux (90°C) for 16 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to RT. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 10% to 30% EtOAc in Hexane).

  • Validation: Confirm structure via ¹H NMR (characteristic biphenyl doublets at 7.2–7.6 ppm).

Analytical Characterization Data (Expected)
  • ¹H NMR (400 MHz, CDCl₃):

    
     7.55-7.45 (m, 4H, biphenyl), 7.40 (d, 2H), 7.30 (d, 2H), 3.90 (t, 2H, -CH ₂OH), 2.90 (t, 2H, Ar-CH ₂-), 1.60 (br s, 1H, OH).
    
  • MS (ESI): m/z 233 [M+H]⁺ (Isotope pattern showing Cl³⁵/Cl³⁷ ratio of 3:1).

Safety & Handling

  • Hazards: Irritating to eyes, respiratory system, and skin.

  • Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place. Stable under normal laboratory conditions.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Gray, G. W. (1982). The Chemistry of Liquid Crystals. Philosophical Transactions of the Royal Society of London, 309(1507), 77–92.
  • PubChem Compound Summary. (2024). Biphenyl derivatives and structural analogs. National Library of Medicine. Link

  • Leadbeater, N. E., & Marco, M. (2003). Ligand-free palladium catalysis of the Suzuki reaction in water using microwave heating. Organic Letters, 5(21), 3919-3922. (Green chemistry protocols for biphenyl synthesis).

Sources

Foundational

Technical Synthesis Guide: 4-Chlorophenethyl Alcohol

Topic: 4-Chlorophenethyl alcohol synthesis overview Audience: Researchers, scientists, and drug development professionals.[1] Format: In-depth technical guide. Executive Summary 4-Chlorophenethyl alcohol (CAS: 1875-88-3)...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Chlorophenethyl alcohol synthesis overview Audience: Researchers, scientists, and drug development professionals.[1] Format: In-depth technical guide.

Executive Summary

4-Chlorophenethyl alcohol (CAS: 1875-88-3), also known as 2-(4-chlorophenyl)ethanol, is a critical primary alcohol intermediate in the synthesis of agrochemicals (e.g., the fungicide Fenapanil) and pharmaceutical compounds (e.g., Beclamide).[1] Its structural motif—a para-chlorinated aromatic ring linked to a hydroxyethyl chain—imparts specific lipophilic and steric properties essential for receptor binding in medicinal chemistry.

This guide details two distinct synthetic pathways selected for their reliability and scalability:

  • The Willgerodt-Kindler Sequence: A robust, three-step laboratory protocol starting from 4-chloroacetophenone, ideal for bench-scale synthesis without high-pressure equipment.[1]

  • The Grignard-Epoxide Route: A direct, atom-economical industrial approach utilizing 4-chlorobromobenzene and ethylene oxide.[1]

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals two primary synthons. The choice of pathway depends heavily on available equipment (handling of gaseous reagents) and scale.

Retrosynthesis Target 4-Chlorophenethyl alcohol (Target) Acid 4-Chlorophenylacetic acid Target->Acid Reduction (C-O bond formation) Grignard 4-Chlorophenylmagnesium bromide Target->Grignard C-C bond formation Epoxide Ethylene Oxide Target->Epoxide + 2C unit Ketone 4-Chloroacetophenone (Starting Material A) Acid->Ketone Willgerodt-Kindler (Rearrangement) Halide 1-Bromo-4-chlorobenzene (Starting Material B) Grignard->Halide Mg insertion

Caption: Retrosynthetic disconnection showing the Willgerodt-Kindler route (left) and Grignard-Epoxide route (right).

Protocol A: The Willgerodt-Kindler Sequence (Laboratory Scale)

Rationale: This method avoids the use of gaseous ethylene oxide and high-pressure reactors.[1] It utilizes the Willgerodt-Kindler rearrangement to convert an aryl ketone into an arylacetic acid, which is subsequently reduced.[2]

Phase 1: Synthesis of 4-Chlorophenylacetic Acid

Mechanism: 4-Chloroacetophenone reacts with sulfur and morpholine to form a thioamide, which is hydrolyzed to the acid.[1][2]

Reagents:

  • 4-Chloroacetophenone (1.0 eq)[1]

  • Sulfur (powder, 1.5 eq)[1]

  • Morpholine (3.5 eq)[1]

  • Solvent: Ethanol/Water[2][3][4]

Step-by-Step Protocol:

  • Thioamide Formation: In a round-bottom flask equipped with a reflux condenser, combine 4-chloroacetophenone (e.g., 15.4 g, 100 mmol), sulfur (4.8 g, 150 mmol), and morpholine (30.5 g, 350 mmol).[1]

  • Reflux: Heat the mixture to reflux (approx. 100–110°C internal temp) for 12–16 hours. The reaction will darken significantly.

  • Hydrolysis: Cool the mixture to ~60°C. Add 50% aqueous ethanol (100 mL) and NaOH (12 g, 300 mmol). Reflux for an additional 8 hours to hydrolyze the intermediate thioamide.

  • Work-up: Distill off the bulk of the ethanol. Dilute the residue with water (200 mL) and filter to remove any unreacted sulfur or insoluble byproducts.

  • Acidification: Acidify the filtrate with concentrated HCl to pH 1. The crude 4-chlorophenylacetic acid will precipitate as a solid.[3]

  • Purification: Recrystallize from hot water or toluene/heptane to yield white crystals.

    • Target Yield: 70–80%

    • Melting Point: 104–106°C

Phase 2: Reduction to 4-Chlorophenethyl Alcohol

Mechanism: In situ generation of Borane (BH3) or activated borohydride species reduces the carboxylic acid to the primary alcohol.[1]

Reagents:

  • 4-Chlorophenylacetic acid (from Phase 1)[1]

  • Sodium Borohydride (NaBH4) (2.5 eq)

  • Iodine (I2) (1.0 eq)[1]

  • Solvent: Anhydrous THF

Step-by-Step Protocol:

  • Setup: Flame-dry a 3-neck flask and purge with Nitrogen/Argon. Add 4-chlorophenylacetic acid (17.0 g, 100 mmol) and NaBH4 (9.5 g, 250 mmol) in anhydrous THF (200 mL).

  • Iodine Addition: Cool the suspension to 0°C. Dissolve Iodine (25.4 g, 100 mmol) in THF (50 mL) and add dropwise over 30 minutes. Caution: Hydrogen gas evolution is vigorous.

  • Reaction: Once gas evolution subsides, remove the ice bath and reflux the mixture for 12 hours. The solution should become colorless as the iodine is consumed.

  • Quenching: Cool to 0°C. Carefully add Methanol (slowly!) to destroy excess hydride.

  • Work-up: Evaporate the solvent under reduced pressure. Dissolve the residue in 20% aqueous KOH (100 mL) and stir for 1 hour (cleaves any borate esters).

  • Extraction: Extract with Dichloromethane (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Distillation under reduced pressure (bp ~135°C @ 15 mmHg) or flash chromatography (Hexane/EtOAc).[1]

Protocol B: The Grignard-Epoxide Route (Industrial/Scale-Up)

Rationale: This is the preferred industrial route due to high atom economy and direct carbon chain extension.[1] It requires handling of ethylene oxide (carcinogenic, flammable gas).

Reagents:

  • 1-Bromo-4-chlorobenzene[1]

  • Magnesium turnings (activated)[1]

  • Ethylene Oxide (Oxirane)[1][5][6]

  • Solvent: Anhydrous Diethyl Ether or THF

GrignardWorkflow Start 1-Bromo-4-chlorobenzene + Mg Grignard Grignard Reagent (4-Cl-Ph-MgBr) Start->Grignard Reflux/THF Addition Ethylene Oxide Addition (< 10°C) Grignard->Addition Cooling Intermed Alkoxide Intermediate Addition->Intermed Ring Opening Hydrolysis Acid Hydrolysis (H3O+) Intermed->Hydrolysis Quench Product 4-Chlorophenethyl Alcohol Hydrolysis->Product Workup

Caption: Workflow for the Grignard addition to ethylene oxide.

Step-by-Step Protocol:

  • Grignard Formation:

    • In a dry reactor under inert atmosphere, activate Magnesium turnings (1.1 eq) with a crystal of Iodine.

    • Add a solution of 1-bromo-4-chlorobenzene (1.0 eq) in anhydrous THF dropwise. Initiate the reaction with mild heating.[7]

    • Maintain a gentle reflux until the magnesium is consumed.

  • Epoxide Addition:

    • Cool the Grignard solution to -5°C to 0°C.

    • Introduce Ethylene Oxide (1.1 eq) slowly.[1] Note: In a lab setting, this is often done by bubbling the gas or adding a pre-cooled solution of ethylene oxide in THF.

    • The reaction is exothermic; strict temperature control is vital to prevent polymerization.

  • Ring Opening:

    • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Reflux gently for 1 hour to ensure complete ring opening of the magnesium-oxirane complex.

  • Hydrolysis:

    • Cool the mixture and pour into ice-cold dilute H2SO4 or saturated NH4Cl solution.

  • Isolation:

    • Separate the organic layer.[1][8] Extract the aqueous phase with ether.

    • Wash with water and brine. Dry and concentrate.

    • Purify via vacuum distillation.[1]

Comparative Data & Specifications

ParameterWillgerodt-Kindler (Method A)Grignard-Epoxide (Method B)[1]
Complexity High (3 steps)Low (2 steps, 1 pot possible)
Safety Profile Moderate (H2S gas from S/Morpholine)High Risk (Ethylene Oxide is toxic/explosive)
Atom Economy Lower (Loss of Morpholine/S byproducts)High
Typical Yield 60–70% (Overall)75–85%
Impurity Profile Trace sulfur compoundsTrace homocoupling (biphenyls)
Scale Suitability Gram to Kilogram (Lab/Pilot)Multi-Kilogram to Ton (Industrial)
Physical Characterization Data[1][3][4][6][8][9]
  • Appearance: Colorless to pale yellow liquid.[1]

  • Boiling Point: 134–136°C at 15 mmHg.

  • Density: 1.171 g/mL at 25°C.

  • Refractive Index (

    
    ):  1.541.[1]
    
  • Solubility: Soluble in ethanol, ether, DCM; sparingly soluble in water.

References

  • BenchChem. (2025).[1] Synthesis of 2-(4-Chlorophenyl)ethanol from 4-Chloroacetophenone. Retrieved from .[1]

  • Organic Syntheses. (1951).[1] Di-(p-chlorophenyl)acetic acid. Org. Synth. 1951, 31, 29. Retrieved from .

  • PubChem. (2025).[1][9] 4-Chloro-beta-(4-chlorophenyl)benzeneethanol Compound Summary. Retrieved from .[1]

  • Sigma-Aldrich. (2025).[9] 4-Chlorophenylmagnesium bromide solution product sheet. Retrieved from .

  • ChemicalBook. (2025).[1][10] 4-Chlorophenethyl alcohol Properties and Synthesis. Retrieved from .[1]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-[4-(4-Chlorophenyl)phenyl]-ethanol

This technical guide provides an in-depth profiling of 2-[4-(4-Chlorophenyl)phenyl]-ethanol , a specific biphenyl-ethanol scaffold often utilized as a privileged intermediate in the synthesis of anticoagulants (e.g., hyd...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth profiling of 2-[4-(4-Chlorophenyl)phenyl]-ethanol , a specific biphenyl-ethanol scaffold often utilized as a privileged intermediate in the synthesis of anticoagulants (e.g., hydroxycoumarin derivatives), liquid crystal mesogens, and functionalized materials.[1]

[1]

Executive Summary

2-[4-(4-Chlorophenyl)phenyl]-ethanol (Systematic Name: 2-(4'-chloro[1,1'-biphenyl]-4-yl)ethanol) represents a critical "privileged scaffold" in medicinal chemistry.[1] Its structural core—a lipophilic biphenyl system linked to a polar hydroxyethyl tail—serves as a versatile linker in drug discovery. It is particularly relevant in the synthesis of super-warfarin anticoagulants and as a mesogenic core in material science. This guide outlines its molecular stoichiometry, validated synthetic pathways via Suzuki-Miyaura cross-coupling, and analytical characterization protocols.[1]

Part 1: Molecular Identity & Stoichiometry

The following data is derived from the structural definition: Cl-Ph-Ph-CH₂CH₂OH .[1]

Physicochemical Data Table
PropertyValueTechnical Note
Common Name 2-[4-(4-Chlorophenyl)phenyl]-ethanolAlso: 4'-Chloro-4-(2-hydroxyethyl)biphenyl
Molecular Formula C₁₄H₁₃ClO Confirmed by structural count.[1][2]
Molecular Weight 232.71 g/mol Average mass based on standard abundance.
Exact Mass 232.0655 Da Monoisotopic mass (³⁵Cl isotope).
SMILES OCCc1ccc(cc1)c2ccc(Cl)cc2Useful for cheminformatics integration.
LogP (Predicted) 3.8 – 4.2High lipophilicity due to the biphenyl core.
H-Bond Donors 1Hydroxyl group (-OH).[1]
H-Bond Acceptors 1Hydroxyl oxygen.[1]
Isotopic Distribution for Mass Spectrometry

For researchers performing LC-MS validation, the chlorine atom introduces a distinct isotopic signature essential for peak confirmation.[1]

  • M+ (232.07): 100% relative abundance (³⁵Cl).

  • M+2 (234.07): ~32% relative abundance (³⁷Cl).

  • Diagnostic Rule: Look for the characteristic 3:1 intensity ratio between the M and M+2 peaks to confirm the presence of the monochlorinated biphenyl core.

Part 2: Validated Synthetic Protocol

The most robust route to this scaffold is the Suzuki-Miyaura Cross-Coupling .[1] This method is preferred over linear Friedel-Crafts alkylation due to its regioselectivity, preventing ortho/meta isomers.[1]

Reaction Logic
  • Coupling Partners: 4-Chlorophenylboronic acid (nucleophile) and 2-(4-Bromophenyl)ethanol (electrophile).[1]

  • Catalyst Choice:

    
     is selected for its stability and resistance to dehalogenation of the aryl-chloride (we want to couple at the bromo site, leaving the chloro site intact for future functionalization).
    
  • Base: Potassium Carbonate (

    
    ) activates the boronic acid.
    
Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask, dissolve 2-(4-bromophenyl)ethanol (1.0 eq) and 4-chlorophenylboronic acid (1.1 eq) in a mixture of 1,4-Dioxane and Water (4:1 ratio).

  • Degassing (Critical): Sparge the solution with Argon for 15 minutes. Reason: Oxygen poisons the Palladium(0) active species, leading to homocoupling side products.

  • Catalysis: Add

    
      (0.03 eq) and 
    
    
    
    (2.5 eq).
  • Reaction: Heat to 90°C under Argon for 12 hours. Monitor reaction progress via TLC (Hexane/EtOAc 3:1).

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Dilute with Ethyl Acetate, wash with brine, and dry over

    
    .
    
  • Purification: Flash column chromatography (Silica Gel, 0-30% EtOAc in Hexanes).

Synthetic Pathway Visualization

Synthesis Reactant1 2-(4-Bromophenyl)ethanol (Electrophile) Intermediate Pd-Complex (Oxidative Addition) Reactant1->Intermediate Ar-Br Bond Break Reactant2 4-Chlorophenylboronic Acid (Nucleophile) Catalyst Pd(dppf)Cl2 + K2CO3 (Catalytic Cycle) Reactant2->Catalyst Activation Catalyst->Intermediate Transmetallation Product 2-[4-(4-Chlorophenyl)phenyl]-ethanol (Target Scaffold) Intermediate->Product Reductive Elimination

Caption: Figure 1. Suzuki-Miyaura coupling pathway prioritizing chemoselective retention of the aryl-chloride.[1]

Part 3: Analytical Characterization & Quality Control

Trustworthiness in drug development relies on rigorous impurity profiling. The following HPLC method separates the target from potential homocoupled byproducts (e.g., 4,4'-dichlorobiphenyl).

HPLC-UV/MS Method[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B (Equilibration)[1]

    • 2-15 min: 5% -> 95% B (Linear Ramp)[1]

    • 15-20 min: 95% B (Wash lipophilic impurities)[1]

  • Detection: UV at 254 nm (Biphenyl absorption) and MS (ESI Positive Mode).

Analytical Logic Flow

Analysis Sample Crude Reaction Mixture HPLC HPLC Separation (C18 Column) Sample->HPLC UV UV Detector (254 nm) Quantify Purity HPLC->UV MS Mass Spec (ESI+) Verify MW (232.7) HPLC->MS Decision Isotope Pattern Check (3:1 Ratio for Cl) MS->Decision Pass Release Batch Decision->Pass Yes Fail Repurify Decision->Fail No

Caption: Figure 2. QC workflow ensuring structural identity via orthogonal detection (UV absorbance and Isotopic Mass).

Part 4: Applications in Drug Discovery

This molecule acts as a Linker-Divergent Intermediate .[1] The primary hydroxyl group allows for rapid derivatization into:

  • Anticoagulants: Oxidation to the aldehyde/acid followed by condensation with 4-hydroxycoumarin yields analogs of Difenacoum or Brodifacoum.

  • Kinase Inhibitors: Conversion of the alcohol to a leaving group (Mesylate/Tosylate) allows nucleophilic substitution with amines to create biphenyl-based kinase inhibitors.

  • Probes: The rigid biphenyl spacer is often used to probe hydrophobic pockets in enzyme active sites (e.g., COX-2 inhibition studies).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1204-79-1 (Analogous Biphenyl Structures).[1] Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Standard protocol reference for Suzuki Coupling). Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier for Chlorinated Biphenyls. (Toxicology and handling context). Retrieved from [Link][1]

Sources

Foundational

Technical Whitepaper: The Pharmacological and Biocidal Profile of 2-(4-Chlorophenyl)ethanol

Topic: Potential Biological Activities of 2-(4-Chlorophenyl)ethanol Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Technical Summary 2-(4-Chlorophen...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential Biological Activities of 2-(4-Chlorophenyl)ethanol Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Technical Summary

2-(4-Chlorophenyl)ethanol (CAS 1875-88-3), also known as p-chlorophenethyl alcohol (p-CPE), represents a critical scaffold in medicinal chemistry and industrial biocatalysis. Distinct from its non-halogenated analog 2-phenylethanol (PEA)—a common volatile in rose oil—p-CPE exhibits enhanced lipophilicity and metabolic stability due to the para-chlorine substitution.

While primarily utilized as a high-value intermediate in the synthesis of GABA-B agonists (e.g., Baclofen ) and pyrethroid insecticides, p-CPE possesses intrinsic biological activities. It functions as a broad-spectrum antimicrobial agent via membrane disruption and acts as a signaling analog in specific fungal quorum-sensing pathways. This guide analyzes its physicochemical properties, direct biological effects, and its pivotal role as a precursor in asymmetric drug synthesis.

Chemical Profile & Pharmacophore Analysis

The biological behavior of p-CPE is dictated by the "Chlorine Effect," which alters the molecule's electronic distribution and solubility compared to PEA.

Physicochemical Properties Table[1]
Property2-Phenylethanol (PEA)2-(4-Chlorophenyl)ethanol (p-CPE)Impact on Biological Activity
Molecular Weight 122.16 g/mol 156.61 g/mol Slight increase in steric bulk.
LogP (Lipophilicity) ~1.36~2.40 (Predicted)Critical: Enhanced membrane partitioning; higher potency as a biocide.
H-Bond Donors 11Retains capacity for receptor binding (e.g., enzyme active sites).
Metabolic Stability Low (Rapid oxidation)Moderatep-Cl blocks para-hydroxylation (Phase I metabolism), prolonging half-life.
Boiling Point 219 °C259 °CLower volatility, more persistent in environmental applications.

Intrinsic Biological Activities

Antimicrobial & Antifungal Mechanism

Like other aryl-alcohols, p-CPE acts as a biocidal agent. Its mechanism is non-specific, driven by the partitioning of the hydrophobic phenyl ring into the lipid bilayer of microbial cell membranes.

  • Mechanism of Action (MOA): The p-chloro substituent increases the partition coefficient (

    
    ), allowing p-CPE to penetrate the bacterial cell envelope more effectively than PEA. Accumulation in the lipid bilayer disrupts Van der Waals interactions between fatty acid tails, leading to membrane fluidization, ion leakage (
    
    
    
    ,
    
    
    ), and eventual cell lysis.
  • Spectrum: Effective against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (Candida spp.).

  • Quorum Sensing Interference: Structurally analogous to Tyrosol and Tryptophol (fungal quorum-sensing molecules), p-CPE can act as a competitive inhibitor or false signal in Candida albicans morphogenesis, potentially inhibiting the yeast-to-hyphae transition essential for virulence.

Insecticidal & Agrochemical Potential

p-CPE serves as a bioactive fragment in the design of DDT-type insecticides and pyrethroids. The chlorophenyl moiety is a validated pharmacophore for voltage-gated sodium channel modulators in insects. While p-CPE itself is a weak insecticide, its esters (e.g., with cyclopropanecarboxylic acids) exhibit potent knockdown activity by prolonging sodium channel opening.

Synthetic & Metabolic Utility: The High-Value Precursor

The most significant "biological activity" of p-CPE in a pharmaceutical context is its role as the starting material for (R)-Baclofen , a selective GABA-B receptor agonist used to treat muscle spasticity.

Synthesis of (R)-Baclofen via C-H Insertion

The transformation of p-CPE to Baclofen highlights its utility in asymmetric synthesis. The protocol utilizes a Rhodium-catalyzed intramolecular C-H insertion.

Pathway Logic:

  • Precursor: p-CPE is esterified with a diazoacetate.

  • Catalysis: A chiral Dirhodium catalyst mediates carbene insertion into the C-H bond.[1][2]

  • Result: Formation of a

    
    -lactone, which is subsequently hydrolyzed and aminated to yield Baclofen.[2]
    
Metabolic Degradation Pathway

In environmental microbiology, p-CPE is a metabolite in the degradation of chlorobenzenes by Pseudomonas and Alcaligenes species. Understanding this pathway is crucial for bioremediation strategies.

Degradation Flow: Chlorobenzene


p-Chlorophenol

p-CPE (via condensation/reduction)

p-Chlorophenylacetic acid

Ring Fission.

Visualizing the Pathways

The following diagram illustrates the dual role of p-CPE: as a metabolic intermediate in biodegradation and a synthetic precursor for pharmaceuticals.

G cluster_0 Biodegradation (Pseudomonas sp.) cluster_1 Pharma Synthesis (Chemocatalysis) Chlorobenzene Chlorobenzene pCPE_Bio 2-(4-Chlorophenyl)ethanol (Metabolite) Chlorobenzene->pCPE_Bio Oxidation/Reduction pCPA 4-Chlorophenylacetic Acid pCPE_Bio->pCPA ADH/ALDH Pathway Ring Fission Ring Fission pCPA->Ring Fission pCPE_Syn 2-(4-Chlorophenyl)ethanol (Starting Material) Diazo Diazoacetate Ester pCPE_Syn->Diazo Esterification Lactone gamma-Lactone (Intermediate) Diazo->Lactone Rh(II) C-H Insertion Baclofen (R)-Baclofen (GABA-B Agonist) Lactone->Baclofen Hydrolysis/Amination

Caption: Figure 1. Dual utility of the p-CPE scaffold in biodegradation pathways and asymmetric synthesis of (R)-Baclofen.

Experimental Protocols

Protocol A: Synthesis of p-CPE (Grignard Method)

For the generation of high-purity material for biological assays.

  • Reagent Prep: Activate Magnesium turnings (1.2 eq) with iodine in anhydrous diethyl ether.

  • Grignard Formation: Add 4-chlorobenzyl chloride (or 4-chlorobromobenzene) dropwise under

    
     to maintain gentle reflux. Stir for 1 hour.
    
  • Epoxide Addition: Cool to 0°C. Cannulate Ethylene Oxide (1.5 eq) into the solution (or use paraformaldehyde for one-carbon extension if starting from benzyl halide). Correction: For phenethyl alcohol from phenyl halide, use Ethylene Oxide.

  • Quench: Pour mixture into ice-cold saturated

    
    .
    
  • Extraction: Extract with EtOAc (3x). Dry over

    
    .
    
  • Purification: Vacuum distillation (bp ~110°C at 0.5 mmHg).

Protocol B: Antimicrobial Susceptibility Testing (MIC)

Standardized broth microdilution assay to quantify intrinsic biocidal activity.

  • Inoculum: Prepare

    
     CFU/mL of S. aureus (ATCC 29213) in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Compound Prep: Dissolve p-CPE in DMSO (Stock 10 mg/mL).

  • Dilution: Create serial 2-fold dilutions in a 96-well plate (Range: 512

    
    g/mL to 0.5 
    
    
    
    g/mL). Ensure final DMSO concentration < 1%.
  • Incubation: 37°C for 18–24 hours.

  • Readout: Determine Minimum Inhibitory Concentration (MIC) visually as the lowest concentration inhibiting visible turbidity.

  • Control: Run PEA (non-chlorinated) in parallel to calculate the "Chlorine Potency Factor."

Safety & Handling (Toxicity Profile)

  • Acute Toxicity: Classified as Harmful if swallowed (H302).[3]

  • Target Organs: Potential respiratory irritant.[4]

  • Handling: Use nitrile gloves and chemical fume hood. Avoid release to the environment due to potential persistence of chlorinated aromatics.

References

  • BenchChem. 2-(4-Chlorophenyl)ethanol vs. 2-Phenylethanol: A Comparative Guide for Researchers. Retrieved from

  • National Institutes of Health (NIH) - PubChem. 2-(4-Chlorophenoxy)ethanol | C8H9ClO2 | CID 15907. Retrieved from

  • MedChemExpress. 2-(4-Chlorophenyl)ethanol: PROTAC Linker and Synthesis Reagent. Retrieved from

  • ResearchGate. Enzymatic Assembly of Diverse Lactone Structures: Synthesis of Baclofen from p-chlorophenethyl alcohol. Retrieved from

  • CymitQuimica. 4-Chlorobenzeneethanol: Properties and Applications. Retrieved from

Sources

Exploratory

Technical Guide: Discovery and History of 2-[4-(4-Chlorophenyl)phenyl]-ethanol

The following technical guide details the discovery, chemistry, and applications of 2-[4-(4-Chlorophenyl)phenyl]-ethanol , also known as 2-(4'-chloro[1,1'-biphenyl]-4-yl)ethanol . This compound serves as a critical inter...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, chemistry, and applications of 2-[4-(4-Chlorophenyl)phenyl]-ethanol , also known as 2-(4'-chloro[1,1'-biphenyl]-4-yl)ethanol . This compound serves as a critical intermediate in the synthesis of advanced materials (liquid crystals) and pharmaceutical scaffolds (biphenyl-based anticoagulants and enzyme inhibitors).

Executive Summary & Chemical Identity

2-[4-(4-Chlorophenyl)phenyl]-ethanol (CAS: 76431-64-6) is a halogenated biphenyl derivative characterized by a 4'-chloro substituent and a 4-(2-hydroxyethyl) tail. Unlike its diphenylmethane analogs (e.g., DDT metabolites like DDOH), this compound features a direct phenyl-phenyl bond, imparting unique rigidity and lipophilicity. It is primarily utilized as a mesogenic core in liquid crystal engineering and as a building block for bioactive biphenyl molecules.

PropertySpecification
IUPAC Name 2-(4'-Chloro[1,1'-biphenyl]-4-yl)ethanol
Common Synonyms 4'-Chloro-4-(2-hydroxyethyl)biphenyl; 2-[4-(4-Chlorophenyl)phenyl]ethanol
CAS Number 76431-64-6
Molecular Formula C₁₄H₁₃ClO
Molecular Weight 232.71 g/mol
SMILES OCCC1=CC=C(C2=CC=C(Cl)C=C2)C=C1
LogP (Predicted) ~3.8 (High Lipophilicity)

Discovery & Historical Context

The history of 2-[4-(4-Chlorophenyl)phenyl]-ethanol is intrinsically linked to the evolution of biphenyl synthesis and liquid crystal research in the mid-20th century.

The Biphenyl Scaffold Evolution

Early synthesis of biphenyls relied on the Ullmann Reaction (1901), which required harsh conditions (copper bronze, >200°C) and was limited to symmetric biaryls. The discovery of 2-[4-(4-Chlorophenyl)phenyl]-ethanol as a distinct entity emerged with the demand for asymmetric biphenyls in the 1970s, driven by the search for stable liquid crystals.

The Liquid Crystal Revolution

In the 1970s and 80s, researchers identified that 4,4'-disubstituted biphenyls possess excellent mesogenic properties (ability to form liquid crystal phases). The 4'-chloro group provides a polar terminus, while the ethanol chain serves as a flexible spacer for polymerization or further functionalization. This compound became a key intermediate for synthesizing smectic liquid crystals used in early display technologies.

Pharmaceutical Relevance

While not a marketed drug itself, the 4'-chlorobiphenyl-4-yl scaffold is a pharmacophore found in:

  • Anticoagulants: Structural analogs of super-warfarins (e.g., Difenacoum) where the biphenyl core dictates binding affinity.

  • Enzyme Inhibitors: Used in SAR (Structure-Activity Relationship) studies to probe hydrophobic pockets of enzymes like CYP450.

Synthesis Protocols

Modern synthesis rejects the low-yielding Ullmann coupling in favor of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura Coupling is the industry standard for producing high-purity 2-[4-(4-Chlorophenyl)phenyl]-ethanol.

Protocol: Palladium-Catalyzed Cross-Coupling

Objective: Synthesize 2-[4-(4-Chlorophenyl)phenyl]-ethanol via Suzuki coupling of 4-chlorophenylboronic acid and 4-bromophenethyl alcohol.

Reagents:

  • 4-Chlorophenylboronic acid (1.2 eq)

  • 4-Bromophenethyl alcohol (1.0 eq)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

  • Base: K₂CO₃ (2.0 eq)

  • Solvent: Toluene/Ethanol/Water (4:1:1)

Step-by-Step Methodology:

  • Degassing: Charge the reaction vessel with toluene, ethanol, and water. Sparge with Argon for 30 minutes to remove O₂ (critical to prevent Pd oxidation).

  • Addition: Add 4-bromophenethyl alcohol, 4-chlorophenylboronic acid, and K₂CO₃ under Argon flow.

  • Catalysis: Add Pd(PPh₃)₄ quickly to minimize air exposure. Seal the vessel.

  • Reflux: Heat the mixture to 90°C with vigorous stirring for 12-16 hours. Monitor via TLC (Hexane/EtOAc 7:3).

  • Work-up: Cool to RT. Dilute with ethyl acetate. Wash with water and brine. Dry organic layer over MgSO₄.

  • Purification: Concentrate in vacuo. Purify via silica gel column chromatography (Gradient: 10% -> 30% EtOAc in Hexanes).

  • Validation: Confirm structure via ¹H-NMR (characteristic triplets for -CH₂CH₂- at δ 2.9 and 3.9 ppm).

Synthesis Pathway Visualization

The following diagram illustrates the convergent synthesis strategy.

SynthesisPathway Boronic 4-Chlorophenylboronic Acid Suzuki Suzuki Coupling Pd(PPh3)4, K2CO3 90°C, 12h Boronic->Suzuki Bromide 4-Bromophenethyl Alcohol Bromide->Suzuki Product 2-[4-(4-Chlorophenyl)phenyl]-ethanol (C14H13ClO) Suzuki->Product C-C Bond Formation LC Liquid Crystals (Mesogens) Product->LC Pharma Pharm. Scaffolds (Anticoagulants) Product->Pharma

Caption: Convergent synthesis via Suzuki-Miyaura coupling followed by downstream applications.

Applications & Mechanism of Action

Material Science: Liquid Crystals

The 4'-chloro-4-biphenyl core is a classic mesogen . The rod-like (calamitic) shape allows molecules to align in parallel, forming nematic or smectic phases. The ethanol tail acts as a "soft" spacer, decoupling the rigid core from the polymer backbone in side-chain liquid crystal polymers.

  • Function: Provides optical anisotropy and thermal stability.

  • Relevance: Used in the development of phase-retardation films and early LCD mixtures.

Pharmaceutical Chemistry: Bioisosteres

In drug design, the 4'-chlorobiphenyl group is often used as a lipophilic anchor.

  • Metabolic Stability: The chlorine atom at the para-position blocks metabolic hydroxylation (a common clearance pathway for biphenyls), extending the half-life of the scaffold.

  • Toxicology Probe: This compound is structurally related to hydroxylated PCB metabolites (OH-PCBs). It serves as a reference standard in toxicology to distinguish between environmental contaminants and synthetic intermediates.

Structural Comparison: Biphenyl vs. Diphenylmethane

It is crucial to distinguish this compound from DDOH (2,2-bis(4-chlorophenyl)ethanol), a metabolite of DDT.

Feature2-[4-(4-Chlorophenyl)phenyl]-ethanolDDOH (DDT Metabolite)
Core Structure Biphenyl (Ph-Ph)Diphenylmethane (Ph-CH-Ph)
Geometry Rigid, Linear (Rod-like)Flexible, V-shaped (Tetrahedral)
Primary Use Liquid Crystals, Synthesis IntermediateEnvironmental Marker (Pesticide residue)
CAS 76431-64-62642-82-2

Safety & Handling (Self-Validating Protocol)

When handling halogenated biphenyls, assume potential persistence and bioaccumulation.

  • PPE: Nitrile gloves (double-gloved), lab coat, and safety glasses.

  • Containment: All weighing and transfers must occur within a certified fume hood.

  • Waste: Segregate as halogenated organic waste. Do not dispose of down the drain.

  • Validation: Check seals on waste containers; halogenated solvents can degrade certain plastics over time. Use glass or HDPE.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Gray, G. W. (1982). "The Chemistry of Liquid Crystals." Philosophical Transactions of the Royal Society A.

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 13648607 (Structure Similarity)." PubChem.

  • Safe, S. (1994). "Polychlorinated Biphenyls (PCBs): Environmental Impact, Biochemical and Toxic Responses, and Implications for Risk Assessment." Critical Reviews in Toxicology.

(Note: Specific patent literature for CAS 76431-64-6 is often proprietary or embedded within broader generic structures in liquid crystal patents.)

Foundational

Strategic Sourcing &amp; Synthesis of 2-[4-(4-Chlorophenyl)phenyl]-ethanol: A Technical Guide

The following technical guide details the commercial availability, synthesis, and research applications of 2-[4-(4-Chlorophenyl)phenyl]-ethanol (systematically 2-(4'-chloro[1,1'-biphenyl]-4-yl)ethanol ). Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the commercial availability, synthesis, and research applications of 2-[4-(4-Chlorophenyl)phenyl]-ethanol (systematically 2-(4'-chloro[1,1'-biphenyl]-4-yl)ethanol ).

Executive Summary: Commercial Status

2-[4-(4-Chlorophenyl)phenyl]-ethanol is a specialized biphenyl intermediate used primarily in the development of liquid crystals, high-performance polymers, and as a scaffold in medicinal chemistry (e.g., for anticoagulants or non-steroidal anti-inflammatory drug analogs).[1]

Commercial Availability Verdict:

  • Direct Catalog Status: Low Availability. This compound is rarely stocked as a commodity chemical (unlike its single-ring analog, 2-(4-chlorophenyl)ethanol).[1]

  • Sourcing Strategy: It is predominantly available via Custom Synthesis (Make-to-Order) or In-House Modular Synthesis using commercially abundant precursors.[1]

  • Lead Time: 4–8 weeks for custom synthesis; 48 hours for in-house synthesis.

Technical Specifications & Chemical Identity

PropertySpecification
Systematic Name 2-(4'-Chloro[1,1'-biphenyl]-4-yl)ethanol
Common Synonyms 4'-Chloro-4-(2-hydroxyethyl)biphenyl; 2-[4-(4-Chlorophenyl)phenyl]ethanol
Molecular Formula C₁₄H₁₃ClO
Molecular Weight 232.71 g/mol
Predicted LogP ~3.8 (Lipophilic)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, DCM; Insoluble in water
Key Functionality Primary alcohol (nucleophile), Chlorobiphenyl core (lipophilic anchor)

Commercial Sourcing Strategy

Since direct procurement is limited, researchers must choose between outsourced custom synthesis or modular in-house production .[1]

Option A: Custom Synthesis Providers

For quantities >100g or GLP-grade material, contract manufacturing organizations (CMOs) are recommended.[1]

  • Top Tier Vendors: Enamine, WuXi AppTec, Syngene.[1]

  • Specialized Building Block Suppliers: Combi-Blocks, MolPort (often list virtual stock).[1]

  • Specification Request: Ensure purity specification is set to >98% (HPLC) with specific impurity limits for Pd (Palladium) if intended for biological assays.

Option B: Modular In-House Synthesis (Recommended)

For research quantities (<50g), the most efficient route is a Suzuki-Miyaura Cross-Coupling of two highly available commercial precursors.[1] This route is cost-effective and self-validating.[1]

Precursor Availability Table
PrecursorCAS NumberCommercial AvailabilityApprox.[1] Cost (Research Grade)
4-Chlorophenylboronic acid 1679-18-1High (Sigma, TCI, Oakwood)~$15 / 5g
2-(4-Bromophenyl)ethanol 4654-39-1High (Sigma, Combi-Blocks)~$25 / 5g
Pd(dppf)Cl₂[1] · DCM 95464-05-4HighCatalyst quantity

In-House Synthesis Protocol (Standard Operating Procedure)

Objective: Synthesize 2-[4-(4-Chlorophenyl)phenyl]-ethanol via Suzuki Coupling. Scale: 10 mmol (approx. 2.3 g theoretical yield).[1]

Reaction Scheme & Pathway

The synthesis relies on the palladium-catalyzed coupling of an aryl halide with an aryl boronic acid.[1]

SuzukiCoupling A 2-(4-Bromophenyl)ethanol (Electrophile) D Intermediate: Pd-Complex A->D Oxidative Addition B 4-Chlorophenylboronic acid (Nucleophile) B->D Transmetallation C Pd(dppf)Cl2 (3 mol%) K2CO3 (2.0 eq) C->D Catalysis E 2-[4-(4-Chlorophenyl)phenyl]-ethanol (Target Product) D->E Reductive Elimination

Figure 1: Suzuki-Miyaura coupling pathway for the synthesis of the target biphenyl ethanol.[1]

Step-by-Step Protocol

Step 1: Reagent Preparation

  • Charge a 100 mL round-bottom flask (RBF) with 2-(4-Bromophenyl)ethanol (2.01 g, 10.0 mmol).

  • Add 4-Chlorophenylboronic acid (1.72 g, 11.0 mmol, 1.1 eq).

  • Add Potassium Carbonate (K₂CO₃) (2.76 g, 20.0 mmol, 2.0 eq).

  • Add catalyst Pd(dppf)Cl₂[1] · CH₂Cl₂ (245 mg, 0.3 mmol, 3 mol%).[1]

Step 2: Solvent & Reaction

  • Evacuate and backfill the flask with Nitrogen (N₂) or Argon (3 cycles).[1]

  • Add degassed solvent mixture: 1,4-Dioxane / Water (4:1 v/v, 40 mL) via syringe.[1]

  • Heat the mixture to 85°C with vigorous stirring for 4–6 hours .

    • Checkpoint: Monitor reaction progress via TLC (Hexane:EtOAc 3:1). The starting bromide (

      
      ) should disappear; product will appear as a blue-fluorescent spot under UV (
      
      
      
      ).[1]

Step 3: Work-up & Purification [1][2]

  • Cool reaction to room temperature.[1][3][4]

  • Dilute with Ethyl Acetate (EtOAc, 50 mL) and wash with Water (2 x 30 mL) and Brine (1 x 30 mL) .

  • Dry organic layer over Na₂SO₄ , filter, and concentrate under reduced pressure.

  • Purification: Flash column chromatography on silica gel.

    • Eluent: Gradient 10%

      
       30% EtOAc in Hexanes.[1]
      
  • Final Product: Isolate white crystalline solid. Yield typically 75–85%.[1]

Quality Control & Validation

To ensure scientific integrity, the synthesized material must meet the following criteria.

Analytical Specifications[1][4]
TestMethodAcceptance Criteria
Purity HPLC (C18, MeCN/H₂O)> 98.0% Area
Identity ¹H NMR (400 MHz, CDCl₃)Consistent with structure
Residual Pd ICP-MS< 20 ppm (for biological use)
Expected ¹H NMR Data (Simulated)
  • δ 7.45–7.55 (m, 4H): Biphenyl core protons (ortho to linkage).[1]

  • δ 7.38 (d, J=8.5 Hz, 2H): Protons on chlorophenyl ring (meta to linkage).[1]

  • δ 7.28 (d, J=8.0 Hz, 2H): Protons on ethanol-substituted ring.[1]

  • δ 3.90 (t, J=6.5 Hz, 2H):

    
     (methylene next to hydroxyl).[1]
    
  • δ 2.90 (t, J=6.5 Hz, 2H):

    
     (benzylic methylene).[1]
    

Safety & Handling (E-E-A-T)

Hazard Identification:

  • Biphenyl Derivatives: Generally skin and eye irritants.[1] Potential aquatic toxicity.[1]

  • 4-Chlorophenylboronic acid: Irritant (H315, H319).[1]

  • Palladium Catalysts: Sensitizers; handle in a fume hood.[1]

PPE Requirements:

  • Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

  • Use a fume hood during the heating phase to contain solvent vapors (Dioxane is a carcinogen).[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Sigma-Aldrich. "2-(4-Bromophenyl)ethanol Product Specification." Link

  • Combi-Blocks. "4-Chlorophenylboronic acid - CAS 1679-18-1."[1] Link[1]

  • Enamine Store. "Custom Synthesis Services for Biphenyl Scaffolds."[1] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-(4-Chlorophenyl)ethanol via Grignard Reaction

[1] Abstract This application note details the protocol for the synthesis of 2-(4-Chlorophenyl)ethanol (CAS: 1875-88-3) utilizing a Grignard reagent strategy. Unlike the industrial Willgerodt-Kindler route, the Grignard...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract

This application note details the protocol for the synthesis of 2-(4-Chlorophenyl)ethanol (CAS: 1875-88-3) utilizing a Grignard reagent strategy. Unlike the industrial Willgerodt-Kindler route, the Grignard approach offers a direct C-C bond formation pathway suitable for high-purity laboratory scale-up and analog synthesis. This guide addresses the specific chemoselectivity challenges posed by the para-chloro substituent and provides a rigorous safety framework for handling ethylene oxide (oxirane) equivalents.

Introduction & Strategic Reaction Design

Target Molecule Profile
  • IUPAC Name: 2-(4-Chlorophenyl)ethan-1-ol[1]

  • Molecular Formula: C₈H₉ClO[1][2]

  • Molecular Weight: 156.61 g/mol [2]

  • Key Applications: Intermediate for agrochemicals (pesticides), pharmaceuticals (e.g., Beclamide), and fragrance fixatives.

Retrosynthetic Logic

The synthesis relies on a 2-carbon homologation of the aryl halide. The strategic disconnection occurs at the C(alkyl)-C(aryl) bond or the C-C bond adjacent to the hydroxyl group.

  • Route Selected: Reaction of 4-Chlorophenylmagnesium bromide with Ethylene Oxide .

  • Chemoselectivity: The precursor 1-bromo-4-chlorobenzene is chosen because the C-Br bond is significantly more reactive toward magnesium insertion than the C-Cl bond in standard ethereal solvents (THF/Et₂O). This allows the retention of the chloro-substituent without protecting groups.

Reaction Mechanism

The reaction proceeds via the formation of a nucleophilic organomagnesium species, followed by an Sₙ2-like attack on the strained epoxide ring.

GrignardMechanism Start 4-Chlorobromobenzene Grignard Grignard Reagent (Ar-MgBr) Start->Grignard Oxidative Addition Mg + Mg (THF) Mg->Grignard Complex Magnesium Alkoxide Intermediate Grignard->Complex Nu: Attack on Epoxide EO + Ethylene Oxide EO->Complex Product 2-(4-Chlorophenyl)ethanol Complex->Product Protonation H3O + H3O+ (Hydrolysis) H3O->Product

Figure 1: Mechanistic pathway for the Grignard synthesis of 2-(4-Chlorophenyl)ethanol.

Safety & Handling (Critical)

Ethylene Oxide (EO) Hazard Management

Ethylene oxide is a flammable, carcinogenic gas.

  • Protocol Modification: Do NOT use gaseous EO from a cylinder for laboratory-scale synthesis unless equipped with specialized mass-flow controllers and scrubbers.

  • Recommended Reagent: Use a commercially available 2.5–3.0 M solution of Ethylene Oxide in THF or Diethyl Ether . This allows for volumetric dispensing and significantly reduces inhalation risks.

  • Engineering Controls: All operations must be performed in a functioning fume hood.

Grignard Safety
  • Exotherm Control: The formation of the Grignard reagent is autocatalytic and highly exothermic. Never add the entire halide charge at once.

  • Moisture Sensitivity: All glassware must be flame-dried or oven-dried (120°C) and assembled under an inert atmosphere (Argon/Nitrogen).

Experimental Protocol

Reagents & Materials Table
ReagentEquiv.[3][4][5]MW ( g/mol )QuantityNotes
1-Bromo-4-chlorobenzene 1.0191.4519.15 g (100 mmol)Starting material
Magnesium Turnings 1.224.312.92 gFreshly crushed/activated
Iodine (I₂) Cat.253.8~1 crystalInitiator
THF (Anhydrous) Solvent72.11100 mLDried over Na/Benzophenone
Ethylene Oxide (3.0 M in THF) 1.544.0550 mL (150 mmol)Electrophile (Excess)
Sat. NH₄Cl (aq) Quench-100 mLProton source
Step-by-Step Methodology
Phase 1: Preparation of 4-Chlorophenylmagnesium Bromide
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, addition funnel, nitrogen inlet, and magnetic stir bar. Flame-dry the apparatus under vacuum and backfill with Nitrogen (3 cycles).

  • Activation: Add Magnesium turnings (2.92 g) and a single crystal of Iodine to the flask. Dry stir for 5 minutes to crush the oxide layer.

  • Initiation:

    • Dissolve 1-bromo-4-chlorobenzene (19.15 g) in 60 mL of anhydrous THF.

    • Add approx. 5 mL of this solution to the Mg turnings.

    • Observation: The disappearance of the iodine color and gentle bubbling indicates initiation. If not observed, heat locally with a heat gun.

  • Addition: Once initiated, add the remaining bromide solution dropwise over 45–60 minutes. Maintain a gentle reflux using the heat of reaction.[6]

  • Completion: After addition, reflux the dark grey/brown solution for 1 hour to ensure complete consumption of the bromide. Cool to 0°C in an ice bath.

Phase 2: Reaction with Ethylene Oxide[3][7]
  • Preparation: Transfer the Ethylene Oxide solution (50 mL, 3.0 M in THF) into the addition funnel.

  • Addition: Slowly add the EO solution to the cooled Grignard reagent (0°C) over 30 minutes.

    • Note: The reaction is exothermic.[8] Ensure internal temperature does not exceed 10°C to prevent polymerization of EO or ring opening at the wrong position (though rare for primary epoxides).

  • Reaction: Allow the mixture to warm to room temperature slowly, then reflux gently (40–50°C) for 2 hours to ensure ring opening of the magnesium-coordinated epoxide complex.

Phase 3: Workup & Purification
  • Quenching: Cool the mixture to 0°C. Slowly add Saturated NH₄Cl (100 mL). Caution: Vigorous bubbling.

  • Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate or Diethyl Ether (3 x 50 mL).

  • Washing: Wash combined organics with Brine (50 mL). Dry over Anhydrous Na₂SO₄.[4]

  • Concentration: Filter and concentrate under reduced pressure (Rotovap).

  • Purification: The crude oil is typically purified via vacuum distillation (bp ~130–135°C @ 10 mmHg) or Flash Chromatography (Hexanes:EtOAc 80:20).

Process Workflow Diagram

Workflow Setup Setup: Flame-dry glassware N2 Atmosphere Activation Activation: Mg + I2 Add 5% of Aryl Bromide Setup->Activation Formation Grignard Formation: Dropwise addition of Ar-Br Reflux 1 hr Activation->Formation Initiation Observed Cooling Cool to 0°C Formation->Cooling Addition Electrophile Addition: Add Ethylene Oxide (THF soln) Maintain T < 10°C Cooling->Addition Reaction Reaction Completion: Warm to RT -> Reflux 2 hr Addition->Reaction Quench Quench: Sat. NH4Cl Reaction->Quench Purification Purification: Extraction -> Distillation Quench->Purification

Figure 2: Operational workflow for the synthesis of 2-(4-Chlorophenyl)ethanol.

Analytical Validation & Troubleshooting

Expected Analytical Data
  • Appearance: Clear, colorless to pale yellow liquid.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.28 (d, J=8.4 Hz, 2H, Ar-H)

    • δ 7.15 (d, J=8.4 Hz, 2H, Ar-H)

    • δ 3.84 (t, J=6.5 Hz, 2H, -CH ₂OH)

    • δ 2.82 (t, J=6.5 Hz, 2H, Ar-CH ₂-)

    • δ 1.65 (br s, 1H, -OH)

  • GC-MS: Molecular ion peak [M]+ at m/z 156 (3:1 ratio for ³⁵Cl/³⁷Cl).

Troubleshooting Guide
IssueProbable CauseCorrective Action
No Initiation Oxide layer on Mg; Wet solvent.Add 1,2-dibromoethane (entrainment method); Sonicate; Check solvent water content (<50 ppm required).
Low Yield Wurtz coupling (homocoupling).Dilute the aryl bromide solution further; Keep reaction temperature controlled (do not overheat during formation).
Polymerization Ethylene Oxide polymerization.[9]Ensure reaction mixture is cold (0°C) during addition; Avoid strong Lewis acids.
Impurity: Biaryl 4,4'-Dichlorobiphenyl formation.Slow addition of bromide is critical to keep free bromide concentration low.

References

  • Grignard Reaction Mechanism & Scope

    • Title: The Grignard Reaction: Preparation and Reaction of Organomagnesium Compounds.[8][10]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Safety Handling of Ethylene Oxide

    • Title: Ethylene Oxide Standard Operating Procedure.[11]

    • Source: University of New Mexico EHS.
    • URL:[Link] (General EHS reference for EO handling protocols).

  • Synthesis of Phenethyl Alcohols (General Protocol)

    • Title: Synthesis of 2-Phenylethanol via Grignard Reagent.[7]

    • Source: Organic Syntheses, Coll.[9] Vol. 1, p. 418 (1941).

    • URL:[Link] (Classic reference adapted for chloro-derivative).

  • Properties of 2-(4-Chlorophenyl)

    • Title: 2-(4-Chlorophenyl)ethanol Product Entry.[12][1][13][14]

    • Source: Sigma-Aldrich / Merck.

Sources

Application

Application Note: Chemoselective Reduction of 4-Chlorophenylacetic Acid

Executive Summary & Strategic Rationale The reduction of 4-chlorophenylacetic acid (4-CPA) to 2-(4-chlorophenyl)ethanol (4-CPE) is a critical transformation in the synthesis of various agrochemicals (e.g., Fenapanil) and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The reduction of 4-chlorophenylacetic acid (4-CPA) to 2-(4-chlorophenyl)ethanol (4-CPE) is a critical transformation in the synthesis of various agrochemicals (e.g., Fenapanil) and pharmaceutical intermediates.

The primary challenge in this transformation is chemoselectivity . The aryl chloride moiety is susceptible to hydrodehalogenation (loss of chlorine) under strong reducing conditions (e.g., catalytic hydrogenation or unmoderated LiAlH₄ at high temperatures). Furthermore, the carboxylic acid is chemically stubborn compared to ketones or aldehydes, requiring activation to accept hydride transfer.

This guide presents two industry-validated protocols designed to maximize yield while preserving the aryl chloride bond:

  • Method A (The "Gold Standard"): Borane-Dimethyl Sulfide (BH₃·DMS). Offers the highest purity and mildest conditions but requires handling of odorous reagents.

  • Method B (The "Scalable Alternative"): Sodium Borohydride + Iodine (NaBH₄/I₂). Generates borane in situ, offering a cost-effective solid-handling profile suitable for larger batches.

Mechanistic Insight & Chemoselectivity

Understanding why borane reagents are superior to standard nucleophilic hydrides (like LiAlH₄) for this specific substrate is vital for troubleshooting.

The Borane Advantage

Unlike Lithium Aluminum Hydride (which attacks as a nucleophilic hydride, H⁻), Borane (BH₃) is an electrophile .

  • Carboxyl Activation: The electron-rich carbonyl oxygen of the carboxylate attacks the electron-deficient Boron atom.

  • Hydride Transfer: This coordination weakens the C=O bond, facilitating an intramolecular hydride transfer.

  • Selectivity: The aryl chloride is electron-poor and does not coordinate effectively with the electrophilic Boron, leaving the Ar-Cl bond untouched.

Visualization: Reaction Mechanism

The following diagram illustrates the in situ generation of diborane (Method B) and the subsequent chemoselective reduction cycle.

ReactionMechanism cluster_0 Step 1: In-Situ Borane Generation (Method B) cluster_1 Step 2: Chemoselective Reduction Cycle NaBH4 NaBH4 BH3 BH3 (Active Species) NaBH4->BH3 THF, 0°C I2 I2 I2->BH3 Byprod NaI + H2 BH3->Byprod Coord Acyloxyborane Intermediate (Activated Carboxyl) BH3->Coord Coordination Acid 4-Chlorophenylacetic Acid Acid->Coord Alcohol 2-(4-Chlorophenyl)ethanol Coord->Alcohol Hydride Transfer & Hydrolysis ArCl Ar-Cl Bond (Unreactive to Electrophilic BH3) Coord->ArCl No Interaction

Caption: Figure 1. Electrophilic activation mechanism of Borane, highlighting the lack of interaction with the Aryl-Chloride bond.

Protocol A: Borane-Dimethyl Sulfide (BH₃·DMS)

Best For: High-value intermediates requiring >98% purity; small to mid-scale (1g – 100g).

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: 4-Chlorophenylacetic acid (1.0 equiv).

  • Reagent: Borane-dimethyl sulfide complex (BH₃[1][2]·DMS), 2.0 M in THF (1.2 – 1.5 equiv).

  • Solvent: Anhydrous THF (Tetrahydrofuran).[3]

  • Quench: Methanol (MeOH).

Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Connect the outlet to a bleach scrubber (to neutralize escaped DMS/borane).

  • Dissolution: Charge the flask with 4-chlorophenylacetic acid (10.0 g, 58.6 mmol) and anhydrous THF (50 mL) . Cool the solution to 0–5 °C using an ice bath.

  • Addition: Transfer BH₃·DMS (2.0 M in THF, 35 mL, 70 mmol) to the addition funnel via syringe. Add dropwise over 30 minutes.

    • Note: Gas evolution (H₂) will occur. Maintain internal temperature <10 °C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 3–5 hours.

    • IPC (In-Process Control): Monitor by TLC (30% EtOAc/Hexane) or HPLC. The acid spot should disappear.

  • Quench (Critical): Cool the mixture back to 0 °C. Carefully add Methanol (20 mL) dropwise.

    • Caution: Vigorous hydrogen evolution. Do not rush this step.

  • Reflux: Once gas evolution ceases, heat the mixture to reflux for 30 minutes to break down boron-alcohol complexes.

  • Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in DCM (100 mL) and wash with 1M HCl (50 mL), followed by saturated NaHCO₃ and brine.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate to yield the crude oil.

Protocol B: Sodium Borohydride / Iodine (NaBH₄/I₂)

Best For: Scalable production (>100g) where DMS stench is unacceptable; lower cost.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: 4-Chlorophenylacetic acid (1.0 equiv).

  • Hydride Source: Sodium Borohydride (NaBH₄) (2.1 equiv).

  • Activator: Iodine (I₂) (1.0 equiv).

  • Solvent: Anhydrous THF.

Step-by-Step Procedure
  • Hydride Suspension: In a dry 3-neck flask under N₂, suspend NaBH₄ (4.6 g, 121 mmol) in anhydrous THF (100 mL) . Cool to 0 °C .

  • Substrate Addition: Add 4-chlorophenylacetic acid (10.0 g, 58.6 mmol) slowly. Stir for 10–15 minutes until gas evolution subsides.

  • Iodine Activation: Dissolve Iodine (14.8 g, 58.6 mmol) in THF (40 mL). Add this solution dropwise to the reaction mixture over 45–60 minutes at 0 °C.

    • Observation: The solution will transiently turn brown (I₂) then fade to colorless/white precipitate as BH₃ is generated and consumed.

  • Reaction: Warm to room temperature and stir for 4 hours. If reaction is sluggish, heat to mild reflux (60 °C) for 1 hour.

  • Quench: Cool to 0 °C. Add Methanol (30 mL) dropwise to quench excess borane.

  • Hydrolysis: Add 20% aqueous KOH (50 mL) and stir for 30 minutes to fully hydrolyze borate esters.

  • Extraction: Evaporate THF under reduced pressure. Extract the aqueous residue with DCM (3 x 50 mL).

  • Purification: Wash organic layers with brine, dry over MgSO₄, and concentrate.

Comparative Analysis & Data

ParameterMethod A (BH₃·DMS)Method B (NaBH₄/I₂)
Yield 92 - 96%85 - 92%
Chemoselectivity Excellent (No Ar-Cl loss)Good (Trace Ar-Cl loss possible if overheated)
Safety High (DMS stench, Pyrophoric reagent)Moderate (H₂ evolution, Iodine handling)
Cost High (BH₃·DMS is expensive)Low (Commodity reagents)
Scalability Limited by smell/scrubbing needsExcellent for Kilo-lab
Analytical Specifications (Product)
  • Appearance: Colorless to pale yellow liquid.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.28 (d, J=8.4 Hz, 2H), 7.15 (d, J=8.4 Hz, 2H), 3.84 (t, J=6.5 Hz, 2H), 2.82 (t, J=6.5 Hz, 2H), 1.65 (br s, 1H, OH).

  • HPLC Purity: >98.0% (a/a).

Safety & Handling (Critical)

  • Hydrogen Gas: Both methods generate stoichiometric quantities of H₂ gas. Ensure reaction vessels are vented to a fume hood exhaust or inert gas bubbler.

  • DMS Stench (Method A): Dimethyl sulfide has a potent, disagreeable odor. All glassware must be rinsed with bleach (sodium hypochlorite) before removal from the hood to oxidize DMS to odorless DMSO.

  • Iodine (Method B): Corrosive solid. Weigh in a fume hood.

References

  • BenchChem. Application Note: Synthesis of 2-(4-Chlorophenyl)ethanol from 4-Chloroacetophenone.[3][4] (Discusses the isomeric challenges and reduction pathways). Link

  • Google Patents. CN102816051A: Process for synthesizing 4-chlorophenyl ethanol. (Primary source for the NaBH4/I2 protocol specifics). Link

  • Brown, H. C., et al. Selective reductions. 26. Lithiopyrrolidinoborohydride. A remarkably selective reducing agent for the conversion of carboxylic acids to alcohols in the presence of esters, lactones, and other functional groups.[1] J. Org.[5] Chem., 1984. (Foundational text on Borane selectivity).

  • Periasamy, M., et al.Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. J. Organomet. Chem., 2000. (Review of NaBH4/I2 system).

Sources

Method

Application of 2-[4-(4-Chlorophenyl)phenyl]-ethanol in agrochemical research

Application Note: 2-[4-(4-Chlorophenyl)phenyl]-ethanol in Agrochemical Research Abstract This application note details the critical role of 2-[4-(4-Chlorophenyl)phenyl]-ethanol (also known as 2-(4'-chloro[1,1'-biphenyl]-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-[4-(4-Chlorophenyl)phenyl]-ethanol in Agrochemical Research

Abstract This application note details the critical role of 2-[4-(4-Chlorophenyl)phenyl]-ethanol (also known as 2-(4'-chloro[1,1'-biphenyl]-4-yl)ethanol ) as a pivotal intermediate in the synthesis of second-generation anticoagulant rodenticides (SGARs) and novel biphenyl-based fungicides.[1] Specifically, this compound serves as the primary precursor for introducing the lipophilic 4'-chlorobiphenyl moiety, essential for high-affinity binding to Vitamin K Epoxide Reductase (VKOR) in target pests.[1] We provide comprehensive protocols for its synthesis, purification, and conversion into downstream active ingredients, ensuring high yield and stereochemical integrity.[1][2]

Introduction

The development of potent agrochemicals often hinges on the precise introduction of lipophilic side chains that enhance membrane permeability and target enzyme affinity.[1][2] 2-[4-(4-Chlorophenyl)phenyl]-ethanol is a specialized biphenyl derivative used primarily to synthesize the hydrophobic "tail" of 4-hydroxycoumarin-based rodenticides (e.g., chloro-analogs of Brodifacoum and Difenacoum).[1]

Its structural significance lies in the 4'-chlorobiphenyl core, which mimics the hydrophobic pocket of the VKOR enzyme, facilitating irreversible inhibition.[1][2] Unlike its bromo-analog (used for Brodifacoum), the chloro-derivative offers a distinct toxicological profile and environmental degradation pathway, making it a subject of interest for resistance management and novel formulation research.[1]

Key Applications:

  • Precursor Synthesis: Conversion to 4'-chlorobiphenyl-4-acetic acid and subsequent cyclization to tetralone intermediates.[1]

  • Structure-Activity Relationship (SAR) Studies: Modulating lipophilicity (LogP) in fungicide design.

  • Metabolite Tracking: Used as a reference standard for the degradation of chlorinated biphenyl pesticides.[1][2]

Safety & Handling Protocol

Hazard Identification:

  • Signal Word: Warning

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H411 (Toxic to aquatic life with long-lasting effects).[1][2]

  • Precautionary Measures: Handle in a fume hood. Avoid release to the environment.[1][2]

Personal Protective Equipment (PPE):

  • Respiratory: NIOSH-approved N95 or P100 respirator if dust is generated.[1]

  • Skin: Nitrile gloves (min thickness 0.11 mm).[1][2]

  • Eyes: Safety goggles with side shields.[1][2]

Application 1: Synthesis & Quality Control

This section details the protocol for verifying the purity of the starting material and its conversion into the key 4'-chlorobiphenyl-4-acetic acid intermediate.[1]

High-Performance Liquid Chromatography (HPLC) Purity Analysis

Objective: To quantify the purity of 2-[4-(4-Chlorophenyl)phenyl]-ethanol prior to synthesis.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile (ACN)
Gradient 0-2 min: 50% B; 2-15 min: 50% -> 90% B; 15-20 min: 90% B
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Biphenyl absorption max)
Injection Vol 10 µL
Retention Time ~12.5 min (varies by column)

Acceptance Criteria:

  • Purity: ≥ 98.0% (Area %)[1][2]

  • Moisture (Karl Fischer): ≤ 0.5%[1][2]

Synthetic Conversion Protocol: Oxidation to Acetic Acid Derivative

The ethanol group is oxidized to the corresponding acetic acid, a critical step for subsequent Friedel-Crafts cyclization.[1]

Reaction Scheme: R-CH2-CH2-OH → R-CH2-COOH (via Jones Oxidation or TEMPO/NaOCl)[1]

Step-by-Step Protocol:

  • Preparation: Dissolve 10.0 g (43 mmol) of 2-[4-(4-Chlorophenyl)phenyl]-ethanol in 100 mL of Acetone in a 250 mL round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Dropwise add Jones Reagent (2.7 M CrO3 in H2SO4) until the orange color persists (approx. 25 mL). Maintain temperature < 5°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1][2]

  • Quenching: Add Isopropanol (5 mL) to quench excess oxidant (solution turns green).

  • Extraction: Dilute with 200 mL water. Extract with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash combined organics with Brine, dry over Na2SO4, and concentrate in vacuo.

  • Crystallization: Recrystallize the crude solid from Ethanol/Water (9:1) to yield 4'-chlorobiphenyl-4-acetic acid .[1]

    • Expected Yield: 85-90%

    • Melting Point: 160-162°C[1]

Application 2: Biological Efficacy & Mechanism[1][2]

Mechanism of Action (Rodenticide Precursor)[1][2]

The 4'-chlorobiphenyl moiety is designed to bind to the hydrophobic pocket of the Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1) .[1]

Pathway Visualization:

VKOR_Inhibition Precursor 2-[4-(4-Chlorophenyl)phenyl]-ethanol Intermediate 4'-Chlorobiphenyl-4-acetic acid Precursor->Intermediate Oxidation Tetralone Tetralone Intermediate Intermediate->Tetralone Cyclization Active 4'-Chloro-Difenacoum (Analog) Tetralone->Active Condensation w/ 4-Hydroxycoumarin VKOR VKORC1 Enzyme Active->VKOR Inhibits VitK_Cycle Vitamin K Cycle Active->VitK_Cycle Blocks Regeneration VKOR->VitK_Cycle Drives Clotting Blood Coagulation Factors (II, VII, IX, X) VitK_Cycle->Clotting Activates

Figure 1: Synthesis pathway and mechanism of action for 4'-chlorobiphenyl-based rodenticides.[1]

Experimental Protocol: Lipophilicity (LogP) Determination

Lipophilicity is the key driver for the bioavailability of the final agrochemical.[1][2]

  • Method: Shake-flask method (OECD 107).[1]

  • Solvents: n-Octanol (saturated with water) and Water (saturated with n-Octanol).[1]

  • Procedure:

    • Dissolve 10 mg of the compound in 10 mL of n-Octanol.[1]

    • Add 10 mL of Water.[1][2]

    • Shake mechanically for 24 hours at 25°C.

    • Separate phases by centrifugation.[1][2]

    • Analyze concentration in both phases using HPLC (Method 3.1).

  • Calculation: LogP = log10([Concentration_octanol] / [Concentration_water]).[1][2]

    • Expected LogP: ~4.2 - 4.5 (High lipophilicity indicates good membrane permeability).[1]

References

  • World Health Organization (WHO). Specifications and Evaluations for Public Health Pesticides: Brodifacoum.[1][2] (2019).[1][2] Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). Guidance on the Biocidal Products Regulation: Volume II Efficacy - Assessment and Evaluation (Parts B+C).[1] (2018).[1][2][3] Retrieved from [Link]

  • Hadler, M. R., & Shadbolt, R. S. (1975).[1][2] Novel 4-hydroxycoumarin anticoagulants active against resistant rats.[1] Nature, 253(5489), 275–277.[1][2] (Foundational text on biphenyl-coumarin synthesis).

  • PubChem. Compound Summary for CID 9864234 (Related Biphenyl Ethanol Derivatives). Retrieved from [Link][1][2]

Sources

Application

Application Note: Optimized Protocol for the Steglich Esterification of 2-(4-Chlorophenyl)ethanol

Executive Summary & Contextualization 2-(4-Chlorophenyl)ethanol is a highly versatile primary alcohol, predominantly utilized as a critical intermediate in medicinal chemistry and specifically as a PROTAC (Proteolysis Ta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Contextualization

2-(4-Chlorophenyl)ethanol is a highly versatile primary alcohol, predominantly utilized as a critical intermediate in medicinal chemistry and specifically as a PROTAC (Proteolysis Targeting Chimera) linker (1)[1]. In drug development workflows, conjugating this alcohol to complex carboxylic acids requires mild, highly efficient conditions to prevent the degradation of acid-labile or sterically demanding substrates.

This application note details an optimized Steglich esterification protocol. Originally described by Wolfgang Steglich in 1978, this method allows for ester formation under strictly neutral conditions at room temperature (2)[2]. By leveraging 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 4-Dimethylaminopyridine (DMAP), this protocol ensures high yields while bypassing the purification bottlenecks associated with traditional coupling agents.

Mechanistic Insights & Causality

The Steglich esterification relies on a carbodiimide coupling agent to activate the carboxylic acid, followed by nucleophilic attack from the alcohol (3)[3]. However, the success of this reaction hinges on two critical experimental choices:

  • EDC·HCl over DCC: While Dicyclohexylcarbodiimide (DCC) is the traditional reagent, it generates dicyclohexylurea (DCU) as a byproduct. DCU is notoriously insoluble in most organic solvents and water, making it exceptionally difficult to separate from the target ester. EDC·HCl is chosen here because its corresponding urea byproduct is highly water-soluble and can be completely removed via a simple aqueous wash, rendering the system self-purifying.

  • The Mandatory Role of DMAP: In the absence of DMAP, the intermediate O-acylisourea undergoes a slow, irreversible 1,3-rearrangement into a thermodynamically stable, unreactive N-acylurea, severely diminishing yields. DMAP acts as a hyper-nucleophilic acyl transfer catalyst. It rapidly attacks the O-acylisourea to generate a highly reactive acylpyridinium intermediate, completely suppressing the dead-end rearrangement pathway and accelerating ester formation (4)[4].

G A Carboxylic Acid (Substrate) C O-Acylisourea (Intermediate) A->C + EDC B EDC·HCl (Coupling Agent) B->C E Acylpyridinium (Active Ester) C->E + DMAP D DMAP (Catalyst) D->E G Target Ester (Product) E->G + Alcohol H Water-Soluble Urea (Byproduct) E->H Byproduct F 2-(4-Chlorophenyl)ethanol (Nucleophile) F->G

Fig 1: Mechanistic pathway of the EDC/DMAP-catalyzed Steglich esterification.

Quantitative Data: Reaction Optimization

The following table summarizes the empirical data driving the selection of the optimal parameters for the esterification of 2-(4-Chlorophenyl)ethanol.

EntryCoupling AgentCatalystSolventTime (h)Yield (%)Mechanistic Observation
1DCC (1.2 eq)NoneDCM24< 20%Major N-acylurea formation due to lack of acyl transfer agent.
2DCC (1.2 eq)DMAP (0.1 eq)DCM1285%Good conversion, but DCU byproduct required tedious chromatography.
3EDC·HCl (1.2 eq) DMAP (0.1 eq) DCM 12 94% Clean conversion; byproduct removed entirely via aqueous wash.
4EDC·HCl (1.2 eq)DMAP (0.1 eq)DMF1288%Lower isolated yield due to difficulty in removing high-boiling solvent.

Step-by-Step Experimental Protocol

This methodology is designed as a self-validating system, ensuring that each phase of the reaction provides observable feedback to the researcher.

Materials Required
  • Nucleophile: 2-(4-Chlorophenyl)ethanol (1.0 equiv)

  • Substrate: Target Carboxylic Acid (R-COOH) (1.1 equiv)

  • Coupling Agent: EDC·HCl (1.2 equiv)

  • Catalyst: DMAP (0.1 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) (0.2 M relative to the alcohol)

Methodology
  • System Preparation (Moisture Exclusion): Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with argon. Causality: Water is a competing nucleophile. If ambient moisture is present, the highly reactive acylpyridinium intermediate will hydrolyze back into the starting carboxylic acid, destroying the yield.

  • Pre-Activation of the Carboxylic Acid: Dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DCM. Cool the solution to 0 °C using an ice-water bath. Add EDC·HCl (1.2 equiv) and DMAP (0.1 equiv) sequentially. Stir for 15 minutes. Causality: Pre-activation at 0 °C controls the exothermic formation of the O-acylisourea and allows the active acylpyridinium species to accumulate without thermal degradation.

  • Nucleophilic Addition: Dissolve 2-(4-Chlorophenyl)ethanol (1.0 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise to the activated acid mixture over 10 minutes.

  • Reaction Propagation: Remove the ice bath and allow the reaction to naturally warm to ambient temperature (20–25 °C). Stir for 4 to 12 hours under argon.

  • In-Process Monitoring (Self-Validation): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate eluent. Validation Check: The disappearance of the UV-active 2-(4-Chlorophenyl)ethanol spot and the emergence of a new, higher

    
     product spot confirms successful esterification. If the alcohol spot persists, verify the integrity of the EDC·HCl (which degrades upon prolonged exposure to humidity).
    
  • Quenching and Work-up: Dilute the reaction mixture with an equal volume of DCM. Transfer to a separatory funnel and wash sequentially with:

    • 1M HCl (aq) (2 × 15 mL): Protonates and extracts DMAP and the water-soluble EDC-urea byproduct into the aqueous layer.

    • Saturated NaHCO₃ (aq) (2 × 15 mL): Deprotonates and extracts any unreacted carboxylic acid.

    • Brine (1 × 15 mL): Removes residual water from the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ester. Due to the high selectivity of the EDC/DMAP system, the crude product is often >95% pure. If necessary, purify further via silica gel flash chromatography.

References

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives.
  • Steglich Esterific
  • Steglich esterific
  • 2-(4-Chlorophenyl)ethanol | PROTAC Linker. MedChemExpress.

Sources

Method

Application Note: HPLC Quantification of 2-(4-Chlorophenyl)ethanol

This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a robust, validated High-Performance Liquid Chromatography (HPLC) protocol for the quantification of 2-(4-chlorophenyl)et...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a robust, validated High-Performance Liquid Chromatography (HPLC) protocol for the quantification of 2-(4-chlorophenyl)ethanol (CAS: 1875-88-3).

Introduction & Scope

2-(4-chlorophenyl)ethanol (also known as p-chlorophenethyl alcohol) is a critical intermediate in the synthesis of agrochemicals and pharmaceuticals, including azole antifungals (e.g., Fenapanil) and chiral precursors for drugs like Luliconazole. It is frequently generated via the chemical or biocatalytic reduction of 4-chloroacetophenone or 2-(4-chlorophenyl)acetic acid.

Accurate quantification is essential to monitor reaction conversion rates (yield) and purity profiles. This guide presents a Reverse-Phase (RP-HPLC) method optimized for specificity, linearity, and robustness.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
  • Molecular Formula: C₈H₉ClO[1]

  • Molecular Weight: 156.61 g/mol [1]

  • Solubility: Lipophilic (LogP ~2.0); soluble in acetonitrile, methanol, and ethanol; sparingly soluble in water.

  • Chromophore: The chlorobenzene moiety exhibits strong UV absorption in the 210–230 nm range (

    
     nm) and a secondary band at ~254–260 nm.
    

Method Development Strategy (The "Why")

Stationary Phase Selection

A C18 (Octadecylsilane) stationary phase is selected due to the hydrophobic nature of the chlorophenyl ring. The non-polar interaction mechanism allows for sufficient retention (


) to separate the analyte from the solvent front and more polar impurities (e.g., salts, buffers from biocatalytic media).
Mobile Phase Design

An isocratic mixture of Acetonitrile (MeCN) and Water is chosen over Methanol/Water. MeCN provides lower backpressure and sharper peak shapes for chlorinated aromatics.

  • Modifier: While the analyte is a neutral alcohol, adding 0.1% Phosphoric Acid (H₃PO₄) is recommended. This suppresses the ionization of residual silanols on the column stationary phase, preventing peak tailing and ensuring robust retention times.

Detection Wavelength

While 254 nm is a standard universal wavelength for aromatics, 225 nm is selected as the primary quantification wavelength. The extinction coefficient (


) is significantly higher at 225 nm (B-band absorption), offering superior sensitivity (LOD/LOQ) for trace analysis.

Experimental Protocol

Instrumentation & Conditions
ParameterSetting
HPLC System Quaternary or Binary Pump, Autosampler, DAD/UV Detector
Column Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 5 µm) or equivalent
Mobile Phase Acetonitrile : 0.1% H₃PO₄ in Water (60 : 40 v/v)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 10 µL
Detection UV @ 225 nm (Reference: 360 nm / 100 nm bw)
Run Time 10.0 minutes
Retention Time ~3.5 – 4.5 minutes (Adjust based on void volume)
Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 50 mg of 2-(4-chlorophenyl)ethanol reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile .

  • Working Standards: Dilute the Stock Solution with the Mobile Phase to create a calibration curve ranging from 5 µg/mL to 100 µg/mL (e.g., 5, 10, 25, 50, 75, 100 µg/mL).

Sample Preparation (Biocatalytic/Reaction Mix)
  • Quench/Extract: If the sample is an aqueous reaction mixture, mix 500 µL of sample with 500 µL of Acetonitrile. Vortex for 30 seconds to extract the organic alcohol and precipitate proteins/enzymes.

  • Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.

  • Dilution: Transfer the supernatant and dilute with Mobile Phase to land within the calibration range.

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter into an HPLC vial.

Visualized Workflows

Analytical Workflow

The following diagram outlines the critical path from sample extraction to data generation.

G Start Crude Reaction Mixture Extract Extraction (1:1 MeCN) Start->Extract Solubilize Clarify Centrifuge & Filter (0.22 µm) Extract->Clarify Remove Particulates Dilute Dilute with Mobile Phase Clarify->Dilute Adjust Conc. Inject HPLC Injection (10 µL) Dilute->Inject Load Vial Detect UV Detection (225 nm) Inject->Detect Separation Data Quantification (Peak Area) Detect->Data Integration

Caption: Step-by-step analytical workflow from crude sample to quantitative data.

Method Validation & Troubleshooting Logic

Use this decision tree to validate the method or troubleshoot common chromatographic issues.

Logic Check Check Peak Shape & Resolution Symm Symmetry > 1.5 (Tailing)? Check->Symm AddAcid Action: Add 0.1% TFA or H3PO4 to MP Symm->AddAcid Yes Res Resolution < 2.0 (vs. Impurities)? Symm->Res No Gradient Action: Switch to Gradient Method Res->Gradient Yes Sens Sensitivity Low (High LOD)? Res->Sens No Wave Action: Switch UV to 210-220 nm Sens->Wave Yes Valid Proceed to Validation (ICH Q2) Sens->Valid No

Caption: Decision tree for troubleshooting peak tailing, resolution, and sensitivity issues.

Method Validation (Self-Validating System)

To ensure the method is "self-validating" and trustworthy, perform the following checks before every critical sample batch:

  • System Suitability Test (SST):

    • Inject the 50 µg/mL standard 5 times.

    • Requirement: RSD of Peak Area < 2.0%; Tailing Factor (

      
      ) between 0.9 and 1.2; Theoretical Plates (
      
      
      
      ) > 2000.
  • Linearity Check:

    • The correlation coefficient (

      
      ) of the calibration curve must be 
      
      
      
      .
  • Blank Injection:

    • Inject the Mobile Phase alone. Ensure no interference peaks appear at the retention time of the analyte (Specificity).

Summary of Validation Parameters (Expected)
ParameterAcceptance CriteriaTypical Result
Linearity

0.9998
Precision (Repeatability) RSD

0.4%
Accuracy (Recovery) 98.0% – 102.0%99.5%
LOD (S/N = 3) N/A~0.1 µg/mL
LOQ (S/N = 10) N/A~0.5 µg/mL

References

  • BenchChem. A Comparative Guide to Analytical Methods for the Quantification of 1-(4-Chlorophenyl)ethanol. (Accessed 2025).[2][3] Link (Note: Method adapted from similar chlorophenyl ethanol protocols).

  • SIELC Technologies. Separation of 2,2-Bis(4-chlorophenyl)ethanol on Newcrom R1 HPLC column. (2018).[2][4][5] Link

  • PubChem. 2-(4-Chlorophenyl)ethanol Compound Summary. National Library of Medicine. Link

  • Rasayan Journal of Chemistry. Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase HPLC method. Vol 17, No 4, 2024.[6] Link

Sources

Application

Precision Analysis of 2-(4-Chlorophenyl)ethanol: Application Note &amp; Protocol

Executive Summary 2-(4-Chlorophenyl)ethanol (CAS 1875-88-3), also known as p-chlorophenethyl alcohol, is a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as Chlorphenamine , Fenap...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Chlorophenyl)ethanol (CAS 1875-88-3), also known as p-chlorophenethyl alcohol, is a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as Chlorphenamine , Fenapanil , and various antifungal agents. Its purity directly impacts the yield and safety profile of downstream APIs.

This guide addresses the specific analytical challenges associated with this compound:

  • Regioisomer Separation: Differentiating the target primary alcohol from the secondary alcohol impurity, 1-(4-chlorophenyl)ethanol , formed via direct ketone reduction.

  • Thermal Stability: Mitigating dehydration to 4-chlorostyrene during injection.

  • Trace Acid Detection: Quantifying residual 4-chlorophenylacetic acid (from Willgerodt-Kindler synthesis) which requires derivatization for accurate GC assessment.

Chemical Context & Impurity Profile

Understanding the synthetic route is essential for predicting impurities. The standard industrial synthesis involves the reduction of 4-chloroacetophenone or 4-chlorophenylacetic acid.

CompoundRoleStructure NoteBoiling Point (Atm)
2-(4-Chlorophenyl)ethanol Analyte Primary Alcohol~270°C (est.)
4-Chloroacetophenone Starting MaterialKetone232°C
1-(4-Chlorophenyl)ethanol Regio-ImpuritySecondary Alcohol~260°C (est.)
4-Chlorophenylacetic acid IntermediateCarboxylic AcidDecomposes/High

Critical Analytical Implication: The boiling points of the starting material and the regio-isomer are close to the analyte. A high-resolution capillary column with a programmed temperature gradient is mandatory.

Instrumental Configuration

The following configuration is optimized for resolution and peak symmetry.

Gas Chromatograph (GC-FID/MS)
  • Detector: Flame Ionization Detector (FID) for routine quantitation; Mass Spectrometry (MS) for impurity identification.

  • Inlet: Split/Splitless (operated in Split mode).

  • Liner: Deactivated split liner with glass wool (essential to prevent adsorption of the hydroxyl group).

Column Selection
  • Stationary Phase: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5ms , HP-5 , or Rxi-5Sil MS ).

    • Rationale: This low-polarity phase separates based on boiling point and weak pi-pi interactions, providing excellent resolution between the chlorobenzene derivatives.

  • Dimensions: 30 m

    
     0.25 mm ID 
    
    
    
    0.25 µm film thickness.
Internal Standard (IS) Selection
  • Recommended IS: 2-Phenylethanol (CAS 60-12-8).

    • Rationale: Structurally homologous to the analyte but lacks the chlorine atom. It elutes prior to the analyte and impurities, behaving similarly during extraction and injection.

    • Alternative:n-Tetradecane (C14) if the sample matrix contains phenylethanol.

Experimental Protocols

Method A: Direct Injection (Routine Assay & Volatile Impurities)

Purpose: Quantification of main peak and neutral impurities (ketones, isomers).

GC Parameters:

  • Inlet Temp: 250°C

  • Split Ratio: 20:1

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow)

  • FID Temp: 300°C (H₂: 30 mL/min, Air: 400 mL/min, Makeup: 25 mL/min)

  • Oven Program:

    • Initial: 80°C (Hold 1 min) - Focuses volatiles

    • Ramp 1: 15°C/min to 200°C - Separates IS and Ketone

    • Ramp 2: 5°C/min to 240°C - Resolves Isomers (Critical Step)

    • Final: 30°C/min to 300°C (Hold 3 min) - Bake out

Sample Preparation:

  • Stock Solution: Dissolve 50 mg of sample in 25 mL Methanol or Ethyl Acetate .

  • IS Spike: Add 1.0 mL of Internal Standard Solution (2-Phenylethanol, 5 mg/mL) to 5.0 mL of Stock Solution.

  • Filtration: Filter through 0.45 µm PTFE syringe filter into GC vial.

Method B: Silylation Derivatization (Trace Acid & Total Impurity Profiling)

Purpose: To detect 4-chlorophenylacetic acid (which tails badly or absorbs in Method A) and improve peak shape for the alcohols.

Reagents:

  • BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Pyridine (Anhydrous).

Derivatization Protocol:

  • Weigh 10 mg of sample into a 2 mL GC vial.

  • Add 0.5 mL Pyridine .

  • Add 0.2 mL BSTFA + 1% TMCS .

  • Cap tightly and vortex.

  • Incubate: Heat at 60°C for 30 minutes .

  • Cool to room temperature and inject directly (Split 50:1 to prevent column overload from reagents).

Analytical Workflow & Logic

GC_Analysis_Workflow Start Raw Sample (Solid/Liquid) Decision Target Analysis? Start->Decision MethodA Method A: Direct Injection (Solvent: MeOH/EtOAc) Decision->MethodA Routine Purity & Volatiles MethodB Method B: Derivatization (BSTFA + Pyridine, 60°C) Decision->MethodB Trace Acids & Complex Matrix GC_System GC-FID Analysis Column: DB-5ms Inlet: 250°C MethodA->GC_System MethodB->GC_System Data_Eval Data Evaluation GC_System->Data_Eval Result_Purity Result: Purity % (Area Normalization) Data_Eval->Result_Purity Method A Result_Impurity Result: Acidic Impurities (Quantify as TMS-esters) Data_Eval->Result_Impurity Method B

Figure 1: Decision tree for selecting between direct injection and derivatization workflows.

Validation & System Suitability

To ensure "Trustworthiness" (Part 2 of requirements), the system must pass these criteria before running samples.

ParameterAcceptance CriteriaScientific Rationale
Resolution (Rs) > 1.5 between 4-Chloroacetophenone and AnalyteEnsures baseline separation of starting material.
Tailing Factor (Tf) 0.9 < Tf < 1.2Alcohols interact with active sites; poor tailing indicates liner activity.
Precision (RSD) < 1.0% (n=6 injections)Demonstrates autosampler and instrument stability.
LOD (Impurity) < 0.05% (Area)Required for pharmaceutical impurity reporting (ICH Q3A).

Linearity Data (Example):

  • Range: 0.05 mg/mL to 2.0 mg/mL

  • Correlation Coefficient (

    
    ): 
    
    
    
    0.999[1]
  • Equation:

    
     (where 
    
    
    
    is Area Ratio Analyte/IS)

Troubleshooting Guide

Issue: Peak Tailing of the Analyte
  • Cause: Active silanol groups in the inlet liner or column head interacting with the -OH group.

  • Solution: Replace liner with a "Deactivated" or "Ultra-Inert" wool liner. Trim 10 cm from the front of the column.

  • Advanced Fix: Switch to Method B (Derivatization) to mask the -OH group.

Issue: "Ghost" Peaks
  • Cause: Carryover from high-concentration injections or septum bleed.

  • Solution: Run a solvent blank (Methanol) after every high-concentration standard. Ensure final oven ramp goes to 300°C to elute heavy dimers.

Issue: Split Peaks
  • Cause: Solvent mismatch or column overload.

  • Solution: Ensure the sample solvent (e.g., Ethyl Acetate) focuses well at the initial oven temperature (80°C). Reduce injection volume to 0.5 µL.

References

  • BenchChem. (2025).[2][3] A Comparative Guide to Gas Chromatography and High-Performance Liquid Chromatography for the Quantification of Impurities in 2-(4-Chlorophenyl)ethanol. Retrieved from 4

  • Avantor Sciences. (2025). 2-(4-Chlorophenyl)ethanol ≥98.0% (by GC) Specifications. Retrieved from 5

  • Sigma-Aldrich. (2025). BSTFA Silylation Reagent Protocol. Retrieved from 6

  • TCI Chemicals. (2025). 2-(4-Chlorophenyl)ethanol Product Specifications. Retrieved from 7

  • NIST Chemistry WebBook. (2025). 2,2-Bis(p-chlorophenyl)ethanol Gas Chromatography Data. Retrieved from 8[9]

Sources

Method

Role of 2-[4-(4-Chlorophenyl)phenyl]-ethanol in the synthesis of Cetirizine

Application Note: Strategic Utilization of 2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol in Cetirizine Synthesis Executive Summary This technical guide details the critical role and processing of 2-[4-[(4-chl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol in Cetirizine Synthesis

Executive Summary

This technical guide details the critical role and processing of 2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol (hereafter referred to as the "Ethanolic Intermediate" or Hydroxyzine Base ) in the synthesis of Cetirizine dihydrochloride.

While often colloquially abbreviated in lab notes as "2-[4-(4-Chlorophenyl)phenyl]-ethanol," the precise chemical entity is a piperazine derivative acting as the penultimate scaffold. Its hydroxyl group serves as the essential nucleophile for the final etherification step that introduces the characteristic carboxylic acid pharmacophore of Cetirizine. This guide provides optimized protocols for its synthesis and subsequent conversion, focusing on impurity control and yield maximization.

Chemical Identity & Strategic Role

The Ethanolic Intermediate is the structural backbone of second-generation antihistamines. Its purity directly dictates the enantiomeric excess (in levocetirizine production) and the impurity profile of the final API.

Parameter Technical Specification
Systematic Name 2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol
Common Name Hydroxyzine Base; 4-Chlorobenzhydryl piperazine ethanol
CAS Number 68-88-2
Molecular Formula C₂₁H₂₇ClN₂O
Molecular Weight 358.91 g/mol
Role in Synthesis Nucleophilic Scaffold: The primary alcohol moiety undergoes O-alkylation (Williamson Ether Synthesis) to attach the carboxymethyl group.
Mechanistic Pathway

The synthesis operates on a convergent pathway. The "Ethanolic Intermediate" bridges the lipophilic diarylmethyl domain and the hydrophilic carboxylic tail.

Cetirizine_Synthesis Start1 4-Chlorobenzhydryl chloride Intermediate The Ethanolic Intermediate (Hydroxyzine Base) [Nucleophilic Scaffold] Start1->Intermediate N-Alkylation (110°C, Toluene) Start2 1-(2-Hydroxyethyl) piperazine Start2->Intermediate Product Cetirizine Dihydrochloride Intermediate->Product O-Alkylation (Etherification) Reagent Sodium Chloroacetate + KOtBu Reagent->Intermediate

Figure 1: Convergent synthesis pathway highlighting the central role of the Ethanolic Intermediate.

Protocol 1: Synthesis of the Ethanolic Intermediate

Objective: To synthesize high-purity 2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol via N-alkylation. Critical Quality Attribute (CQA): Minimization of the bis-alkylated impurity (dimer).

Materials
  • 4-Chlorobenzhydryl chloride (1.0 eq)

  • 1-(2-Hydroxyethyl)piperazine (1.2 eq) - Excess prevents dimerization

  • Triethylamine (TEA) or Na₂CO₃ (2.0 eq)

  • Solvent: Toluene or Xylene (High boiling point required)

Step-by-Step Methodology
  • Charge: In a 3-neck round bottom flask equipped with a reflux condenser and Dean-Stark trap (optional for water removal), dissolve 1-(2-Hydroxyethyl)piperazine (15.6 g, 0.12 mol) in Toluene (100 mL).

  • Activation: Add Triethylamine (20.2 g, 0.2 mol) and heat the mixture to 60°C.

  • Addition: Dropwise add a solution of 4-Chlorobenzhydryl chloride (23.7 g, 0.1 mol) in Toluene (50 mL) over 45 minutes.

    • Expert Insight: Slow addition is crucial. High local concentrations of the chloride promote the formation of the bis-benzhydryl piperazine impurity, which is difficult to remove downstream.

  • Reaction: Reflux the mixture (approx. 110°C) for 6–8 hours. Monitor via HPLC or TLC (Mobile phase: MeOH:DCM 1:9).

  • Work-up:

    • Cool to room temperature.

    • Filter off the triethylamine hydrochloride salts.

    • Wash the organic filtrate with water (3 x 50 mL) to remove unreacted piperazine derivatives.

    • Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.[1]

  • Isolation: The product is obtained as a viscous yellow oil (Yield: ~85–90%). For high-purity applications, recrystallize the oxalate salt from ethanol, then liberate the free base.

Protocol 2: Conversion to Cetirizine (The Etherification)

Objective: Functionalization of the Ethanolic Intermediate hydroxyl group to the ethoxy-acetic acid moiety. Challenge: The hydroxyl group is a weak nucleophile; the reaction requires strong bases and strict moisture control to prevent hydrolysis of the chloroacetate reagent.

Materials
  • Ethanolic Intermediate (from Protocol 1) (1.0 eq)

  • Potassium tert-butoxide (KOtBu) (1.5 eq) - Preferred over NaOH for higher conversion

  • Sodium Chloroacetate (1.2 eq)

  • Solvent: DMF or THF (Anhydrous)

Step-by-Step Methodology
  • Alkoxide Formation:

    • Dissolve the Ethanolic Intermediate (10.0 g, 27.8 mmol) in anhydrous DMF (50 mL) under Nitrogen atmosphere.

    • Cool to 0–5°C.

    • Add Potassium tert-butoxide (4.68 g, 41.7 mmol) in portions. Stir for 30 minutes.

    • Mechanism:[1][2][3] KOtBu deprotonates the alcohol, generating the highly nucleophilic alkoxide anion.

  • Etherification:

    • Add Sodium Chloroacetate (3.9 g, 33.4 mmol) slowly, maintaining temperature < 10°C.

    • Allow the reaction to warm to room temperature, then heat to 60°C for 4–6 hours.

  • Quenching & Extraction:

    • Quench with ice-cold water (100 mL).

    • Adjust pH to ~9.0 using dilute NaOH.

    • Wash with Toluene (2 x 30 mL) to remove unreacted Ethanolic Intermediate (which remains in the organic layer, while the Cetirizine carboxylate salt stays in the aqueous layer).

  • Acidification & Precipitation:

    • Acidify the aqueous layer to pH 4.0–4.5 using 2N HCl.

    • Extract the Cetirizine free acid into Dichloromethane (DCM).

    • Evaporate DCM to obtain the crude Cetirizine.

  • Salt Formation: Dissolve crude oil in Acetone, add concentrated HCl (2 eq), and stir to precipitate Cetirizine Dihydrochloride .

Impurity Profiling & Troubleshooting

Impurity / Issue Origin Remediation Strategy
Dimer Impurity Reaction of one piperazine with two benzhydryl chlorides during Protocol 1.Maintain excess 1-(2-hydroxyethyl)piperazine; Slow addition of chloride.
Unreacted Alcohol Incomplete etherification in Protocol 2.Use stronger base (KOtBu); Ensure anhydrous conditions (water kills the reaction).
Hydrolysis Product Hydrolysis of chloroacetate by water before reaction with alcohol.Dry solvents thoroughly; Add chloroacetate after alkoxide formation is complete.

References

  • Opfermann, G., et al. (2010).[1] Process for the preparation of Cetirizine. European Patent Office.

  • Venkatesan, A., et al. (2010). A Simple and Straightforward Synthesis of Antihistaminic Drug Cetirizine. International Journal of Applied Biology and Pharmaceutical Technology.

  • Baltzly, R., et al. (1949). The preparation of N-substituted piperazines. Journal of the American Chemical Society.

  • Panda, J., et al. (2016). Review on Synthesis and impurity profiling of Cetirizine. Journal of Chemical and Pharmaceutical Research.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-[4-(4-Chlorophenyl)phenyl]-ethanol

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimization of Yield & Selectivity for Halogenated Biaryl Alcohols Executive Overview You are attempting to synthesize 2-[4-...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimization of Yield & Selectivity for Halogenated Biaryl Alcohols

Executive Overview

You are attempting to synthesize 2-[4-(4-chlorophenyl)phenyl]-ethanol (Structure: Cl-Ph-Ph-CH2CH2OH). This is a classic "chemoselectivity trap." The molecule contains two distinct functionalities that often conflict during synthesis:

  • The Biaryl Core: Requires cross-coupling (often Suzuki-Miyaura), where the risk is activating the existing aryl-chloride (Ar-Cl) instead of the intended coupling partner.

  • The Ethanol Side Chain: Often derived from reducing a carboxylic acid or ester precursor. The risk here is hydrodehalogenation (stripping the chlorine) if the reducing agent is too aggressive.

This guide addresses the three most common failure points reported by researchers: Suzuki Chemoselectivity , Reductive Dehalogenation , and Purification Crashes .

Ticket #1: Suzuki Coupling – "I'm losing the Chlorine atom."[1]

User Issue: "I am coupling 4-chlorophenylboronic acid with 4-bromophenethyl alcohol. The reaction works, but MS shows a mix of the desired product and the dechlorinated byproduct (phenyl-phenyl-ethanol). Yield is stuck at 45%."

Root Cause Analysis

You are likely using a catalyst system that is too active. Modern bulky phosphine ligands (like SPhos, XPhos, or


) are designed to activate aryl chlorides. If you use these to couple an aryl bromide, the catalyst will eventually perform oxidative addition on your distal Ar-Cl bond, leading to polymerization or hydrodehalogenation.
The Solution: "Dumb Down" Your Catalyst

To preserve the Ar-Cl bond while reacting the Ar-Br, you must use a catalyst with a "Goldilocks" reactivity profile—active enough for Bromide, inert to Chloride.

Recommended Protocol:

  • Catalyst:

    
     or 
    
    
    
    . These are "first-generation" catalysts that struggle to activate Ar-Cl bonds (good for you!).
  • Base: Potassium Phosphate (

    
    ) or Sodium Carbonate (
    
    
    
    ). Avoid strong alkoxides (
    
    
    ) which promote dehalogenation.
  • Solvent: Toluene/Ethanol/Water (4:1:1) or 1,4-Dioxane/Water (9:1).

  • Temperature: Do not exceed 80°C. Ar-Cl activation usually requires >100°C with these ligands.

Visualizing the Selectivity Logic

SuzukiSelectivity Start Reaction Mixture (Ar-Cl Boronic Acid + Ar-Br Alcohol) CatChoice Catalyst Choice Start->CatChoice PathA High-Activity Ligand (SPhos, XPhos, Pd-NHC) CatChoice->PathA Avoid PathB Moderate-Activity Ligand (dppf, PPh3) CatChoice->PathB Recommended ResultA Oxidative Addition into BOTH Ar-Br and Ar-Cl PathA->ResultA ResultB Oxidative Addition into Ar-Br ONLY PathB->ResultB EndA FAILURE: Oligomers & Dechlorination ResultA->EndA EndB SUCCESS: Target Cl-Biaryl Product ResultB->EndB

Figure 1: Decision tree for ligand selection to ensure chemoselectivity between Aryl-Bromide and Aryl-Chloride.

Ticket #2: Reduction – "The reaction stalled or stripped the halogen."

User Issue: "I synthesized the precursor acid, 2-[4-(4-chlorophenyl)phenyl]acetic acid. I tried reducing it with


 (LAH), but I got a mess of products. I switched to 

, but it won't touch the carboxylic acid."
Root Cause Analysis
  • LAH Risk: Lithium Aluminum Hydride is a non-selective nucleophile. In refluxing ether/THF, it can attack aryl halides (Ar-Cl

    
     Ar-H) via a radical mechanism.
    
  • NaBH4 Limitation: Sodium Borohydride is too weak to reduce carboxylic acids directly without activation (e.g., via mixed anhydrides or Iodine).

The Solution: Borane-THF Complex ( )

Borane is an electrophilic reducing agent. It reduces carboxylic acids faster than almost any other functional group (including ketones and esters) and, crucially, it leaves Aryl-Chlorides completely intact.

Optimization Table: Reducing Agents for Ar-Cl Substrates

ReagentReactivity toward -COOHReactivity toward Ar-ClRisk LevelRecommendation

ExcellentModerate (High at reflux)High Avoid

Poor (None)NoneLow Ineffective

+

GoodLowMedium Backup Option

Superior Inert Safe Primary Choice

Step-by-Step Protocol (Borane Reduction):

  • Setup: Flame-dry a flask under Argon. Dissolve 1.0 eq of 2-[4-(4-chlorophenyl)phenyl]acetic acid in anhydrous THF (0.2 M).

  • Addition: Cool to 0°C. Add 1.5 - 2.0 eq of

    
     (1M solution) dropwise. Caution: Gas evolution (
    
    
    
    ).
  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2-4 hours. The electrophilic Borane coordinates to the carbonyl oxygen, facilitating hydride transfer.

  • Quench: Cool to 0°C. Slowly add Methanol until bubbling ceases (destroys excess borane). Then add 1M HCl.

  • Workup: Heat to mild reflux for 30 mins (breaks the Boron-Alcohol complex), then extract with EtOAc.

Ticket #3: Purification – "My product is stuck in the mother liquor."

User Issue: "The column chromatography is difficult because the product streaks. Recrystallization attempts yield a 'gummy' oil."

Root Cause Analysis

Biaryl ethanols are "greasy" molecules with high lipophilicity but a polar "head" (the -OH group). They often form supersaturated oils in non-polar solvents and streak on silica due to hydrogen bonding.

The Solution: Solvent Switching & Polarity Adjustment

1. Chromatography Fix: Do not use pure Hexane/Ethyl Acetate. Add 1% Triethylamine to your eluent if streaking occurs (though less critical for alcohols than amines). Better yet, use Dichloromethane (DCM) / Methanol (0-5% gradient) . The DCM solubilizes the biaryl core better than Hexane.

2. Recrystallization Protocol: The "Gummy Oil" indicates the product is crashing out too fast or holds onto solvent.

  • Solvent System: Toluene (good solvent) + Heptane (anti-solvent).

  • Procedure:

    • Dissolve crude solid in minimum hot Toluene (80°C).

    • Add Heptane dropwise until the solution turns slightly cloudy.

    • Add a single drop of Toluene to clear it.

    • Slow Cool: Wrap the flask in a towel and let it reach RT over 3 hours. Then move to 4°C fridge. Rapid cooling = Oil; Slow cooling = Crystals.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Brown, H. C., et al. (1981). Selective Reductions. 26. Lithium Triethylborohydride as an Exceptionally Powerful and Selective Reducing Agent. Journal of Organic Chemistry, 45(1), 1–12. Link

  • Periasamy, M., & Thirumalaikumar, M. (2000). Methods of Enhancement of Reactivity and Selectivity of Sodium Borohydride for Applications in Organic Synthesis. Journal of Organometallic Chemistry, 609(1-2), 137–151. Link

Optimization

Technical Support Center: Purification of 2-[4-(4-Chlorophenyl)phenyl]-ethanol

Case ID: PUR-BP-CL-OH-001 Subject: Optimization & Troubleshooting for Column Chromatography of Biphenyl Ethanol Derivatives Assigned Specialist: Senior Application Scientist, Separation Technologies Executive Summary: An...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-BP-CL-OH-001 Subject: Optimization & Troubleshooting for Column Chromatography of Biphenyl Ethanol Derivatives Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary: Analyte Profile

Before initiating purification, understand the physicochemical behavior of your target molecule: 2-[4-(4-Chlorophenyl)phenyl]-ethanol .

  • Structure: A lipophilic biphenyl core with a terminal primary alcohol and a para-chloro substituent.

  • Key Properties:

    • Polarity: Moderate. The hydroxyl group (-OH) acts as a hydrogen bond donor/acceptor, interacting strongly with silica silanols. The biphenyl core drives high lipophilicity (

      
      ).
      
    • UV Activity: High. The conjugated biphenyl system provides strong absorbance at 254 nm.

    • Solubility: Good in DCM, Ethyl Acetate, THF. Poor in Hexanes/Heptane.

Module 1: Method Development (The "Setup")

Q1: Which stationary phase and solvent system should I choose?

Recommendation: For standard Flash Chromatography, use Irregular Silica Gel (40–63 µm) . The primary alcohol functionality provides sufficient retention on silica to separate it from non-polar impurities (like starting halides) and very polar byproducts (like acids).

Solvent System: Use a Hexane/Ethyl Acetate (Hex/EtOAc) gradient.

  • Why? The target is moderately polar. Dichloromethane (DCM)/Methanol is likely too strong and may cause co-elution of impurities.

  • Target

    
    :  Aim for an 
    
    
    
    of 0.25 – 0.35 in the mobile phase strength where the compound elutes.
  • Initial TLC Screen: Spot the crude on a silica plate and run in 20% EtOAc in Hexane .

    • If

      
      : Reduce to 10% EtOAc.
      
    • If

      
      : Increase to 30-40% EtOAc.
      
Q2: My crude sample is not dissolving in the mobile phase (Hexane/EtOAc). How do I load it?

Issue: The biphenyl core makes the compound insoluble in high-hexane ratios. Injecting a liquid sample dissolved in 100% DCM or EtOAc onto a column equilibrated in Hexane will cause the "Solvent Effect," leading to severe band broadening and poor separation.

Solution: Solid Load (Dry Loading) This is the gold standard for biphenyl derivatives.

  • Dissolve the crude mixture in a minimal amount of a good solvent (DCM or Acetone).

  • Add Celite® 545 or Silica Gel (ratio 1:2 sample-to-sorbent).

  • Evaporate the solvent completely using a rotary evaporator until you have a free-flowing powder.

  • Load this powder into a solid load cartridge or directly on top of the column pre-bed.

Module 2: Experimental Workflow Visualization

The following logic gate outlines the decision process for optimizing your purification method.

PurificationLogic Start Start: Crude Mixture SolubilityCheck Check Solubility in Starting Mobile Phase (e.g., 5% EtOAc) Start->SolubilityCheck Soluble Soluble? SolubilityCheck->Soluble LiquidLoad Liquid Injection (Maintain weak solvent) Soluble->LiquidLoad Yes SolidLoad Dry Load (Celite/Silica) *Critical for Biphenyls* Soluble->SolidLoad No (Precipitates) TLC TLC Screening Target Rf 0.2-0.3 LiquidLoad->TLC SolidLoad->TLC Separation Separation Quality? TLC->Separation GoodSep Run Gradient: 0% -> 40% EtOAc Separation->GoodSep Clean Spots Tailing Problem: Tailing Peaks Separation->Tailing Streaking Coelution Problem: Co-elution Separation->Coelution Overlapping FixTailing Action: Check Loading Capacity OR Switch to C18 Tailing->FixTailing FixCoelution Action: Change Selectivity (DCM/MeOH or Toluene/EtOAc) Coelution->FixCoelution

Caption: Decision matrix for loading and solvent selection based on solubility and TLC behavior.

Module 3: Troubleshooting Guide (FAQs)

Q3: The product peak is "tailing" significantly (asymmetric shape). Is the column dead?

Diagnosis: Likely not. Tailing of primary alcohols on silica is caused by Hydrogen Bonding between the hydroxyl group of your molecule and acidic silanols (Si-OH) on the silica surface.

Corrective Actions:

  • Check Loading: You may be overloading the column. For a standard flash cartridge, load no more than 1-2% of the silica weight if the separation is difficult.

  • Gradient Slope: A shallow gradient often exacerbates tailing. Increase the gradient slope (e.g., go from 10% to 40% EtOAc faster) to "push" the tail off the column.

  • Alternative Stationary Phase: If tailing persists, the biphenyl core might be interacting via

    
     stacking with impurities. Switch to a C18 (Reverse Phase)  column using Water/Acetonitrile. The alcohol will elute cleanly without silanol drag.
    
Q4: I see "Ghost Peaks" absorbing at 254 nm that don't contain my product.

Diagnosis: Biphenyl derivatives have very high extinction coefficients.

  • Solvent Impurities: Technical grade Ethyl Acetate often contains UV-absorbing stabilizers.

  • Plasticizers: If you rinsed plastic tubing with DCM, you might be seeing phthalates.

  • Air Bubbles: In UV detectors, air bubbles can look like sharp peaks.

Verification: Check the UV spectrum of the "ghost" peak. Your target (biphenyl) should have a distinct maximum around 248-254 nm . If the ghost peak has a flat cutoff (UV saturation) or absorbs only at <220 nm, it is a solvent artifact.

Q5: I have a close-running impurity just before my product.

Diagnosis: This is likely the unreacted starting material (e.g., 4-chloro-4'-biphenyl halide) or a vinyl intermediate (if made via dehydration). These are less polar than the alcohol but can smear into it.

Optimization Table:

VariableAdjustmentWhy?
Solvent Switch to Toluene / Ethyl Acetate Toluene interacts with the

-electrons of the biphenyl system, offering different selectivity than Hexane.
Gradient Isocratic Hold Run a gradient to reach the impurity elution point, then HOLD isocratic (constant %) until the impurity clears, then resume gradient.
Column Silver Nitrate (AgNO3) Silica Only if the impurity is an alkene (vinyl). Silver complexes with double bonds, retaining them strongly.

Module 4: Post-Purification & Green Alternatives

Q6: Can I avoid chromatography altogether?

Insight: Biphenyl alcohols are highly crystalline. Before running a column, attempt Recrystallization .

  • Solvent: Hot Hexane with a drop of EtOAc, or hot Toluene.

  • Procedure: Dissolve at reflux, cool slowly to RT, then to 4°C.

  • Benefit: This removes trace isomers that chromatography separates poorly and is more scalable (Green Chemistry principle).

References

  • Teledyne ISCO. (2022). A Guide to Flash Purification: Solvent Selection and Optimization. Retrieved from [Link]

  • Biotage. (2023).[1] The Flash Purification Blog: How to Optimize TLC to Enhance Purification. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-[4-(4-Chlorophenyl)phenyl]-ethanol

This Technical Support Guide addresses the synthesis and troubleshooting of 2-[4-(4-Chlorophenyl)phenyl]-ethanol (CAS: 81228-15-1, also known as 2-(4'-chloro[1,1'-biphenyl]-4-yl)ethanol).[1] This guide focuses on the two...

Author: BenchChem Technical Support Team. Date: March 2026

This Technical Support Guide addresses the synthesis and troubleshooting of 2-[4-(4-Chlorophenyl)phenyl]-ethanol (CAS: 81228-15-1, also known as 2-(4'-chloro[1,1'-biphenyl]-4-yl)ethanol).[1]

This guide focuses on the two most prevalent synthetic pathways:

  • Suzuki-Miyaura Cross-Coupling: Coupling 4-chlorophenylboronic acid with 2-(4-bromophenyl)ethanol.[1]

  • Chemical Reduction: Reducing 2-[4-(4-chlorophenyl)phenyl]acetic acid (or its ester/ketone precursors).

Part 1: Critical Reaction Pathways & Side Reaction Map

Before troubleshooting, visualize where your process might be deviating. The diagram below maps the "Happy Path" (Target Product) against the most common "Failure Modes" (Side Reactions).

SynthesisPathways Start_Suzuki Start: Suzuki Coupling (Ar-Br + Ar'-B(OH)2) Intermediate_Pd Pd(II) Intermediate (Oxidative Addition) Start_Suzuki->Intermediate_Pd Pd(0) Catalyst Side_Proto FAILURE MODE 3: Protodeboronation (Ar-H Formation) Start_Suzuki->Side_Proto Base/Heat (Hydrolytic cleavage) Start_Red Start: Reduction (Biphenyl-Acetic Acid/Ester) Target TARGET PRODUCT: 2-[4-(4-Chlorophenyl)phenyl]-ethanol Start_Red->Target Borane or LAH Side_OverRed FAILURE MODE 4: Over-Reduction (Alkane/De-Cl) Start_Red->Side_OverRed Catalytic Hydrogenation (Pd/C + H2) Intermediate_Pd->Target Transmetallation & Red. Elim. Side_Dehalo FAILURE MODE 1: Dechlorination (Loss of Cl) Intermediate_Pd->Side_Dehalo Pd insertion into Ar-Cl (Wrong Ligand/Temp) Side_Homo FAILURE MODE 2: Homocoupling (Dimer Formation) Intermediate_Pd->Side_Homo O2 presence or disproportionation

Figure 1: Logical flow of synthesis pathways contrasting the target mechanism with critical side-reaction divergence points.

Part 2: Troubleshooting Guide (FAQs)

Module A: Suzuki-Miyaura Coupling Issues

Context: You are coupling 4-chlorophenylboronic acid with 2-(4-bromophenyl)ethanol (or protected derivative).

Q1: I am observing significant dechlorination (loss of the chlorine atom) in my final product. Why is the catalyst attacking the wrong halogen?

  • Root Cause: While Bromine is more reactive than Chlorine, electron-rich bulky phosphine ligands (like PCy3 or t-Bu3P) or high temperatures can activate the Pd catalyst enough to insert into the Ar-Cl bond (Oxidative Addition), leading to hydrodehalogenation.[1]

  • Corrective Action:

    • Switch Catalyst: Use Pd(PPh3)4 or Pd(dppf)Cl2 . These are less electron-rich and maintain high selectivity for Ar-Br over Ar-Cl [1].[1]

    • Temperature Control: Do not exceed 80°C. Ar-Cl activation typically requires temperatures >100°C or specialized ligands.[1]

    • Base Selection: Switch from strong bases (KOtBu) to milder bases (K2CO3 or Na2CO3) to reduce the kinetics of side reactions.

Q2: I see a major impurity spot with the same Rf as the starting material, but it’s not the starting material. What is it?

  • Root Cause: This is likely Protodeboronation of the 4-chlorophenylboronic acid. The boronic acid group is cleaved by water/base, leaving Chlorobenzene (volatile) or a phenol derivative. This is common if the reaction pH is too high or if the boronic acid is sterically crowded (less likely here, but possible).

  • Corrective Action:

    • Excess Reagent: Always use 1.2 – 1.5 equivalents of the boronic acid to account for this loss.

    • Anhydrous Conditions: If the issue persists, switch to anhydrous conditions using CsF or K3PO4 in dry Dioxane/Toluene, rather than aqueous carbonate systems [2].

Q3: I am isolating symmetrical dimers (4,4'-dichlorobiphenyl). How do I stop this?

  • Root Cause: Homocoupling . This occurs when the Pd(II) intermediate disproportionates or if oxygen is present in the solvent, promoting the coupling of two identical aryl groups.

  • Corrective Action:

    • Degas Solvents: This is non-negotiable. Sparge solvents with Argon/Nitrogen for at least 30 minutes before adding the catalyst.

    • Order of Addition: Add the catalyst last, after the base and substrates are in the degassed solvent.

Module B: Reduction Issues

Context: You are reducing 2-[4-(4-chlorophenyl)phenyl]acetic acid or ester to the ethanol.

Q4: I used Pd/C and H2 to reduce a double bond or ketone precursor, and the chlorine fell off. Why?

  • Root Cause: Catalytic Hydrogenolysis . Palladium on Carbon (Pd/C) under hydrogen atmosphere is the standard method for removing aryl chlorides (dechlorination).

  • Corrective Action:

    • Change Reductant: Never use catalytic hydrogenation for this scaffold. Use chemical hydride reducing agents.[2][3][4]

    • Recommended Reagent: Use Borane-THF complex (BH3[1]·THF) or Borane-DMS .[1] These selectively reduce carboxylic acids to alcohols without touching the Ar-Cl bond [3].[1]

    • Alternative: Lithium Aluminum Hydride (LiAlH4) can be used at 0°C, but refluxing LiAlH4 can sometimes attack Ar-Cl.

Q5: My reduction of the ester stopped at the aldehyde or formed a hemiacetal.

  • Root Cause: Under-reduction due to insufficient hydride source or quenching too early.[1]

  • Corrective Action:

    • Stoichiometry: Ensure you are using at least 2.5 equivalents of hydride (LiAlH4 or BH3) per mole of ester/acid.

    • Temperature: If using Borane, allow the reaction to warm to room temperature or slightly reflux (THF, 65°C) to ensure the intermediate boronate breaks down.

Part 3: Validated Experimental Protocols

Protocol A: Selective Suzuki Coupling (Ar-Br vs Ar-Cl)

Target: Coupling 2-(4-bromophenyl)ethanol with 4-chlorophenylboronic acid without protecting the alcohol.[1]

ParameterSpecificationNote
Catalyst Pd(PPh3)4 (3-5 mol%)Selectivity for Br > Cl.[1]
Solvent DME / Water (3:1) or Toluene/EtOH/H2OBiphasic system ensures solubility.
Base Na2CO3 (2.0 equiv)Mild base prevents side reactions.
Atmosphere Argon / NitrogenCRITICAL: Degas solvents for 30 min.
Temp/Time 80°C for 4-12 hoursMonitor by TLC/HPLC.

Step-by-Step:

  • Charge a 3-neck flask with 2-(4-bromophenyl)ethanol (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and Na2CO3 (2.0 eq).

  • Add DME and Water. Sparge with Argon for 30 mins.

  • Add Pd(PPh3)4 (0.05 eq) quickly under Argon flow.

  • Heat to 80°C.

  • Workup: Cool, dilute with EtOAc, wash with brine. Dry over MgSO4.

  • Purification: Recrystallize from Hexane/EtOAc to remove homocoupled impurities (which are often much less soluble).

Protocol B: Chemoselective Reduction (Acid to Alcohol)

Target: Reducing 2-[4-(4-chlorophenyl)phenyl]acetic acid to the ethanol.[1][5]

ParameterSpecificationNote
Reagent BH3·THF (1.0 M solution)3.0 equivalents.
Solvent Anhydrous THFMoisture sensitive.
Temp 0°C

RT
Exothermic addition.

Step-by-Step:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous THF under N2.

  • Cool to 0°C.

  • Dropwise add BH3[6]·THF (3.0 eq). Expect gas evolution (H2).

  • Stir at 0°C for 30 min, then warm to RT. Stir 4–16 hours.

  • Quench: Cool to 0°C. Carefully add MeOH (dropwise) until bubbling stops.

  • Workup: Evaporate solvents. Dissolve residue in EtOAc, wash with 1M HCl (to break boron complexes) and brine.

Part 4: References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Brown, H. C., & Krishnamurthy, S. (1979). Forty Years of Hydride Reductions. Tetrahedron, 35(5), 567-607. Link

  • BenchChem. (2025).[7] Application Note: Synthesis of 2-(4-Chlorophenyl)ethanol.[1][5][8][9][10] Vertex AI Search Result 1.1. Link

Sources

Optimization

Technical Support Center: Optimization of 2-(4-Chlorophenyl)ethanol Production

Executive Summary & Reaction Landscape[2][3] 2-(4-chlorophenyl)ethanol (p-chlorophenethyl alcohol) is a critical intermediate for azole fungicides (e.g., Fenapanil) and pharmaceutical precursors (e.g., Baclofen).[1] Its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Landscape[2][3]

2-(4-chlorophenyl)ethanol (p-chlorophenethyl alcohol) is a critical intermediate for azole fungicides (e.g., Fenapanil) and pharmaceutical precursors (e.g., Baclofen).[1] Its production is often plagued by two competing challenges: regioselectivity (ortho vs. para isomers) and chemoselectivity (preventing dehalogenation).

This guide addresses the two primary synthetic routes:

  • The Industrial Route (Friedel-Crafts): Direct hydroxyalkylation. Economical but prone to isomer mixtures.

  • The Precision Route (Reduction): Reduction of 4-chlorophenylacetic acid.[2][3] High regiopurity but risks losing the chlorine atom during reduction.

Visualizing the Synthetic Pathways

The following diagram outlines the two dominant workflows and their critical control points (CCPs).

ReactionPathways Start1 Chlorobenzene (Starting Material A) Step1 Friedel-Crafts (AlCl3 + Ethylene Oxide) Start1->Step1 Low Temp (-5°C) Start2 4-Chlorophenylacetic Acid (Starting Material B) Step2 Chemoselective Reduction (NaBH4/I2 or Hydride) Start2->Step2 Intermediate Isomer Mixture (Ortho + Para) Step1->Intermediate Product 2-(4-Chlorophenyl)ethanol (Target) Step2->Product High Yield Impurity1 Impurity: 2-Phenylethanol (Dehalogenated) Step2->Impurity1 If Pd/C used (Avoid!) Intermediate->Product Fractional Distillation Impurity2 Impurity: Ortho-isomer Intermediate->Impurity2 Side Product

Figure 1: Comparison of the Friedel-Crafts route (prone to regio-isomers) and the Reduction route (prone to dehalogenation if mishandled).[1]

Technical Troubleshooting & Optimization (Q&A)

Module A: The Friedel-Crafts Route (Chlorobenzene + Ethylene Oxide)

Context: This route uses Aluminum Chloride (


) to catalyze the ring opening of Ethylene Oxide (EO) by Chlorobenzene.

Q1: My reaction yield is stalling at <50%, even with excess Ethylene Oxide. Why? Technical Diagnosis: You likely have "Catalyst Poisoning" or insufficient stoichiometry.

  • The Mechanism: As the alcohol product forms, it complexes with

    
    , deactivating it.[1] The reaction is not truly catalytic in the traditional sense; it requires stoichiometric amounts of Lewis acid.
    
  • The Fix: Ensure you are using 1.05 to 1.1 equivalents of

    
      relative to the epoxide.
    
  • Critical Check: Ensure the system is strictly anhydrous.

    
     reacts violently with water to form 
    
    
    
    and inactive aluminum hydroxides, killing the reaction immediately.

Q2: I am seeing high levels of the ortho-isomer (2-(2-chlorophenyl)ethanol). How do I shift to para? Technical Diagnosis: This is a thermodynamic vs. kinetic control issue.

  • The Mechanism: The chlorine atom is ortho/para directing. The ortho position is statistically favored (2 sites vs 1) but sterically hindered.

  • The Fix:

    • Lower Temperature: Run the addition at -5°C to 0°C . Higher temperatures provide the energy to overcome the steric barrier of the ortho position.

    • Steric Bulk: Switch from

      
       to a bulkier Lewis acid like 
      
      
      
      (though this increases cost) or use a solvent that complexes with the catalyst to increase its effective size, shielding the ortho position.
Module B: The Reduction Route (4-Chlorophenylacetic Acid -> Alcohol)

Context: This route is preferred for lab-scale synthesis because the starting material (4-chlorophenylacetic acid) already has the correct para substitution.[1] The challenge is reducing the carboxylic acid without knocking off the chlorine.

Q3: I used Pd/C for hydrogenation, and my product contains ~15% 2-phenylethanol (dechlorinated). Technical Diagnosis: Palladium on Carbon (Pd/C) is notorious for hydrodehalogenation (cleaving C-Cl bonds) under standard hydrogenation conditions.[1]

  • The Fix (Catalytic): Switch to Platinum on Carbon (Pt/C) , which is far less active toward aryl chlorides than Pd. Alternatively, add a "poison" like ethylenediamine or thiourea to the Pd/C reaction to inhibit the specific sites responsible for dehalogenation [1].

  • The Fix (Chemical): Abandon catalytic hydrogenation. Use the Borane-Dimethyl Sulfide (BMS) complex or a

    
     + Iodine (
    
    
    
    )
    system. These reagents selectively reduce carboxylic acids to alcohols and are inert toward aryl chlorides [2].

Q4: Using


 (LAH) worked, but the workup was a dangerous emulsion. Is there a safer alternative? 
Technical Diagnosis:  LAH requires harsh quenching and forms aluminum salts that trap product (emulsions).
  • The Protocol: Use the In Situ Diborane method (

    
     + 
    
    
    
    in THF).
    • Dissolve acid in THF.

    • Add

      
      .
      
    • Slowly add

      
       in THF at 0°C.
      
    • Reflux for 1 hour.

    • Result: Quantitative yield, no dehalogenation, and a simple aqueous workup without the "LAH slime" [2].

Impurity Profile & Analysis

When analyzing your final product (GC-MS or HPLC), use this table to identify peaks.

Retention Time (Rel)CompoundOriginRemediation
1.00 2-(4-chlorophenyl)ethanol Target N/A
0.922-(2-chlorophenyl)ethanolOrtho-isomer (Friedel-Crafts)Fractional Distillation (BP diff is small, difficult separation).[1]
0.852-PhenylethanolDehalogenation (Reduction)Change catalyst to Pt/C or use Hydride reduction.
1.20Bis(hydroxyethyl)benzeneOver-alkylationIncrease Chlorobenzene:EO ratio (Dilution effect).
0.504-Chlorophenylacetic acidUnreacted Starting MaterialAlkaline wash (converts acid to salt, stays in aqueous layer).[1]

Troubleshooting Logic Tree

Use this flow to determine your next experimental step.

Troubleshooting Start Problem Identified Issue1 Low Yield Start->Issue1 Issue2 Wrong Isomer (Ortho) Start->Issue2 Issue3 Dechlorination Start->Issue3 Action1 Check AlCl3 Dryness & Stoichiometry (>1.1 eq) Issue1->Action1 Action2 Lower Temp to -5°C Switch to Reduction Route Issue2->Action2 Action3 Stop Pd/C Hydrogenation Use NaBH4/I2 System Issue3->Action3

Figure 2: Decision matrix for common synthetic failures.

References

  • BenchChem. Application Note: Synthesis of 2-(4-Chlorophenyl)ethanol from 4-Chloroacetophenone.[1][2][3] (Describes the Willgerodt-Kindler and subsequent reduction strategies).

  • Google Patents. CN102816051A - Process for synthesizing 4-chlorophenyl ethanol. (Details the NaBH4/Iodine reduction method to avoid dehalogenation).

  • Organic Syntheses. Ethyl alpha-chlorophenylacetate.[4] (Provides foundational data on handling chlorophenylacetic acid derivatives).

  • Sciencemadness & Literature Consensus. Halogenation and Reduction Strategies. (Corroborates the difficulty of direct chlorination and the preference for reduction routes).

Sources

Troubleshooting

Technical Support Center: High-Resolution Separation of 2-(4-chlorophenyl)ethanol Isomers

Current Status: Online Operator: Senior Application Scientist Case ID: HPLC-ISO-CLPE-001 Introduction: Defining the Separation Challenge Welcome to the technical support center. You are likely here because you are strugg...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist Case ID: HPLC-ISO-CLPE-001

Introduction: Defining the Separation Challenge

Welcome to the technical support center. You are likely here because you are struggling to resolve 2-(4-chlorophenyl)ethanol (Target) from its regioisomers or structural analogs.

While 2-(4-chlorophenyl)ethanol itself is achiral, the synthesis (often via Grignard or Friedel-Crafts chemistry) invariably produces positional isomers (ortho- and meta-) which are notoriously difficult to separate on standard C18 columns due to identical molecular weights and nearly identical hydrophobicities (logP).

This guide addresses the three most common failure modes:

  • Co-elution of Regioisomers (The "Critical Pair" problem).

  • differentiation of Structural Isomers (1- vs 2- ethanol).

  • Peak Tailing & Asymmetry.

Module 1: Resolution Loss (The "Blob" Problem)

User Issue: "My ortho- and para- isomers are co-eluting or showing as a single peak with a shoulder on my C18 column."

The Mechanism of Failure

Standard Alkyl phases (C18, C8) separate primarily based on hydrophobicity . The hydrophobic difference between 2-(2-chlorophenyl)ethanol (ortho) and 2-(4-chlorophenyl)ethanol (para) is negligible. To separate them, you must exploit their electronic density and molecular shape .

The Solution: Stationary Phase Switching

You must move away from hydrophobic interaction and utilize


-

interactions
.
Recommended Protocol

1. Column Selection:

  • Primary Choice: Pentafluorophenyl (PFP) (e.g., Agilent Poroshell PFP, Phenomenex Kinetex PFP).

    • Why: The fluorine atoms on the stationary phase create a localized electron-deficient ring that interacts strongly with the electron-rich

      
      -system of your chlorophenyl ring. The ortho chlorine sterically hinders this interaction differently than the para chlorine, creating separation.
      
  • Secondary Choice: Biphenyl .[1]

    • Why: High density of

      
      -electrons allows for strong dispersion forces, often resolving isomers based on "flatness" or steric bulk.
      

2. Mobile Phase Selection (Critical):

  • Solvent: Use Methanol (MeOH) instead of Acetonitrile (ACN).

    • Reasoning: Acetonitrile has its own

      
      -electrons (triple bond C
      
      
      
      N). These compete with your analyte for the stationary phase's active sites, effectively "shielding" the
      
      
      -
      
      
      mechanism. Methanol is "
      
      
      -transparent" and allows the column selectivity to dominate.

3. Optimized Method Parameters:

ParameterSettingRationale
Column PFP or Biphenyl (2.7 µm or 3.5 µm)Maximizes shape/electronic selectivity.
Mobile Phase A Water + 0.1% Formic AcidAcid keeps the alcohol neutral (though pKa is high, it stabilizes matrix).
Mobile Phase B MethanolPrevents

-shielding.
Gradient 40% B to 70% B over 15 minShallow gradient focuses on the aromatic region.
Temperature 25°C - 30°CLower temperatures enhance

-

interactions (exothermic adsorption).
Troubleshooting Workflow Diagram

method_dev Start START: Isomers Co-eluting? CurrentCol Current Column: C18? Start->CurrentCol SwitchCol SWITCH: PFP or Biphenyl Phase CurrentCol->SwitchCol Yes SolventCheck Mobile Phase Solvent? SwitchCol->SolventCheck ACN Acetonitrile (ACN) SolventCheck->ACN MeOH Methanol (MeOH) SolventCheck->MeOH SwitchSolvent CHANGE to Methanol (ACN shields Pi-Pi interactions) ACN->SwitchSolvent TempCheck Check Temperature MeOH->TempCheck SwitchSolvent->TempCheck HighTemp > 40°C TempCheck->HighTemp LowTemp Lower to 20-30°C (Enhances Selectivity) HighTemp->LowTemp

Caption: Decision tree for resolving positional isomers of chlorophenethyl alcohol.

Module 2: Structural Isomer Differentiation

User Issue: "I see a peak eluting nearby. Is it the ortho-isomer or the alpha-methyl isomer?"

The synthesis of 2-phenylethanols can sometimes yield 1-(4-chlorophenyl)ethanol (where the OH is on the benzylic carbon) as a byproduct.

Differentiation Guide
Feature2-(4-chlorophenyl)ethanol (Target)1-(4-chlorophenyl)ethanol (Impurity)
Structure Primary Alcohol (Terminal)Secondary Alcohol (Benzylic)
Chirality AchiralChiral (Enantiomers exist)
UV Spectrum

~220, 260 nm
Distinct shift due to OH conjugation with ring
Elution Order (RP) Elutes Later Elutes Earlier (More polar due to branching)

Diagnostic Test: If you suspect the 1-isomer, inject the sample on a Chiral Column (e.g., Chiralcel OD-RH or equivalent).

  • Result: The 2-isomer will remain a single peak. The 1-isomer (if racemic) will split into two enantiomeric peaks.

Module 3: Peak Tailing & Asymmetry

User Issue: "My main peak has a tailing factor > 1.5."

Root Cause Analysis

Even though 2-(4-chlorophenyl)ethanol is a neutral molecule, tailing often occurs due to solvent mismatch or secondary interactions with residual silanols if the column is aged.

Corrective Actions
  • Injection Solvent Strength:

    • Error: Dissolving sample in 100% MeOH while starting gradient at 40% MeOH. This causes "band broadening" before the sample enters the column.

    • Fix: Dissolve sample in 40:60 MeOH:Water (match the starting mobile phase).

  • Silanol Suppression:

    • Ensure your column is "End-capped." If using an older silica column, switch to a modern "Hybrid" particle (e.g., Waters BEH or Agilent Poroshell EC) which covers acidic silanol groups.

Frequently Asked Questions (FAQ)

Q: Can I use UV detection at 210 nm? A: Yes, but be careful. Chlorinated aromatics have strong absorbance at low wavelengths, but many solvents (and impurities) also absorb there. 220 nm is a safer balance between sensitivity and baseline noise. For specificity, use 254-260 nm (aromatic ring absorption), though it is less sensitive.

Q: I found a method for "DDOH" (Bis-chlorophenyl ethanol). Can I use it? A: Use with caution. DDOH (2,2-bis(4-chlorophenyl)ethanol) has two chlorophenyl rings, making it significantly more hydrophobic (elutes much later) and having stronger


-

interactions. A method designed for DDOH will likely elute your mono-chlorinated target in the solvent front (void volume). You must reduce the organic strength significantly (e.g., start at 30% B instead of 50% B).

Q: Why does my retention time shift day-to-day? A: If using a Phenyl/PFP column, they are highly sensitive to temperature . A fluctuation of 2°C can shift retention times of isomers enough to ruin resolution. Ensure your column compartment is thermostatted (e.g., 30°C ± 0.5°C).

References

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. (Demonstrates superiority of PFP over C18 for halogenated aromatic isomers).

  • Chromatography Online. (2017).

    
    -
    
    
    
    mechanism and why Methanol is preferred over Acetonitrile for these phases).
  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. (Review of Phenyl-Hexyl and PFP columns for benzene ring positional isomers).

  • BenchChem. (2025).[2][3][4] 2-(4-Chlorophenyl)ethanol vs. 2-Phenylethanol: A Comparative Guide. (Physicochemical properties and structural context).[1][2][4][5][6][7][8]

Sources

Optimization

Preventing impurity formation in 2-[4-(4-Chlorophenyl)phenyl]-ethanol synthesis

Topic: Preventing impurity formation in 2-[4-(4-Chlorophenyl)phenyl]-ethanol synthesis Role: Senior Application Scientist Format: Technical Support Center (Q&A + Protocols) Welcome to the Advanced Synthesis Support Hub....

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing impurity formation in 2-[4-(4-Chlorophenyl)phenyl]-ethanol synthesis Role: Senior Application Scientist Format: Technical Support Center (Q&A + Protocols)

Welcome to the Advanced Synthesis Support Hub. This guide addresses the specific challenges in synthesizing 2-[4-(4-Chlorophenyl)phenyl]-ethanol (also known as 4'-chloro-4-(2-hydroxyethyl)biphenyl). This biaryl alcohol is a critical intermediate in the development of liquid crystals, specialized polymers, and pharmaceutical scaffolds.

The primary synthetic route involves the Suzuki-Miyaura cross-coupling of 4-chlorophenylboronic acid and 2-(4-bromophenyl)ethanol . While this pathway is direct, it presents a classic chemoselectivity challenge: coupling the aryl bromide while preserving the aryl chloride.

Part 1: The "Golden Path" Protocol

Use this optimized protocol to establish a baseline before troubleshooting.

Objective: Selective coupling of Aryl-Br over Aryl-Cl with minimal hydrodehalogenation.

Reagents:

  • Electrophile: 2-(4-Bromophenyl)ethanol (1.0 equiv)

  • Nucleophile: 4-Chlorophenylboronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (2-3 mol%) — Selected for high stability and selectivity.

  • Base: K₂CO₃ (2.5 equiv) — Mild enough to prevent rapid protodeboronation.

  • Solvent: Toluene:Ethanol:Water (4:1:1) — Classic biphasic system for solubility.

Step-by-Step Workflow:

  • Degassing (Critical): Charge the reaction vessel with the solvent mixture. Sparge with Argon or Nitrogen for 20 minutes. Oxygen promotes homocoupling.

  • Loading: Add the aryl bromide, boronic acid, and base under positive inert gas pressure.

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·CH₂Cl₂ last. Seal the vessel immediately.

  • Reaction: Heat to 75-80°C . Do not exceed 90°C; higher temps activate the C-Cl bond.

  • Monitoring: Check HPLC/TLC at 4 hours. Look for the disappearance of the bromide.

  • Workup: Cool to RT. Filter through Celite. Dilute with EtOAc, wash with brine.[2] Dry over Na₂SO₄.[2]

Part 2: Troubleshooting & FAQs
Issue 1: The "Des-Chloro" Impurity (Hydrodehalogenation)

User Question: "I am observing a significant impurity (~5-10%) with a mass corresponding to 2-(4-biphenyl)ethanol (M-34). Why is my chlorine atom falling off?"

Technical Insight: This is Hydrodehalogenation . In the presence of Palladium, the C-Cl bond (bond energy ~96 kcal/mol) is weaker than the C-H bond but stronger than C-Br. However, electron-rich ligands or high temperatures can facilitate oxidative addition into the C-Cl bond. Once the Pd inserts, a hydride source (often the alcohol solvent or base) replaces the chlorine with hydrogen.

Corrective Actions:

  • Switch Ligands: Avoid electron-rich alkyl phosphines (like PCy₃ or SPhos) which are designed to activate aryl chlorides. Stick to aryl phosphines like PPh₃ or dppf which differentiate well between Br and Cl.

  • Lower Temperature: Reduce reaction temperature to 60-65°C. C-Br activation is kinetically faster; C-Cl activation requires higher energy.

  • Change Solvent: If using Ethanol/Isopropanol, switch to Dioxane/Water or Toluene/Water . Primary and secondary alcohols can act as hydride donors via

    
    -hydride elimination on the Pd center.
    
Issue 2: Homocoupling (The Dimer)

User Question: "I see a large non-polar spot on TLC and my yield is low. NMR suggests 4,4'-dichlorobiphenyl."

Technical Insight: This is Oxidative Homocoupling of the boronic acid. It occurs when the Pd(II) species is not reduced to Pd(0) efficiently or if Oxygen is present, allowing two boronic acid molecules to couple.

Corrective Actions:

  • Oxygen Exclusion: Degas solvents before adding the catalyst. A simple "purge" is often insufficient; use sparging or freeze-pump-thaw.

  • Stoichiometry: Do not use a large excess of boronic acid. Keep it at 1.05 – 1.1 equivalents.

  • Base Choice: Ensure the base is fully dissolved or well-suspended. Poor base availability slows the transmetallation step, leaving the Pd(II) species vulnerable to side reactions.

Issue 3: Protodeboronation

User Question: "I have unreacted bromide remaining, but my boronic acid is gone. I see Chlorobenzene in the GC."

Technical Insight: This is Protodeboronation . The C-B bond cleaves hydrolytically before the cross-coupling can occur. This is accelerated by high pH and high temperatures, especially with electron-deficient aryl rings (like chlorophenyl).

Corrective Actions:

  • Reduce Water: Lower the water ratio in the solvent mix (e.g., move to Toluene/Dioxane with only 5-10% water).

  • Milder Base: Switch from K₂CO₃ to K₃PO₄ or KF .

  • Slow Addition: Add the boronic acid in portions over the first hour of the reaction to keep its instantaneous concentration low.

Part 3: Mechanistic Visualization

The following diagram illustrates the competition between the desired Cycle A (Suzuki) and the impurity-generating Cycle B (Dehalogenation) and Cycle C (Homocoupling).

ReactionPathways Start Reagents: Ar-Br + Ar'-B(OH)2 Pd0 Pd(0) Active Species Start->Pd0 Initiation Impurity_Dimer IMPURITY: Homocoupling (Ar'-Ar') Start->Impurity_Dimer O2 / Slow Transmetallation OxAdd_Br Oxidative Addition (C-Br Bond) Pd0->OxAdd_Br Fast (Kinetic Control) OxAdd_Cl Oxidative Addition (C-Cl Bond) Pd0->OxAdd_Cl Slow (Avoid High T/Active Ligands) TransMet Transmetallation OxAdd_Br->TransMet + Boronic Acid Impurity_DesCl IMPURITY: Des-Chloro (Ar-H) OxAdd_Cl->Impurity_DesCl + Hydride Source (Alcohol/Base) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product TARGET: 2-[4-(4-Cl-Ph)Ph]-ethanol RedElim->Product

Caption: Competitive pathways in the Suzuki coupling of chloro-bromo systems. Green path represents the target; Red paths represent critical impurities.

Part 4: Solvent & Base Selection Matrix

Use this table to select conditions based on your specific impurity profile.

VariableCondition A (Standard)Condition B (Low Dehalogenation)Condition C (Low Protodeboronation)
Solvent Toluene/EtOH/H₂ODioxane/H₂O (No alcohol)DMF (Anhydrous conditions)
Base K₂CO₃K₃PO₄ Cs₂CO₃
Temp 80°C60°C 90°C
Risk BalancedSlower rate, but high Cl retentionHigher risk of homocoupling
Use When General synthesisDes-chloro impurity > 2% Boronic acid is consumed too fast
References
  • Menezes da Silva, V. H., et al. (2023).[3] Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Suzuki-Miyaura Coupling: Selectivity and Catalyst Development.[3][4] Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings. Green Chemistry.[5] Retrieved from [Link]

  • National Institutes of Health (PMC). (2010). Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Retrieved from [Link]

Sources

Troubleshooting

Stabilizing 2-[4-(4-Chlorophenyl)phenyl]-ethanol during storage

Executive Summary 2-[4-(4-Chlorophenyl)phenyl]-ethanol (also referred to as 2-(4'-chloro[1,1'-biphenyl]-4-yl)ethanol) is a critical biphenyl intermediate often used in the synthesis of anticoagulant rodenticides (e.g., D...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-[4-(4-Chlorophenyl)phenyl]-ethanol (also referred to as 2-(4'-chloro[1,1'-biphenyl]-4-yl)ethanol) is a critical biphenyl intermediate often used in the synthesis of anticoagulant rodenticides (e.g., Difenacoum analogs) and specialized liquid crystals.[1][2][3] Its structural integrity relies on the stability of two distinct functional domains: the chlorinated biphenyl core (susceptible to UV-induced homolysis) and the primary ethanol tail (susceptible to oxidative dehydrogenation).

This guide provides a self-validating storage protocol designed to mitigate the three primary degradation vectors: Photo-dechlorination , Aerobic Oxidation , and Thermal Discoloration .[2][4]

Module 1: Storage Fundamentals (FAQ)

Q1: What is the optimal temperature for long-term storage? A: Store at 2°C to 8°C for durations up to 12 months. For indefinite banking (>1 year), store at -20°C . Scientific Rationale: While the biphenyl core renders the molecule a solid with a high melting point (typically >110°C), the primary alcohol functionality is kinetically active. Lowering the temperature reduces the rate of auto-oxidation to the corresponding aldehyde (2-[4-(4-chlorophenyl)phenyl]-acetaldehyde), a common impurity that causes yellowing.[1][2][3]

Q2: Why does the compound turn yellow despite being a white powder? A: Yellowing indicates the formation of conjugated degradation products .

  • Oxidation: Conversion of the alcohol to an aldehyde or carboxylic acid can create trace conjugated systems if condensation occurs.

  • Photolysis: Exposure to UV light can trigger the homolytic cleavage of the Carbon-Chlorine (C-Cl) bond, generating radical species that couple to form highly conjugated, colored impurities (e.g., dechlorinated biphenyl dimers).

Q3: Is the compound hygroscopic? A: It exhibits low hygroscopicity due to the lipophilic nature of the chlorobiphenyl moiety. However, surface moisture must be avoided as it catalyzes oxidative pathways.[4] Always equilibrate the vial to room temperature before opening to prevent condensation.

Q4: What is the recommended packaging configuration? A: Use Amber Borosilicate Glass (Type I) with a PTFE-lined screw cap.[2] Protocol: Flush the headspace with Argon (Ar) or Nitrogen (N₂) before sealing. Argon is preferred as it is heavier than air and provides a more robust blanket over the solid surface.

Module 2: Troubleshooting Degradation (Q&A)

Scenario A: "My HPLC shows a new peak at RRT 1.10." Diagnosis: This is likely the Aldehyde Impurity (2-[4-(4-chlorophenyl)phenyl]-acetaldehyde).[1][2] Cause: Headspace oxygen exposure during repeated opening/closing of the container. Solution: If the impurity is <5%, perform a recrystallization (see Module 3). If >5%, check for the corresponding carboxylic acid (RRT ~0.9 or dependent on pH), which suggests advanced degradation.[4]

Scenario B: "The melting point has dropped by 3°C." Diagnosis: Eutectic depression caused by solvent entrapment or impurity accumulation. Cause: Incomplete drying during synthesis or degradation. Solution: Dry the sample under high vacuum (<1 mbar) at 40°C for 6 hours. If the melting point does not recover, the sample is chemically degraded and requires purification.[4]

Scenario C: "The sample has lost its chlorine signal in Mass Spec." Diagnosis:Photolytic Dechlorination . Cause: Storage in clear glass or exposure to benchtop fluorescent light for extended periods. Solution: This degradation is irreversible. Discard the lot if the dechlorinated species exceeds critical limits (typically >0.5%).

Module 3: Handling & Re-purification Protocols

Protocol 1: Purity Restoration via Recrystallization

Use this protocol if purity drops below 98% due to oxidation.[2]

  • Dissolution: Dissolve 10 g of crude solid in Ethanol (95%) at reflux temperature (~78°C). Use the minimum amount of solvent required to achieve saturation (approx. 50-70 mL).[1][2]

  • Hot Filtration: If insoluble particulates (dust/polymerized species) are present, filter the hot solution through a pre-warmed sintered glass funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature (25°C) over 2 hours. Then, transfer to a 4°C fridge for 4 hours. Do not shock-cool, as this traps impurities.

  • Collection: Filter the white crystals using vacuum filtration.

  • Wash: Wash the cake with 10 mL of cold (-20°C) Hexane or Ethanol.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Protocol 2: Rapid Purity Check (HPLC)

Standardize your QC workflow with this method.[1][2]

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN)
Gradient 50% B to 90% B over 15 mins; Hold 5 mins.[2]
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Biphenyl absorption max)
Retention Time Target ~8-10 min (highly lipophilic)

Module 4: Mechanistic Visualization

The following diagram illustrates the degradation pathways and the logic behind the storage control points.

G Compound 2-[4-(4-Chlorophenyl) phenyl]-ethanol (Target) Aldehyde Impurity A: Aldehyde Derivative (Yellowing) Compound->Aldehyde Oxidation (O2) Dechloro Impurity C: Dechlorinated Biphenyl (Irreversible) Compound->Dechloro UV Photolysis Acid Impurity B: Carboxylic Acid (Acidity Change) Aldehyde->Acid Further Oxidation Argon Control: Inert Gas (Ar) Argon->Compound Blocks O2 Amber Control: Amber Glass Amber->Compound Blocks UV Cold Control: Temp < 8°C Cold->Compound Slows Kinetics

Figure 1: Degradation pathways of Chlorobiphenyl Ethanol and corresponding mitigation strategies.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 37729-18-3, 2-(4-Phenylphenyl)ethanol (Analogous Structure).[1][2][3] Retrieved from [Link][1][2]

  • Australian Pesticides and Veterinary Medicines Authority (APVMA). Generation of storage stability data for agricultural chemical products.[5] Retrieved from [Link][1][2]

Sources

Optimization

Technical Support Center: Scalable Synthesis of 2-[4-(4-Chlorophenyl)phenyl]-ethanol

This is a technical support guide designed for process chemists and researchers scaling up the synthesis of 2-[4-(4-Chlorophenyl)phenyl]-ethanol (also referred to as 4'-chloro-4-(2-hydroxyethyl)biphenyl).[1] Current Stat...

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for process chemists and researchers scaling up the synthesis of 2-[4-(4-Chlorophenyl)phenyl]-ethanol (also referred to as 4'-chloro-4-(2-hydroxyethyl)biphenyl).[1]

Current Status: Online 🟢 Agent: Senior Application Scientist (Process Chemistry Division) Ticket ID: SC-BIPHEN-004[1]

Executive Summary

The synthesis of 2-[4-(4-Chlorophenyl)phenyl]-ethanol is a classic exercise in chemoselective Suzuki-Miyaura cross-coupling .[1] The core challenge is coupling a 4-chlorophenylboronic acid fragment with a 4-bromophenethyl alcohol derivative without activating the aryl chloride or interfering with the free hydroxyl group.[1]

This guide prioritizes the Direct Suzuki Coupling route due to its superior atom economy and scalability compared to the legacy "Acid Reduction" route (reduction of 4'-chlorobiphenyl-4-acetic acid).[1]

Module 1: Route Selection & Raw Materials

The Primary Route: Direct Suzuki Coupling

Reaction: 4-Chlorophenylboronic acid + 4-Bromophenethyl alcohol


 Product[1]
Q: Why do you recommend the direct coupling over the reduction of the corresponding biphenyl acetic acid?

A: While the reduction of 4'-chlorobiphenyl-4-acetic acid is chemically sound, it introduces significant scale-up risks:

  • Exotherm Control: Reducing acids with Lithium Aluminum Hydride (LAH) or Borane-THF releases massive amounts of hydrogen gas and heat, requiring cryogenic vessels and slow dosing at scale.

  • Cost: 4-Bromophenethyl alcohol is a commodity chemical.[1] Synthesizing the biphenyl acid precursor often adds 2–3 unnecessary steps.

  • Safety: The Suzuki route operates at mild temperatures (refluxing toluene/water or alcohols) with no gas evolution hazards.

Q: Will the chloro-substituent survive the Suzuki coupling conditions?

A: Yes, if you select the right catalyst.

  • The Logic: Aryl bromides undergo oxidative addition to Pd(0) roughly

    
     to 
    
    
    
    times faster than aryl chlorides.
  • The Protocol: Use "dumb" ligands like Triphenylphosphine (

    
    ). Avoid electron-rich, bulky alkyl-phosphine ligands (like 
    
    
    
    or Buchwald ligands) which are designed to activate aryl chlorides.[1]
  • Recommended Catalyst:

    
     or 
    
    
    
    .

Module 2: Reaction Optimization (The "Engine Room")

Process Flow Diagram

The following diagram outlines the critical decision nodes during the reaction phase.

SuzukiProcess Start Start: Charge Reagents (Ar-Br + Ar-B(OH)2) Degas Critical: Degas Solvents (N2 Sparge > 30 mins) Start->Degas Heat Heat to Reflux (80-90°C) Degas->Heat Impurity Issue: High Homocoupling (Ar-Ar Dimer) Degas->Impurity Poor Degassing IPC IPC: Check Conversion (HPLC) Heat->IPC Decision1 Conversion > 98%? IPC->Decision1 Stall Issue: Reaction Stalled (<90%) Decision1->Stall No Success Proceed to Workup Decision1->Success Yes AddCat Action: Add 0.1 mol% Pd + Degassed Base Stall->AddCat AddCat->Heat

Caption: Logic flow for Suzuki Coupling execution. Poor degassing is the primary cause of homocoupling impurities.

Troubleshooting Guide: Reaction Stalls & Impurities
Q: My reaction stalls at ~85% conversion. Adding more catalyst doesn't help. Why?

A: This is likely Boronic Acid De-boronation or Oxidation , not catalyst death.

  • Mechanism: Protodeboronation happens in aqueous base at high temperatures. Your 4-chlorophenylboronic acid is converting to chlorobenzene (volatile) or phenols.[1]

  • The Fix:

    • Charge Excess: Start with 1.2 – 1.3 equivalents of the boronic acid.

    • Sequential Addition: Do not add all boronic acid at the start. Add 1.0 eq initially, and dose the remaining 0.3 eq after 2 hours.

    • Check pH: As the reaction progresses, boronic acid is consumed, and pH can drop (if using carbonate). Ensure pH remains >9.

Q: I see a major impurity at RRT 1.2 (Relative Retention Time). What is it?

A: This is almost certainly 4,4'-Dichlorobiphenyl (Homocoupling of the boronic acid).

  • Cause: Oxygen in the system facilitates the oxidation of Pd(II)-Ar to Pd(IV), leading to homocoupling.

  • Prevention:

    • Sparging: Nitrogen bubbling is insufficient for scale >10L. Use three cycles of Vacuum/Nitrogen refill.

    • Solvent Choice: Switch from Toluene/Water to DME (Dimethoxyethane)/Water or THF/Water . Toluene often holds dissolved oxygen more tenaciously.

Module 3: Work-up & Purification

Palladium Removal Strategy

Removing Palladium to <10 ppm is critical for pharmaceutical intermediates.

MethodEfficiencyCostOperational Note
Crystallization LowLowPd often co-crystallizes with the product.[1]
Silica Gel Filtration MediumMediumLabor-intensive; generates large solid waste.[1]
Thiol Scavengers (e.g., SiliaMetS® Thiol) High HighBest for final polishing. Stir crude solution for 2h at 50°C.
Activated Carbon (Darco KB) Medium-HighLowCheap but messy.[1] Requires hot filtration.
Q: The product is "oiling out" during crystallization. How do I fix this?

A: Biphenyl ethanols have low melting points and high lipophilicity.

  • Seed at Higher Temp: Do not cool rapidly. Cool to the "metastable zone" (approx 5-10°C below boiling) and seed with pure crystal.[1]

  • Solvent Switch: Avoid pure Ethanol. Use Heptane/Isopropyl Acetate (IPAc) .

    • Dissolve in hot IPAc (5 vol).

    • Slowly add Heptane (5 vol) at 50°C.

    • Cool to 0°C at 10°C/hour.

Module 4: Analytical Controls

Key Specification for 4-Bromophenethyl Alcohol (Starting Material):

  • Purity: >98.0%[2]

  • 4-Bromostyrene Content: <0.5% (This impurity couples to form a stilbene derivative which is very difficult to remove from the final product).[1]

In-Process Control (IPC) Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile.

  • Gradient: 40% B to 90% B over 15 mins.

  • Detection: UV at 254 nm (Biphenyl system is highly UV active).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link

  • Welch, C. J., et al. (2010). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 14(1), 192–197. Link[1]

  • Magano, J., & Dunetz, J. R. (2011). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals.[1] Chemical Reviews, 111(3), 2177–2250. Link[1]

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard text for scale-up logic).

Sources

Troubleshooting

Technical Support Guide: Alternative Solvents for the Synthesis of 2-[4-(4-Chlorophenyl)phenyl]-ethanol

Executive Summary & Technical Context Target Molecule: 2-[4-(4-Chlorophenyl)phenyl]-ethanol CAS: 123-45-6 (Generic placeholder for structure Cl-C6H4-C6H4-CH2CH2OH) Core Challenge: Traditional synthesis relies on chlorina...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context

Target Molecule: 2-[4-(4-Chlorophenyl)phenyl]-ethanol CAS: 123-45-6 (Generic placeholder for structure Cl-C6H4-C6H4-CH2CH2OH) Core Challenge: Traditional synthesis relies on chlorinated solvents (DCM) or hazardous ethers (THF, Dioxane) for the Suzuki-Miyaura coupling of 4-chlorophenylboronic acid and 2-(4-bromophenyl)ethanol . Green Solution: Transitioning to 2-Methyltetrahydrofuran (2-MeTHF) , Cyclopentyl Methyl Ether (CPME) , or Aqueous Ethanol systems.

This guide addresses the specific solubility, kinetic, and work-up challenges encountered when switching to these alternative solvents.

Green Solvent Selection Matrix

The following table contrasts traditional solvents with recommended alternatives for this specific biaryl synthesis.

FeatureTHF (Traditional) 2-MeTHF (Recommended) CPME (Robust) Water/EtOH (Greenest)
Boiling Point 66 °C80 °C (Faster kinetics)106 °C (High temp)~78–100 °C
Water Miscibility Miscible (Difficult separation)Limited (Clean phase cut)Very Low (Easy separation)Miscible (Precipitation)
Peroxide Formation High RiskLow RiskVery Low RiskNone
Biaryl Solubility HighHighModerateLow (Product precipitates)
Work-up Strategy Extraction requires DCM/EtOAcDirect phase separationDirect phase separationFiltration

Optimized Experimental Protocol

Method A: Biphasic Suzuki Coupling in 2-MeTHF (Preferred)

Best for: High throughput, minimized solvent swapping, and scale-up.

Reagents:

  • Electrophile: 2-(4-Bromophenyl)ethanol (1.0 equiv)

  • Nucleophile: 4-Chlorophenylboronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (1-3 mol%)

  • Base: K₂CO₂ (2.0 equiv) dissolved in Water (3:1 Organic:Aqueous ratio)

  • Solvent: 2-MeTHF

Workflow:

  • Charge: Load aryl halide, boronic acid, and catalyst into the reactor.

  • Solvent Addition: Add 2-MeTHF. Sparge with Nitrogen for 15 mins.

  • Base Addition: Add degassed aqueous K₂CO₃.

  • Reaction: Heat to 75 °C (internal temp). 2-MeTHF allows a higher internal reflux than THF, typically reducing reaction time by 20-30%.

  • Work-up (The "Green" Advantage):

    • Cool to room temperature.

    • Stop stirring. Observe rapid phase separation. (Unlike THF, 2-MeTHF separates cleanly from water).[2]

    • Drain aqueous layer (waste).

    • Wash organic layer with brine.

    • Crystallization: Distill off 50% of 2-MeTHF; add Heptane as an anti-solvent to precipitate the target alcohol.

Method B: Aqueous/Ethanolic Suspension

Best for: Small scale, academic labs, or when "zero organic waste" is the goal.

Workflow:

  • Mix reagents in Water:Ethanol (4:1) .

  • Use a water-soluble catalyst (e.g., Pd(OAc)₂ + sulfonated phosphine) or heterogeneous Pd/C.

  • Heat to reflux.[3] The starting materials will dissolve; the hydrophobic product (biaryl ethanol) will precipitate out of the solution as the reaction proceeds.

  • Work-up: Simple filtration of the solid. Wash with water to remove inorganic salts.

Troubleshooting Guide (Q&A)

Category: Solubility & Reaction Kinetics[4]

Q1: I switched from THF to Water/Ethanol, but my conversion stalled at 60%. Why?

Diagnosis: The "Crash-Out" Effect. Explanation: Your product, 2-[4-(4-Chlorophenyl)phenyl]-ethanol, is highly hydrophobic. In high-water systems, the product may precipitate onto the catalyst surface or encapsulate unreacted starting material, halting the reaction. Solution:

  • Increase the Ethanol ratio (go to 1:1).

  • Switch to 2-MeTHF . It maintains solubility of the biaryl intermediate throughout the reaction, ensuring 100% conversion.

Q2: Why is the reaction in CPME slower than in THF?

Diagnosis: Solubility of Inorganic Base. Explanation: CPME is very hydrophobic. Aqueous K₂CO₃ does not transfer base into the organic phase as efficiently as it does in THF. Solution:

  • Add a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) (1-5 mol%).

  • Increase agitation speed (>500 RPM) to maximize interfacial surface area.

Category: Work-up & Purity[3][5]

Q3: In 2-MeTHF, I see a "rag layer" or emulsion during the aqueous wash.

Diagnosis: Pd-Black precipitation or amphiphilic impurities. Explanation: While 2-MeTHF usually separates well, fine Pd particles can stabilize emulsions. Solution:

  • Filter the reaction mixture through a pad of Celite before adding the water wash.

  • Adjust the pH of the aqueous wash. A slightly acidic wash (1M HCl) can break emulsions caused by carboxylate byproducts (from boronic acid oxidation).

Q4: My final product has a yellow tint. How do I remove it without chromatography?

Diagnosis: Palladium Residue or Homocoupling. Explanation: Biaryl synthesis often produces traces of homocoupled byproducts (4,4'-dichlorobiphenyl) or retains Pd. Solution:

  • Scavenger Resins: Add a thiol-based scavenger resin (e.g., SiliaMetS® Thiol) directly to the 2-MeTHF solution before crystallization.

  • Activated Carbon: 2-MeTHF is excellent for carbon treatment. Heat the solution with activated charcoal for 30 mins, filter hot, then crystallize.

Visual Workflows (Graphviz)

Figure 1: Solvent Decision Logic

Caption: Decision tree for selecting the optimal solvent based on scale and equipment constraints.

SolventSelection Start Start: Select Solvent for Biaryl Ethanol Synthesis Scale What is your reaction scale? Start->Scale Small Small Scale (<5g) (Filtration preferred) Scale->Small Large Large Scale (>100g) (Extraction preferred) Scale->Large WaterEtOH Solvent: Water/Ethanol (Precipitation Workup) Small->WaterEtOH Temp Required Temp? Large->Temp HighTemp > 80°C (Difficult substrates) Temp->HighTemp StdTemp < 80°C (Standard) Temp->StdTemp CPME Solvent: CPME (High Temp / Low Peroxide) HighTemp->CPME MeTHF Solvent: 2-MeTHF (Biphasic Workup) StdTemp->MeTHF

Figure 2: Troubleshooting The "Stalled Reaction"

Caption: Diagnostic flow for addressing low conversion in alternative solvents.

Troubleshooting Issue Issue: Reaction Stalled (<80% Conversion) Check1 Check 1: Is Product Precipitating? Issue->Check1 Yes1 Yes: Product coating catalyst Check1->Yes1 No1 No: Homogeneous solution Check1->No1 Sol1 Action: Switch to 2-MeTHF or increase Alcohol ratio Yes1->Sol1 Check2 Check 2: Is Base Dissolved? No1->Check2 No2 No: Base sitting at bottom (Common in CPME) Check2->No2 Sol2 Action: Add PTC (TBAB) or add minimal water No2->Sol2

References

  • BenchChem. (2025).[2] A Tale of Two Solvents: A Comparative Guide to 2,2-Dimethyltetrahydrofuran and 2-Methyltetrahydrofuran (2-MeTHF). Retrieved from

  • Sigma-Aldrich. (2025). Greener Solvent Alternatives: 2-Methyltetrahydrofuran (2-MeTHF) Characteristics.[2][4][5][6] Retrieved from

  • Zeon Corporation. (2010).[7] Cyclopentyl Methyl Ether (CPME): Physical Properties and Applications in Organic Synthesis.[7] Retrieved from

  • National Institutes of Health (PMC). (2025). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents (2-MeTHF). Retrieved from

  • ResearchGate. (2025). Green and Sustainable Synthesis of Biaryls Using Nanocatalysts in Aqueous Medium.[8][9] Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Mass Spectrometry Profiling of 2-[4-(4-Chlorophenyl)phenyl]-ethanol

Part 1: Executive Summary & Structural Context This guide provides a technical comparison of ionization and detection methodologies for 2-[4-(4-Chlorophenyl)phenyl]-ethanol (C₁₄H₁₃ClO). This molecule features a robust 4-...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Context

This guide provides a technical comparison of ionization and detection methodologies for 2-[4-(4-Chlorophenyl)phenyl]-ethanol (C₁₄H₁₃ClO). This molecule features a robust 4-chlorobiphenyl core attached to a labile ethanol tail .

Accurate structural confirmation requires balancing two competing physicochemical properties:

  • The Non-Polar Biphenyl Core: Highly stable, favoring electron ionization (EI) and atmospheric pressure chemical ionization (APCI).

  • The Labile Hydroxyl Group: Susceptible to dehydration (

    
    ) and poor ionization efficiency in standard Electrospray Ionization (ESI).
    

Recommendation: While ESI-LC/MS is standard for biological matrices, EI-GC/MS remains the superior technique for structural confirmation due to distinct fragmentation fingerprints. For liquid-phase analysis, APCI is the recommended alternative over ESI to prevent in-source decay.

Part 2: Structural Analysis & Isotopic Signature

Before selecting an instrument, the analyst must verify the isotopic signature. The presence of a single chlorine atom provides a definitive "checksum" for the molecular ion.

The Chlorine Rule (3:1 Ratio)

Chlorine exists naturally as


 (75.78%) and 

(24.22%).
  • M+ Peak: Contains

    
    .
    
  • M+2 Peak: Contains

    
    .[1]
    
  • Intensity Ratio: The M+2 peak must be approximately 33% (1/3) the height of the M+ peak.

IsotopeExact Mass (Da)AbundanceDiagnostic Feature

232.065100% (Base)Primary Molecular Ion (

)

234.062~32-33%Isotopic Satellite (

)

Critical Check: If your spectrum shows a 1:1 ratio, you have Bromine, not Chlorine.[2] If the M+2 is <5%, you have lost the halogen or are analyzing a contaminant.

Part 3: Comparative Analysis of Ionization Techniques

This section objectively compares the three primary ionization modes.

Electron Ionization (EI) via GC-MS[3]
  • Status: Gold Standard for Structure.

  • Mechanism: High-energy (70 eV) electron bombardment causes reproducible fragmentation.

  • Performance:

    • Molecular Ion (

      
      ):  Distinctly visible at m/z 232/234 due to the stability of the biphenyl system, despite the alcohol tail.
      
    • Fragmentation: Rich structural information. The molecule typically cleaves at the benzylic position.

  • Drawback: Requires derivatization (TMS) if the column interaction with the -OH group causes tailing.

Electrospray Ionization (ESI) via LC-MS
  • Status: Sub-optimal for this specific target.

  • Mechanism: Soft ionization relying on solution chemistry.

  • Performance:

    • Ionization: Neutral alcohols ionize poorly in ESI(+). You often rely on sodium adducts

      
       (m/z 255) rather than protonated ions 
      
      
      
      .
    • Artifacts: High risk of In-Source CID (Collision Induced Dissociation) , where the molecule loses water (

      
      ) immediately, showing a base peak of m/z 214 instead of 232.
      
  • Verdict: Use only if GC is impossible.

Atmospheric Pressure Chemical Ionization (APCI)[4][5]
  • Status: Recommended LC-MS Alternative.

  • Mechanism: Gas-phase ion-molecule reactions initiated by a corona discharge.[3]

  • Performance:

    • Handles neutral/non-polar species (like the biphenyl core) better than ESI.

    • Generates a stronger

      
       or 
      
      
      
      signal with higher sensitivity than ESI for this specific logP range.

Part 4: Experimental Protocol (EI-GC/MS)

This protocol is designed to maximize the detection of the molecular ion and characteristic fragments.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) or Ethyl Acetate . Avoid methanol to prevent transesterification artifacts if impurities are present.

  • Concentration: Dilute to 10 ppm for full-scan mode.

  • Derivatization (Optional but Recommended): Add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). Incubate at 60°C for 30 mins. This caps the -OH group, improving peak shape and shifting the mass by +72 Da.

Step 2: GC Parameters
  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm ID.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode (1 min purge), 280°C.

  • Oven Program:

    • Start: 100°C (Hold 1 min)

    • Ramp: 20°C/min to 300°C

    • End: Hold 5 min.

Step 3: MS Parameters
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Scan Range: m/z 50 – 400.

  • Solvent Delay: 3.0 min.

Part 5: Data Interpretation & Visualization

Representative Fragmentation Data (EI-MS, 70eV)

The following table summarizes the theoretical and observed fragmentation pattern for the underivatized molecule.

m/z (approx)Ion IdentityMechanismRelative Intensity
232

(

)
Molecular IonModerate (40-60%)
234

(

)
Isotope~33% of m/z 232
214

DehydrationLow-Moderate
201

Benzylic CleavageBase Peak (100%)
166

Loss of Cl from 201Low
152

Biphenyl RadicalModerate

Analyst Note: The peak at m/z 201 is the diagnostic "fingerprint." It represents the stable chlorobiphenyl-methyl cation formed after the loss of the hydroxymethyl group (


, mass 31).
Visualization: Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways expected in Electron Ionization.

FragmentationPathway cluster_legend Legend M Molecular Ion (M+) m/z 232 (100%) m/z 234 (33%) M_Water [M - H2O]+ m/z 214 (Dehydration) M->M_Water - 18 Da (H2O) M_Benzyl [M - CH2OH]+ m/z 201 (Base Peak - Benzylic Cation) M->M_Benzyl - 31 Da (CH2OH) (Primary Pathway) Biphenyl Biphenyl Core m/z 152 (Loss of Cl) M_Benzyl->Biphenyl - 49 Da (CH2Cl) key Blue: Parent | Red: Base Peak | Yellow: Secondary

Figure 1: Predicted EI-MS fragmentation pathway for 2-[4-(4-Chlorophenyl)phenyl]-ethanol, highlighting the diagnostic benzylic cleavage.

Visualization: Ionization Decision Matrix

Use this workflow to select the correct instrument based on your analytical goals (Quantitation vs. Identification).

DecisionMatrix Start Goal: Analyze Chlorobiphenyl Ethanol StructID Structural ID (Unknown Impurity) Start->StructID Quant Quantitation (Biological Matrix) Start->Quant GCMS Technique: GC-MS (EI) *Derivatize if tailing occurs* StructID->GCMS Best Fingerprint LCMS_ESI Technique: LC-MS (ESI) *Risk of low sensitivity* Quant->LCMS_ESI If APCI unavailable (Monitor Na+ adducts) LCMS_APCI Technique: LC-MS (APCI) *Preferred for neutral alcohols* Quant->LCMS_APCI High Sensitivity

Figure 2: Decision matrix for selecting ionization modes based on analytical requirements.

Part 6: References

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation patterns of biphenyl derivatives. National Institute of Standards and Technology. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns (Alcohols and Aromatics).[4][Link]

  • AxisPharm. (2023).[5] Electrospray (ESI) vs. APCI Mass Analysis: A Quick Comparison.[Link]

  • Save My Exams. (2025). Mass Spectrometry Fragmentation Patterns & Chlorine Isotopes.[Link]

  • ChemGuide. (2023). Fragmentation Patterns in Mass Spectra (The Chlorine Isotope Rule).[Link]

Sources

Comparative

Strategic Analysis: HPLC vs. GC for 2-(4-chlorophenyl)ethanol

Topic: Strategic Analytical Guide: HPLC vs. GC for 2-(4-chlorophenyl)ethanol Quantification Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers, QC Analysts, and Process Chemists.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Analytical Guide: HPLC vs. GC for 2-(4-chlorophenyl)ethanol Quantification Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers, QC Analysts, and Process Chemists.

Executive Summary

The quantification of 2-(4-chlorophenyl)ethanol (CAS: 1875-88-3), a critical intermediate in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs), presents a classic analytical dichotomy. While Gas Chromatography (GC) serves as the industry standard for raw material purity assessment due to its superior resolution of volatile impurities, High-Performance Liquid Chromatography (HPLC) is indispensable for analyzing the compound in aqueous reaction mixtures or biological matrices where volatility is a limitation.[1]

This guide provides a data-driven comparison of both methodologies, offering validated protocols and a decision framework to select the optimal technique based on sample matrix and sensitivity requirements.

Analyte Profile & Analytical Implications

Understanding the physicochemical properties of 2-(4-chlorophenyl)ethanol is the first step in method selection.

PropertyValueAnalytical Implication
Structure Cl-C₆H₄-CH₂-CH₂-OHContains both a lipophilic chlorophenyl ring and a polar primary hydroxyl group.
Boiling Point ~258–260°C (atm)High boiling point requires elevated GC oven temperatures (>200°C) for elution.
Polarity (LogP) ~2.1Moderately lipophilic; ideal retention on C18 (Reverse Phase) HPLC columns.
Chromophore Chlorobenzene ringStrong UV absorption at low wavelengths (λmax ~220 nm), enabling sensitive HPLC-UV detection.
Thermal Stability Stable <300°CSuitable for GC, though the hydroxyl group may cause peak tailing on non-polar columns without derivatization.

Method A: Gas Chromatography (GC-FID)

Best For: Raw material purity assays, residual solvent analysis, and synthetic process control (non-aqueous).

The "Field-Proven" Insight

In industrial QC settings, GC with Flame Ionization Detection (FID) is preferred because it provides a "universal" response to carbon-containing impurities. However, the primary hydroxyl group of 2-(4-chlorophenyl)ethanol can interact with active sites in the injection liner or column, leading to peak tailing.

  • Expert Tip: Use a deactivated splitless liner with glass wool to prevent discrimination. For trace analysis (<0.1%), derivatization with BSTFA is recommended to cap the hydroxyl group, sharpening the peak and improving the signal-to-noise ratio.

Validated Experimental Protocol (Direct Injection)
  • System: Agilent 7890B GC or equivalent with FID.

  • Column: Agilent J&W DB-5ms or Rtx-5 (30 m × 0.25 mm, 0.25 µm film). Note: A slightly polar column like DB-624 can also be used but requires longer run times.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split/Splitless, 260°C. Split ratio 50:1 (for assay) or Splitless (for trace impurities).

  • Detector (FID): 300°C; H₂ 30 mL/min, Air 400 mL/min.

  • Temperature Program:

    • Hold at 80°C for 1 min.

    • Ramp 15°C/min to 200°C.

    • Ramp 25°C/min to 280°C, hold for 3 min.

  • Sample Prep: Dissolve 10 mg sample in 10 mL Methanol or Ethyl Acetate.

Method B: RP-HPLC (UV Detection)

Best For: Aqueous reaction monitoring, degradation studies, and biological samples (plasma/urine).

The "Field-Proven" Insight

HPLC is the method of choice when the sample contains non-volatile salts or thermally labile by-products that would foul a GC inlet. The chlorobenzene moiety provides a distinct UV signature.

  • Expert Tip: Isocratic elution is often sufficient for purity checks, but a gradient is required if monitoring the oxidation of the alcohol to 4-chlorophenylacetic acid, as the acid will elute significantly earlier on a C18 column at acidic pH.

Validated Experimental Protocol
  • System: Agilent 1260 Infinity II or Waters Alliance e2695.

  • Column: Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 5 µm).[2]

  • Mobile Phase: Acetonitrile : Water (with 0.1% H₃PO₄).

    • Isocratic Mode: 60:40 (v/v).[2][3]

  • Flow Rate: 1.0 mL/min.[2][4]

  • Column Temp: 30°C.

  • Detection: DAD/UV at 225 nm (Primary) and 265 nm (Secondary confirmation).

  • Injection Volume: 10 µL.

  • Run Time: ~8–10 minutes (Analyte retention approx. 4.5–5.5 min).

Comparative Performance Analysis

The following data summarizes the expected performance characteristics based on validation studies of chlorophenethyl alcohol derivatives.

FeatureGC-FID (Direct)RP-HPLC (UV)
Linearity (R²) > 0.9995 (10–1000 µg/mL)> 0.999 (1–100 µg/mL)
Limit of Quantitation (LOQ) ~5 ppm (Direct)~0.1 ppm (Derivatized)~0.5 ppm (at 225 nm)
Precision (RSD, n=6) < 1.0%< 0.8%
Throughput High (Run time < 8 min)Moderate (Run time 10–15 min)
Matrix Compatibility Organic solvents only. Water damages columns/phases.Excellent for aqueous/biological fluids.
Operational Cost Low (Gas + Column)Medium (HPLC Grade Solvents + Waste disposal)

Decision Framework & Workflow

Use the following logic flow to determine the appropriate instrument for your specific analytical need.

MethodSelection Start Start: Select Sample Matrix IsAqueous Is the sample Aqueous or Biological? Start->IsAqueous IsPurity Is this a Purity/Assay (> 98%) check? IsAqueous->IsPurity No (Organic Solvent/Solid) HPLC Method B: RP-HPLC-UV (C18 Column) IsAqueous->HPLC Yes (e.g., Plasma, Reaction Mix) IsTrace Is trace sensitivity (< 1 ppm) required? GC_Direct Method A1: GC-FID (Direct Injection) IsTrace->GC_Direct No (Standard Profiling) GC_Deriv Method A2: GC-MS/FID (TMS Derivatization) IsTrace->GC_Deriv Yes (Max Sensitivity) IsPurity->IsTrace No (Impurity Profiling) IsPurity->GC_Direct Yes (Raw Material QC)

Figure 1: Decision matrix for selecting the analytical technique based on sample composition and sensitivity requirements.

References

  • BenchChem. A Comparative Guide to Analytical Methods for the Quantification of 1-(4-Chlorophenyl)ethanol. (Methodology adapted for the 2-isomer).

  • Sigma-Aldrich. Product Specification: 4-Chlorophenethyl alcohol (CAS 1875-88-3). (Confirming GC as standard purity assay).

  • Restek Corporation. Analysis of Alcohols and Aldehydes in Alcoholic Beverages by GC. (Principles of alcohol analysis on intermediate polarity columns).

  • TCI Chemicals. 2-(4-Chlorophenyl)ethanol Physical Properties and Purity Standards.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 83669, 2-(4-Chlorophenyl)ethanol.

Sources

Validation

Comparative Biological Profile: 2-(Phenylthio)ethanol vs. 2-(p-Chlorophenylthio)ethanol

This guide provides an in-depth technical comparison of 2-(phenylthio)ethanol (PTE) and its para-chlorinated derivative, 2-(p-chlorophenylthio)ethanol (CPTE) . It is designed for researchers in medicinal chemistry and to...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 2-(phenylthio)ethanol (PTE) and its para-chlorinated derivative, 2-(p-chlorophenylthio)ethanol (CPTE) . It is designed for researchers in medicinal chemistry and toxicology who require a mechanistic understanding of how a single halogen substitution shifts biological activity, metabolic stability, and safety profiles.

[1]

Executive Summary

2-(Phenylthio)ethanol (PTE) acts as a foundational aryl-thioether with moderate amphipathic properties, primarily functioning as a membrane-disrupting bacteriostatic agent and a metabolic substrate for sulfoxidation.

2-(p-Chlorophenylthio)ethanol (CPTE) represents a "bio-enhanced" analog. The introduction of a chlorine atom at the para-position induces two critical shifts:

  • Lipophilic Enhancement: Increases

    
    , facilitating superior penetration into microbial lipid bilayers.
    
  • Metabolic Blockade: Sterically and electronically inhibits para-hydroxylation (Phase I metabolism), thereby extending the molecule's half-life and altering its biotransformation pathway solely toward sulfoxidation.

Physicochemical Drivers of Biological Activity[2]

The biological divergence between these two compounds is rooted in their physicochemical properties. The chlorine atom is not merely a structural appendage; it is a lipophilic bioisostere that alters the molecule's interaction with biological membranes.

Table 1: Comparative Physicochemical Profile[2]
Property2-(Phenylthio)ethanol (PTE)2-(p-Chlorophenylthio)ethanol (CPTE)Impact on Bioactivity
Formula


--
MW 154.23 g/mol 188.67 g/mol CPTE is heavier, affecting diffusion rates slightly.
LogP (Calc) ~1.9 - 2.1~2.7 - 2.9Critical: CPTE partitions ~5x more effectively into lipid membranes.
Electronic Effect Electron-rich aromatic ringElectron-withdrawing (

)
Cl reduces electron density on sulfur, potentially slowing sulfoxidation.
Metabolic Site para-position openpara-position blockedCPTE resists ring hydroxylation.

Biological Activity & Mechanism of Action[3][4]

Antimicrobial and Antifungal Potency

Both compounds exhibit antimicrobial activity, but their potency profiles differ due to the "Chloro-Effect."

  • PTE (Baseline Activity):

    • Mechanism: PTE functions as an amphipathic alcohol. It inserts into the bacterial cell membrane, disrupting the packing order of the lipid bilayer.[1] This increases membrane fluidity and permeability, leading to leakage of intracellular components.

    • Data Anchor: Studies on Fusarium graminearum indicate PTE inhibits mycelial growth with an EC50 of ~0.33 mg/mL (approx. 2.1 mM). It also shows bacteriostatic activity against E. coli at higher concentrations (~15 mM).

  • CPTE (Enhanced Potency):

    • SAR Insight: The addition of the p-Cl atom significantly enhances antifungal potency. In medicinal chemistry, this substitution is a standard strategy (seen in azole antifungals) to increase affinity for lipophilic pockets in enzymes (e.g., CYP51) and improve membrane residence time.

    • Predicted Activity: Based on SAR of related p-chlorophenylthio ethers, CPTE is expected to exhibit 2-4x lower MIC values compared to PTE against dermatophytes and gram-positive bacteria due to superior membrane accumulation.

Metabolic Fate: The "Metabolic Switch"

The most distinct biological difference lies in how cytochrome P450 enzymes process these molecules.

  • PTE Metabolism: Undergoes competitive metabolism.

    • S-oxidation: Conversion to the sulfoxide and sulfone.

    • Ring Hydroxylation: CYP450s attack the unobstructed para-position to form p-hydroxy-PTE (a clearance mechanism).

  • CPTE Metabolism:

    • The p-Cl atom blocks ring hydroxylation. This forces the metabolic flux almost exclusively toward S-oxidation . This "metabolic switching" can lead to higher circulating levels of the parent compound or its sulfoxide metabolite, potentially prolonging its biological effect.

Diagram 1: Comparative Metabolic Pathways

MetabolicPathways PTE 2-(Phenylthio)ethanol (PTE) Sulfoxide_PTE PTE-Sulfoxide (Active/Inactive) PTE->Sulfoxide_PTE S-Oxidation (FMO / CYP) Hydroxy_PTE p-Hydroxy-PTE (Clearance Product) PTE->Hydroxy_PTE p-Hydroxylation (CYP450) CPTE 2-(p-Chlorophenylthio)ethanol (CPTE) Sulfoxide_CPTE CPTE-Sulfoxide (Major Metabolite) CPTE->Sulfoxide_CPTE S-Oxidation (Primary Route) Blocked Ring Hydroxylation BLOCKED by Cl CPTE->Blocked

Caption: Metabolic divergence. PTE undergoes both oxidation and hydroxylation, whereas CPTE is funneled primarily into S-oxidation due to the halogen blockade.

Toxicology & Safety Profile

While CPTE offers higher potency, it carries a modified toxicity profile.

  • Irritation (Both): Both compounds are classified as Category 2 Eye Irritants and Skin Irritants . The thioether moiety is prone to oxidation, and impurities (disulfides) can cause sensitization.

  • Acute Toxicity:

    • PTE: Generally lower acute toxicity. Metabolized rapidly to water-soluble hydroxy-derivatives.

    • CPTE: Likely higher acute toxicity (lower LD50) due to slower clearance and higher lipophilicity, which facilitates blood-brain barrier (BBB) penetration.

  • Environmental Fate: CPTE is more persistent in the environment. The C-Cl bond is resistant to biodegradation compared to the unsubstituted phenyl ring of PTE.

Experimental Protocols

To validate the biological differences described above, the following self-validating protocols are recommended.

Protocol A: Comparative Minimum Inhibitory Concentration (MIC) Assay

Objective: To quantify the "Chloro-Effect" on antimicrobial potency.

Materials:

  • Test Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

  • Compounds: PTE (CAS 699-12-7) and CPTE (CAS 83487-97-2).

  • Media: Mueller-Hinton Broth (MHB).

  • Detection: Resazurin dye (viability indicator).

Workflow:

  • Stock Prep: Dissolve compounds in DMSO to 100 mM. Ensure complete solubility (CPTE may require vortexing).

  • Dilution: Perform serial 2-fold dilutions in MHB in a 96-well plate (Range: 10 mM to 0.01 mM).

  • Inoculum: Adjust bacterial suspension to

    
     CFU/mL. Add 100 µL to each well.
    
  • Controls: Positive (Ciprofloxacin), Negative (DMSO only), Sterility (Media only).

  • Incubation: 37°C for 24 hours.

  • Readout: Add 20 µL Resazurin (0.01%). Incubate 2 hours. Blue = No growth (Inhibition); Pink = Growth.

  • Validation: The MIC of PTE against E. coli must fall within 10-20 mM to validate the assay sensitivity before recording CPTE values.

Protocol B: In Vitro Microsomal Stability Assay

Objective: To demonstrate the metabolic blockade of the para-position in CPTE.

Workflow:

  • Incubation: Incubate 1 µM of PTE and CPTE separately with pooled human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4).

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing Internal Standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Data Processing: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).
    
  • Expected Result: CPTE should show a longer half-life (

    
    ) and lower 
    
    
    
    compared to PTE, confirming metabolic stability.
Diagram 2: Experimental Workflow for Stability Testing

Workflow cluster_sampling Time-Course Sampling Start Start: Liver Microsomes + Buffer AddComp Add Substrate (PTE or CPTE) (1 µM Final) Start->AddComp Initiate Initiate with NADPH AddComp->Initiate T0 T=0 min Initiate->T0 T15 T=15 min Initiate->T15 T30 T=30 min Initiate->T30 T60 T=60 min Initiate->T60 Quench Quench: Acetonitrile + IS T0->Quench T15->Quench T30->Quench T60->Quench Analyze LC-MS/MS Analysis Monitor Parent Depletion Quench->Analyze

Caption: Step-by-step workflow for determining metabolic stability differences.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 83487, 2-(4-Chlorophenyl)sulfanylethanol. Retrieved from [Link]

  • Wilke, N. et al. (2020). The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. PMC. Retrieved from [Link]

  • Zhou, Y. et al. (2023).[2] Effects of 2-Phenylethanol on Controlling the Development of Fusarium graminearum in Wheat. PMC. Retrieved from [Link]

  • Mitchell, S.C. (2009). Foreign compounds and intermediary metabolism: sulfoxidation bridges the divide. Current Drug Metabolism. Retrieved from [Link]

Sources

Comparative

Synthesis of 1-(4-chlorophenyl)ethanol versus 2-(4-chlorophenyl)ethanol

Technical Comparison: Regioselective Synthesis of 1- vs. 2-(4-Chlorophenyl)ethanol Executive Summary This guide provides a technical comparison between the synthesis of 1-(4-chlorophenyl)ethanol (1-CPE) and 2-(4-chloroph...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison: Regioselective Synthesis of 1- vs. 2-(4-Chlorophenyl)ethanol

Executive Summary

This guide provides a technical comparison between the synthesis of 1-(4-chlorophenyl)ethanol (1-CPE) and 2-(4-chlorophenyl)ethanol (2-CPE).[1] While these compounds are constitutional isomers sharing the formula


, their synthetic accessibility differs fundamentally. 1-CPE is accessible via direct reduction of the commercially abundant 4-chloroacetophenone, allowing for facile stereocontrol (chiral synthesis). In contrast, 2-CPE requires a homologation sequence or reduction of 4-chlorophenylacetic acid, making it a more resource-intensive target used primarily as a primary alcohol linker in antihistamines and agrochemicals.

Part 1: Structural & Retrosynthetic Analysis

The core distinction lies in the position of the hydroxyl group relative to the aromatic ring.

  • 1-CPE (Benzylic): The hydroxyl group is on the benzylic carbon. The bond is weaker, and the carbon is a stereocenter.

  • 2-CPE (Homobenzylic): The hydroxyl group is on the terminal carbon. It is an achiral primary alcohol with higher stability toward dehydration.

Retrosynthesis cluster_legend Synthetic Distance Target1 1-(4-chlorophenyl)ethanol (Benzylic Alcohol) Target2 2-(4-chlorophenyl)ethanol (Homobenzylic Alcohol) Precursor1 4-Chloroacetophenone (Ketone) Precursor1->Target1 Direct Reduction (NaBH4 or Ru-Cat) Precursor2 4-Chlorophenylacetic Acid (Carboxylic Acid) Precursor1->Precursor2 Willgerodt-Kindler (Rearrangement) Precursor2->Target2 Acid Reduction (BH3-THF) Legend 1-CPE is 1 step from Ketone 2-CPE is 2-3 steps from Ketone

Figure 1: Retrosynthetic logic showing the direct access to 1-CPE versus the requisite rearrangement or alternative precursor for 2-CPE.

Part 2: Synthesis of 1-(4-chlorophenyl)ethanol (1-CPE)

The synthesis of 1-CPE is a standard nucleophilic addition of hydride to a ketone. This route is preferred for its high atom economy and the ability to introduce chirality.

Method A: Racemic Reduction (NaBH₄)
  • Mechanism: Nucleophilic attack of the borohydride anion on the carbonyl carbon.[2]

  • Reagents: Sodium Borohydride (

    
    ), Methanol.[3]
    
  • Performance: Yields typically >90%.[4] Fast reaction (<2 hours).

Method B: Asymmetric Transfer Hydrogenation (Noyori ATH)
  • Mechanism: Ruthenium-catalyzed transfer of hydride from isopropanol or formate. The chiral diamine ligand induces facial selectivity.

  • Reagents:

    
    , Formic Acid/TEA.
    
  • Performance: Yields >95%, enantiomeric excess (ee) >98%.[5]

Experimental Protocol: Racemic Synthesis
  • Setup: Charge a 250 mL round-bottom flask with 4-chloroacetophenone (15.46 g, 100 mmol) and Methanol (100 mL). Cool to 0°C.[6]

  • Addition: Add Sodium Borohydride (1.90 g, 50 mmol) portion-wise over 20 minutes. Caution: Exothermic with H2 evolution.

  • Reaction: Stir at 0°C for 30 mins, then warm to room temperature for 1 hour. Monitor by TLC (Hexane/EtOAc 4:1).

  • Quench: Carefully add 1M HCl until pH ~7 to decompose excess borohydride.

  • Workup: Evaporate methanol. Extract aqueous residue with Ethyl Acetate (3 x 50 mL). Wash with brine, dry over

    
    , and concentrate.[3][6][7]
    
  • Validation (NMR):

    • 
       NMR (400 MHz, 
      
      
      
      ):
      
      
      7.32 (d, 2H), 7.28 (d, 2H), 4.85 (q, 1H, CH-OH), 1.45 (d, 3H, CH3).

Part 3: Synthesis of 2-(4-chlorophenyl)ethanol (2-CPE)

Synthesizing 2-CPE is more challenging because the carbon chain must be preserved or extended without dehydrating the alcohol. The reduction of the corresponding carboxylic acid is the industrial standard.

Method: Borane Reduction of Carboxylic Acid
  • Why not NaBH₄? Sodium borohydride is generally too mild to reduce carboxylic acids.

  • Why not LiAlH₄? Lithium Aluminum Hydride is effective but poses a risk of dehalogenation (removing the Chlorine atom) at high temperatures.

  • Gold Standard: Borane-THF (

    
    )  or Borane-Dimethyl Sulfide (BMS).[6] Borane is chemoselective for carboxylic acids in the presence of halides.
    
Experimental Protocol: Acid Reduction
  • Setup: Flame-dry a 250 mL 3-neck flask under Nitrogen. Add 4-chlorophenylacetic acid (17.06 g, 100 mmol) and anhydrous THF (80 mL). Cool to 0°C.[6]

  • Addition: Dropwise add Borane-THF complex (1.0 M in THF, 110 mL, 110 mmol) over 45 minutes.

    • Critical Control Point: Maintain temp <5°C to prevent runaway exotherm.

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Quench: Cool to 0°C. Slowly add Methanol (50 mL). Caution: Vigorous H2 evolution.

  • Workup: Concentrate in vacuo. Dissolve residue in EtOAc, wash with 1M HCl (to break boron complexes) and brine.

  • Validation (NMR):

    • 
       NMR (400 MHz, 
      
      
      
      ):
      
      
      7.28 (d, 2H), 7.15 (d, 2H), 3.84 (t, 2H, CH2-OH), 2.82 (t, 2H, Ar-CH2).

Part 4: Comparative Performance Analysis

The following table contrasts the two isomers based on synthetic efficiency and physical properties.

Feature1-(4-chlorophenyl)ethanol (1-CPE)2-(4-chlorophenyl)ethanol (2-CPE)
Precursor Availability High (4-Chloroacetophenone is a commodity chemical)Medium (4-Chlorophenylacetic acid is pricier)
Reaction Type Ketone Reduction (Easy)Carboxylic Acid Reduction (Moderate/Hard)
Reducing Agent NaBH₄ (Cheap, Safe)Borane-THF (Expensive, Air Sensitive)
Chirality Generates a stereocenter (R/S)Achiral (Primary alcohol)
Major Impurity Unreacted ketoneBoron esters / Dehalogenated byproducts
Typical Yield 92 - 98%85 - 92%
Cost Efficiency HighModerate

Part 5: Mechanistic Pathways

The diagram below illustrates the divergent mechanistic requirements. Note the activation cycle required for the Borane reduction compared to the direct hydride attack in the NaBH4 route.

Mechanisms cluster_1 1-CPE (NaBH4) cluster_2 2-CPE (Borane) Ketone Ketone (C=O) Hydride Hydride Attack (BH4-) Ketone->Hydride Alkoxide Alkoxide (Intermediate) Hydride->Alkoxide Product1 1-CPE Alkoxide->Product1 Acid Acid (COOH) TriAcyloxy Triacyloxyborane (Activation) Acid->TriAcyloxy Reduction Hydride Transfer (Rate Limiting) TriAcyloxy->Reduction Product2 2-CPE Reduction->Product2

Figure 2: Mechanistic comparison. 1-CPE synthesis proceeds via direct nucleophilic addition, whereas 2-CPE requires electrophilic activation of the carboxylate by Borane.

References

  • BenchChem. (2025).[3][8] Comparison of different methods for the synthesis of 1-(4-Chlorophenyl)ethanol. Retrieved from 3

  • Organic Syntheses. (2011). Borane Reductions (using BH3.THF or BH3.Me2S).[6] Org.[4][6][9][10][11] Synth. Retrieved from 6

  • Chem-Station. (2014). Noyori Asymmetric Transfer Hydrogenation.[5][9][10] Retrieved from 5[1][2][3][5][6][12][9][11][13]

  • Royal Society of Chemistry. (2015). Supporting Information: NMR Data for 2-Chloro-1-(4-chlorophenyl)ethanol. Retrieved from 13

Sources

Validation

Technical Guide: Antimicrobial Properties of 2-(4-Chlorophenyl)ethanol Derivatives

[1][2] Executive Summary 2-(4-Chlorophenyl)ethanol (CPE) represents a pivotal structural scaffold in medicinal chemistry, distinct from its non-halogenated parent, 2-phenylethanol (PE) . While PE is a ubiquitous preserva...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

2-(4-Chlorophenyl)ethanol (CPE) represents a pivotal structural scaffold in medicinal chemistry, distinct from its non-halogenated parent, 2-phenylethanol (PE) . While PE is a ubiquitous preservative and bacteriostatic agent found in essential oils (e.g., Rose oil), the introduction of a chlorine atom at the para-position of the phenyl ring significantly alters the molecule's lipophilicity and electronic profile.

This guide objectively analyzes the antimicrobial performance of CPE and its derivatives. Unlike PE, which functions primarily through non-specific membrane disruption, CPE derivatives—particularly azole and amino-alcohol functionalized variants—exhibit targeted antimicrobial activity, often serving as potent antifungal agents (e.g., Econazole intermediates).

Part 1: Structural Activity Relationship (SAR) & Physicochemical Profile

The transition from 2-phenylethanol to 2-(4-chlorophenyl)ethanol introduces a "Chlorine Effect" that enhances membrane partitioning but reduces water solubility. This trade-off is critical for formulation scientists.

Table 1: Physicochemical Comparison of Scaffold vs. Standard
Property2-Phenylethanol (Standard)2-(4-Chlorophenyl)ethanol (CPE)Impact on Antimicrobial Activity
Molecular Weight 122.16 g/mol 156.61 g/mol Heavier molecule; slower diffusion rates.
LogP (Lipophilicity) ~1.36~1.9 - 2.1 (Predicted)Higher membrane affinity. CPE inserts more effectively into the lipid bilayer than PE.
Water Solubility ~20 mg/mL< 5 mg/mLRequires co-solvents (DMSO/Ethanol) for effective MIC testing.
Boiling Point 219 °C~110 °C (at 0.5 mmHg)Lower volatility implies better retention in topical formulations.
Electronic Effect NeutralElectron-withdrawing (Cl)Increases acidity of the alkyl chain slightly; alters binding affinity to enzymes (e.g., CYP51).

Expert Insight: The increased LogP of CPE suggests it should theoretically exhibit lower Minimum Inhibitory Concentration (MIC) values than PE (approx. 15 mM for E. coli) due to superior membrane accumulation. However, its poor solubility often masks this potency in aqueous media without proper formulation.

Part 2: Antimicrobial Efficacy & Comparative Data[1][2][3][4][5]

CPE is rarely used as a standalone monotherapy. Its primary value lies in its derivatives or as a synergistic preservative.

Comparative Efficacy: Derivatives vs. Standards

The following data synthesizes findings from recent studies on N-acetyl amino alcohol derivatives and oxazole-based derivatives of CPE.

Table 2: Antimicrobial Activity Profile (MIC Range in µg/mL)
Compound ClassS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungi)Efficacy Verdict
CPE Scaffold (Pure) Moderate (Est. >500)Low (Est. >1000)ModeratePreservative Grade. Comparable to Phenoxyethanol but less soluble.
Amino-Alcohol Derivatives 6.25 – 12.512.5 – 25.012.5 – 50.0Moderate. Less potent than Ciprofloxacin but broader spectrum.
Oxazole Derivatives 2.0 – 4.04.0 – 8.0N/AHigh. Comparable to standard antibiotics in specific strains.
Standard: Ciprofloxacin 0.12 – 1.00.008 – 1.0InactiveBenchmark for antibacterial potency.
Standard: Fluconazole InactiveInactive0.25 – 1.0Benchmark for antifungal potency.

Key Findings:

  • Antifungal Bias: CPE derivatives show a stronger bias toward antifungal activity compared to antibacterial activity. This aligns with the scaffold's use in synthesizing azole antifungals (inhibiting ergosterol synthesis).

  • Gram-Positive Selectivity: Due to the lack of an outer lipopolysaccharide membrane, Gram-positive bacteria (S. aureus) are generally more susceptible to the lipophilic CPE scaffold than Gram-negative strains.

Part 3: Mechanism of Action

The antimicrobial mechanism of CPE derivatives is dual-modal, depending on whether the molecule is acting as a simple alcohol (scaffold) or a complex ligand (derivative).

DOT Diagram: Dual-Mode Antimicrobial Mechanism

G cluster_0 Mode A: Non-Specific (Preservative) cluster_1 Mode B: Targeted (Therapeutic) CPE 2-(4-Chlorophenyl)ethanol (Scaffold) Membrane Cell Membrane Insertion CPE->Membrane Lipophilic Interaction Deriv Complex Derivatives (e.g., Azoles, Oxazoles) Target Specific Protein Target (e.g., CYP51 / 14α-demethylase) Deriv->Target Lock-and-Key Binding Permeability Increased Permeability (Leakage of K+, ATP) Membrane->Permeability Disrupts Lipid Packing Lysis Cell Lysis / Death Permeability->Lysis Ergosterol Inhibition of Ergosterol Biosynthesis Target->Ergosterol Enzymatic Blockade MembraneFail Membrane Structural Failure Ergosterol->MembraneFail

Figure 1: Dual mechanism of action.[1] The scaffold acts via non-specific membrane disruption (left), while derivatives target specific enzymatic pathways (right).

Part 4: Experimental Protocols

To validate the efficacy of CPE derivatives, reproducible protocols are essential. The following methodologies are standardized for research applications.

Protocol A: Synthesis of CPE via Willgerodt-Kindler Reaction

For researchers synthesizing the scaffold from 4-chloroacetophenone.

  • Reagents: 4-Chloroacetophenone (10 mmol), Morpholine (15 mmol), Sulfur (20 mmol), p-Toluenesulfonic acid (catalytic).

  • Reaction: Reflux reagents in a round-bottom flask for 8–12 hours.

  • Hydrolysis: Treat the intermediate thioamide with 10% NaOH under reflux for 4 hours to yield 4-chlorophenylacetic acid.

  • Reduction: Dissolve the acid in THF and add LiAlH₄ (or Borane-THF complex) dropwise at 0°C. Stir at room temperature for 6 hours.

  • Workup: Quench with wet ether/water. Extract with ethyl acetate.[2] Dry over MgSO₄.[2]

  • Purification: Silica gel chromatography (Hexane:EtOAc 8:2).

Protocol B: MIC Determination (Broth Microdilution)

Standardized for testing CPE solubility limits.

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213) to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
    
  • Compound Prep: Dissolve CPE derivative in 100% DMSO to create a stock solution (e.g., 10 mg/mL).

    • Critical Step: Ensure final DMSO concentration in the well does not exceed 1% to avoid solvent toxicity.

  • Dilution: Perform serial 2-fold dilutions in a 96-well plate (Range: 512 µg/mL to 0.5 µg/mL).

  • Incubation: Add diluted inoculum to wells. Incubate at 37°C for 18–24 hours.

  • Readout: MIC is the lowest concentration with no visible turbidity.[3]

    • Validation: Use Ciprofloxacin as a positive control and solvent-only wells as negative controls.

References

  • BenchChem. (2025).[4][5][2] 2-(4-Chlorophenyl)ethanol vs. 2-Phenylethanol: A Comparative Guide for Researchers. Retrieved from

  • Venkateshappa, G., et al. (2020).[3] Synthesis Characterization and Antimicrobial Activities Studies of N-{2-(4-Chlorophenyl) Acetyl} Amino Alcohols. International Journal of Pharmaceutical Sciences and Drug Research. Retrieved from

  • National Institutes of Health (NIH). (2009). Global antifungal profile optimization of chlorophenyl derivatives. PubMed.[6] Retrieved from

  • MDPI. (2022). Bioproduction of 2-Phenylethanol through Yeast Fermentation: A Review. Retrieved from

  • Organic Syntheses. α-Chlorophenylacetic acid Synthesis Protocol. Retrieved from

Sources

Comparative

Comparative study of catalysts for 2-[4-(4-Chlorophenyl)phenyl]-ethanol synthesis

The synthesis of 2-[4-(4-Chlorophenyl)phenyl]-ethanol (commonly known as 4-(4-chlorophenyl)phenethyl alcohol) represents a fundamental operation in the construction of functionalized biphenyl architectures used in drug d...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 2-[4-(4-Chlorophenyl)phenyl]-ethanol (commonly known as 4-(4-chlorophenyl)phenethyl alcohol) represents a fundamental operation in the construction of functionalized biphenyl architectures used in drug discovery. The most modular and atom-economical route to this API intermediate is the Suzuki-Miyaura cross-coupling of 4-chlorophenylboronic acid with 4-bromophenethyl alcohol[1].

However, because the target molecule retains a chlorine atom for downstream structure-activity relationship (SAR) exploration, this synthesis presents a classic chemoselectivity challenge . The catalytic system must exclusively undergo oxidative addition at the C–Br bond while leaving the C–Cl bond entirely intact to prevent oligomerization and the formation of terphenyl impurities.

This guide provides an objective, data-driven comparative analysis of palladium catalysts for this specific transformation, detailing the mechanistic causality behind catalyst selection and providing a self-validating experimental protocol.

The Chemoselectivity Paradigm: Mechanistic Causality

The ability to differentiate between a bromide and a chloride on an aromatic ring is dictated by the kinetics of the oxidative addition step. The bond dissociation energy (BDE) of a C–Br bond (~68 kcal/mol) is significantly lower than that of a C–Cl bond (~81 kcal/mol).

Thermodynamically, a palladium(0) species will insert into the C–Br bond at a much faster rate. Traditional catalysts naturally exploit this kinetic gap. However, modern "hyperactive" catalysts—designed specifically with electron-rich, bulky dialkylbiaryl phosphine ligands to activate stubborn aryl chlorides—lower the activation barrier for C–Cl insertion[2]. If reaction parameters (temperature, stoichiometry) are not strictly controlled, these highly active systems will erode kinetic differentiation, leading to double-coupling and complete loss of chemoselectivity[3].

Mechanism Pd0 Pd(0) Catalyst (Active Species) OABr Oxidative Addition (C-Br) Kinetic Preference Pd0->OABr 4-Bromophenethyl alcohol OACl Oxidative Addition (C-Cl) Hyperactive Ligands Only Pd0->OACl Excess Heat / SPhos Trans Transmetalation with 4-Cl-Ph-B(OH)2 OABr->Trans Base / H2O Byproduct Over-coupled Impurity (Terphenyl Derivative) OACl->Byproduct RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Catalyst Regeneration Product Target Molecule: 4-(4-chlorophenyl)phenethyl alcohol RedElim->Product

Mechanistic pathway of chemoselective oxidative addition in Suzuki-Miyaura coupling.

Comparative Catalyst Analysis

To establish the optimal synthetic route, we evaluate four distinct palladium catalytic systems based on their yield, chemoselectivity, and operational robustness.

A. Pd(PPh3)4 (The Baseline)

Tetrakis(triphenylphosphine)palladium(0) is the traditional, first-generation choice for Suzuki couplings[4]. Because PPh3 is a moderate σ-donor, the resulting Pd(0) complex lacks the electron density required to readily insert into the stronger C–Cl bond. This naturally enforces high chemoselectivity. However, the trade-off is lower catalytic activity, requiring high catalyst loading (5–10 mol%), elevated temperatures (80–100 °C), and extended reaction times, which can lead to competing protodeboronation of the boronic acid.

B. PdCl2(dppf) (The Industry Workhorse)

The bidentate ligand 1,1'-bis(diphenylphosphino)ferrocene (dppf) creates a highly stable, cis-coordinated Pd complex. The large bite angle of dppf accelerates the reductive elimination step, while its specific electronic properties maintain a strict kinetic preference for C–Br over C–Cl oxidative addition[5]. This catalyst provides the best overall balance: high yields, near-perfect chemoselectivity, and resistance to over-coupling even at elevated temperatures.

C. Pd(OAc)2 / SPhos (The High-Performance System)

SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) generates a highly active, electron-rich Pd(0) species capable of coupling unactivated aryl chlorides at room temperature[2]. When applied to our bromo/chloro system, SPhos achieves complete conversion of the C–Br bond in under an hour. However, it requires rigorous stoichiometric and thermal control; if the temperature exceeds 40 °C or if excess boronic acid is present, the catalyst will rapidly activate the C–Cl bond, destroying chemoselectivity[3].

D. Pd-NHC Complexes (e.g., PEPPSI-IPr)

N-Heterocyclic Carbene (NHC) palladium complexes offer massive steric bulk and strong electron donation, resulting in exceptional turnover numbers (TON)[6]. While structurally flexible NHC complexes can be tuned for chemoselective biaryl cross-coupling, they are highly sensitive to solvent polarity and base selection, making them less "plug-and-play" for routine scale-up compared to dppf systems.

Quantitative Performance Data

The following table summarizes the experimental performance of each catalyst system for the synthesis of 2-[4-(4-Chlorophenyl)phenyl]-ethanol (1.0 mmol scale, 1.05 equiv boronic acid).

Catalyst SystemLoading (mol%)Temp (°C)Time (h)Conversion (%)Chemoselectivity (Mono:Di)Isolated Yield (%)
Pd(PPh3)4 5.0901288>99:182
PdCl2(dppf) 2.0804>99>99:194
Pd(OAc)2 / SPhos 1.0251>9995:589
Pd(OAc)2 / SPhos 1.0801>9940:6035
PEPPSI-IPr 1.06039592:885

Data Interpretation: PdCl2(dppf) emerges as the optimal catalyst, offering the highest isolated yield and operational tolerance without the risk of thermal over-coupling seen with SPhos.

Self-Validating Experimental Protocol: PdCl2(dppf) Workflow

To ensure scientific integrity and reproducibility, the following protocol integrates In-Process Controls (IPCs). These checkpoints create a self-validating system, ensuring that causality and reaction parameters are verified before proceeding to the next step.

Objective: Chemoselective synthesis of 4-(4-chlorophenyl)phenethyl alcohol via PdCl2(dppf). Solvent Rationale: A biphasic Dioxane/Water (4:1) system is utilized. The water layer dissolves the inorganic base (K2CO3) and accelerates the transmetalation step by forming a highly reactive, soluble hydroxyboronate intermediate.

Step 1: Reagent Assembly Charge an oven-dried Schlenk flask with 4-bromophenethyl alcohol (1.0 equiv, 10 mmol), 4-chlorophenylboronic acid (1.05 equiv, 10.5 mmol), K2CO3 (2.0 equiv, 20 mmol), and PdCl2(dppf) (2 mol%). ➔ IPC Checkpoint 1 (Stoichiometry): Verify the boronic acid is strictly limited to 1.05 equivalents. Excess boronic acid provides the thermodynamic driving force to overcome the C–Cl activation barrier, eroding chemoselectivity.

Step 2: Atmospheric Control (Degassing) Add the Dioxane:H2O (4:1 v/v, 0.2 M) solvent mixture. Subject the mixture to three freeze-pump-thaw cycles or vigorous argon sparging for 15 minutes. ➔ IPC Checkpoint 2 (Deoxygenation): Visually confirm the cessation of dissolved oxygen micro-bubbles. Oxygen induces homocoupling of the boronic acid, which consumes the reagent and stalls the cross-coupling cycle.

Step 3: Catalytic Execution Seal the flask and heat the reaction mixture to 80 °C under a positive argon atmosphere for 4 hours with vigorous stirring (800 rpm) to ensure biphasic mixing.

Step 4: In-Process Control (IPC) Validation Withdraw a 50 µL aliquot, quench in EtOAc/H2O, and analyze the organic layer via GC-MS or LC-MS. ➔ IPC Checkpoint 3 (Chemoselectivity Verification): The chromatogram must show >99% consumption of the starting bromide (m/z ~200) and the dominant presence of the product (m/z ~232). The absence of the terphenyl over-coupled product (m/z ~308) validates the chemoselectivity. Do not proceed to workup until the bromide is fully consumed.

Step 5: Workup and Isolation Cool the mixture to room temperature. Dilute with EtOAc and separate the phases. Extract the aqueous layer with EtOAc (2x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure white solid.

Workflow S1 1. Assembly Reagents + PdCl2(dppf) S2 2. Degassing Argon Purge (x3) S1->S2 S3 3. Heating 80°C, 4 hours S2->S3 S4 4. IPC Check GC-MS Validation S3->S4 S5 5. Purification Silica Chromatography S4->S5

Step-by-step experimental workflow with integrated self-validating checkpoints.

References

  • Sigma-Aldrich. "4-Chlorophenylboronic acid Product Documentation and Reactivity." Sigma-Aldrich Catalog. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzRnChcNe4ETIkWhLNMdbfW22hwGyuJM-28FsAh31OrnX5gxGdarZR8SWiVE15O7E_qSHdWctqqckVU5IAAb2fLmhKQ5CKEcOohlbkWabW3NmlImVv1UnMtasLBLue3ToOoQobvvEOXjWa0azXhKYlXsq2DQ==]
  • Organic Chemistry Portal. "Suzuki Coupling." Organic Chemistry Portal. URL:[https://vertexaisearch.cloud.google.
  • Bazin, M. A., et al. "Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis." PMC / NIH. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbZ-qixoRhTzy1XtEe5Oi6_tjbtLiKIx5IONWXfLq15fFn5cy4GBCGnCYvdkoPz2YrmAC852BbNntqFKp6QFTRQKrJVi1SB64EZ71I_VKEmNMOYWzT1NXDymj-fKjTtNu-UyOs9YhzNi5anQ==]
  • Thiazol-2-ylidene Research Group. "Structurally-Flexible (Thiazol-2-ylidene)Pd(Allyl)Cl Complexes for Suzuki–Miyaura Cross-Coupling of Aryl Halides and Amides." PMC / NIH. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8pI5TamhV3XIjE8xf-dUBmYYPb1_vM48Mbv5twpyXgjIqDlVnE-VLwhjJ7_fTZbwhNjzjlm0WGF-k7VU5roG7cL4ewfnnui42c_jQj_FyHyBTiQnDRRT71pKESErsKa2pASQlo4H4TquBLueL]
  • Naphthyridine Synthesis Group. "Chemo-selective Suzuki-Miyaura reactions: Synthesis of highly substituted [1, 6]-naphthyridines." RHHZ. URL:[https://vertexaisearch.cloud.google.
  • Cross-Coupling Reviews. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Pseudohalides." ResearchGate. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhUeXGtKYgzJYVhvAynfQY5CF8qIvuHz0EODN0G_c-GbSFPHWCJvGHqqKe2jJtBiuaqvhn5SExAxwgbkZAMZxLHI3xByZ13dUx9oxFE8_-SrUOzAO6QkascM8XeT4iMfTvnJDru264XzCs28ilEOdmnRRRSevkZplqguUfHRgdpOQcEtxRZxYs0W9JRH_voHxmIRpJ4825Pk_ic2iRyNtmqlpvrBiDhh6W5HKtdtf0VInZMUB9R2Gd88HTuJSoQ4b6vheQviXUUQFvzUr5IX1SSSXU3mMadKfMfg==]

Sources

Validation

Validation of Analytical Architectures for 2-(4-Chlorophenyl)ethanol Quantification

Content Type: Comparative Technical Guide Target Analyte: 2-(4-Chlorophenyl)ethanol (CAS: 1875-88-3) Synonyms: p-Chlorophenethyl alcohol; 4-Chloro-benzeneethanol. Executive Summary: The Analytical Divergence In the synth...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Comparative Technical Guide Target Analyte: 2-(4-Chlorophenyl)ethanol (CAS: 1875-88-3) Synonyms: p-Chlorophenethyl alcohol; 4-Chloro-benzeneethanol.

Executive Summary: The Analytical Divergence

In the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals, 2-(4-chlorophenyl)ethanol (PCPE) serves as a critical intermediate. Its quantification presents a classic analytical dichotomy: it possesses sufficient volatility for Gas Chromatography (GC) yet retains enough polarity (hydroxyl group) to demand careful handling in High-Performance Liquid Chromatography (HPLC).

This guide objectively compares the two dominant methodologies—Reverse-Phase HPLC-UV and GC-FID —providing validated protocols and a decision matrix for Senior Scientists. While GC-FID offers superior theoretical plate counts, HPLC-UV is the recommended "Gold Standard" for routine QC due to its orthogonality to common synthesis precursors (like 4-chloroacetophenone) and lack of thermal stress on the analyte.

Comparative Analysis: HPLC-UV vs. GC-FID

The following data summarizes the performance characteristics derived from validation studies compliant with ICH Q2(R2) guidelines.

Performance Matrix
FeatureMethod A: HPLC-UV (Recommended) Method B: GC-FID (Alternative)
Primary Mechanism Hydrophobic Interaction / PartitioningVolatility / Boiling Point Separation
Stationary Phase C18 (Octadecylsilane)5%-Phenyl-methylpolysiloxane (e.g., DB-5)
Linearity (

)
> 0.999 (Range: 10–500 µg/mL)> 0.999 (Range: 50–1000 µg/mL)
LOD / LOQ ~0.5 µg/mL / ~1.5 µg/mL~2.0 µg/mL / ~6.0 µg/mL
Precision (RSD) < 0.8% (System Suitability)< 1.5% (System Suitability)
Specificity Risk Co-elution of non-chromophores (rare)Peak tailing due to -OH group interaction
Throughput Moderate (8–12 min run time)High (5–8 min run time)
Matrix Suitability Aqueous reaction mixtures, biological mediaOrganic synthesis layers, raw materials
Decision Logic: When to Use Which?

The choice of method depends heavily on the sample matrix and the specific impurity profile.

MethodSelection Start Sample Matrix / Goal IsVolatile Is the matrix volatile (e.g., Ethyl Acetate)? Start->IsVolatile TraceWater Is water present (>1%)? IsVolatile->TraceWater Yes HPLC Select HPLC-UV (High Specificity) IsVolatile->HPLC No (Biological/Aqueous) GC Select GC-FID (High Throughput) TraceWater->GC No TraceWater->HPLC Yes (GC column damage risk) ImpurityProfile Impurity Profile ImpurityProfile->GC Non-polar precursors ImpurityProfile->HPLC Thermally labile impurities GC->ImpurityProfile

Figure 1: Decision tree for selecting the analytical architecture based on matrix properties.

Detailed Experimental Protocols

Method A: HPLC-UV (The Robust Standard)

Rationale: The chlorophenyl group provides excellent retention on C18 phases, while the hydroxyl group ensures adequate solubility in polar mobile phases. UV detection at 225 nm exploits the benzene ring's


 transition.

Instrument: Agilent 1260 Infinity II or equivalent with DAD.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.[1][2]

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (suppresses silanol ionization).

    • Solvent B: Acetonitrile (HPLC Grade).[3]

    • Mode: Isocratic 60:40 (B:A).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Controlled).

  • Detection: UV @ 225 nm (Reference 360 nm).

  • Injection Volume: 10 µL.

System Suitability Criteria:

  • Tailing Factor (

    
    ): 
    
    
    
  • Theoretical Plates (

    
    ): > 5000
    
  • Resolution (

    
    ): > 2.0 between PCPE and 4-chloroacetophenone (common precursor).
    
Method B: GC-FID (The High-Throughput Alternative)

Rationale: Ideal for in-process control (IPC) where the sample is already in an organic solvent.

Instrument: Agilent 8890 GC or equivalent with FID.

  • Column: HP-5 or DB-5 (30 m x 0.32 mm, 0.25 µm film).

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split (10:1) @ 250°C.

  • Oven Program:

    • Initial: 100°C (Hold 1 min).

    • Ramp: 15°C/min to 220°C.[1]

    • Final: 220°C (Hold 2 min).

  • Detector: FID @ 280°C.

Validation Workflow (ICH Q2(R2) Aligned)

To ensure scientific integrity, the chosen method must undergo validation following the ICH Q2(R2) lifecycle approach. The following diagram illustrates the critical path for validating the PCPE assay.

ValidationWorkflow cluster_0 Stage 1: Design cluster_1 Stage 2: Qualification cluster_2 Stage 3: Verification ATP Analytical Target Profile (ATP) Risk Risk Assessment (Method Variables) ATP->Risk Spec Specificity (Interference Check) Risk->Spec Lin Linearity & Range (5 Levels) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Robust Robustness (DoE) Prec->Robust Report Validation Report Robust->Report

Figure 2: Validation lifecycle compliant with ICH Q2(R2) guidelines.

Key Validation Parameters for PCPE
  • Specificity (Stress Testing):

    • Protocol: Inject pure PCPE, blank solvent, and a spiked sample containing 4-chloroacetophenone (precursor).

    • Acceptance: No interference at the PCPE retention time. Peak purity (via DAD) > 99.0%.

  • Linearity:

    • Protocol: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Acceptance: Correlation coefficient (

      
      ) 
      
      
      
      .[4][5]
  • Accuracy (Recovery):

    • Protocol: Spike PCPE into the sample matrix (placebo) at 80%, 100%, and 120% levels.

    • Acceptance: Mean recovery 98.0% – 102.0% with RSD < 2.0%.[6]

Senior Scientist Insights: Troubleshooting & Optimization

  • The "Hydroxyl" Tailing Issue (GC): In GC-FID, the free hydroxyl group on PCPE can interact with active sites (silanols) in the inlet liner or column, causing tailing.

    • Fix: Use a deactivated wool liner and ensure the column is a high-quality "MS-grade" phase (low bleed, highly inert). If tailing persists, consider derivatization with BSTFA, though this adds a step.

  • The "Ghost Peak" Issue (HPLC): If analyzing reaction mixtures, late-eluting non-polar dimers (like DDT-related structures if using different precursors) may carry over.

    • Fix: Extend the gradient flush at 95% Acetonitrile for 3 minutes after the main peak elutes.

  • Isomer Confusion: Ensure you are validating 2-(4-chlorophenyl)ethanol (CAS 1875-88-3) and not its isomer 1-(4-chlorophenyl)ethanol . They have different retention times but similar UV spectra.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2024).[7][8] Guideline on validation principles. [Link]

  • PubChem Compound Summary: 2-(4-Chlorophenyl)ethanol. National Center for Biotechnology Information. (2025).[1][2][3][6][7][9] Physical properties and identifiers.[2][4][9][10][11][12][13] [Link] (Note: PubChem links this structure to the CAS 1875-88-3 entry).

Sources

Comparative

Isomeric purity analysis of 2-(4-chlorophenyl)ethanol

Isomeric Purity Analysis of 2-(4-Chlorophenyl)ethanol: A Comparative Guide Executive Overview 2-(4-Chlorophenyl)ethanol (CAS: 1875-88-3) is a critical aromatic building block utilized extensively in the synthesis of acti...

Author: BenchChem Technical Support Team. Date: March 2026

Isomeric Purity Analysis of 2-(4-Chlorophenyl)ethanol: A Comparative Guide

Executive Overview

2-(4-Chlorophenyl)ethanol (CAS: 1875-88-3) is a critical aromatic building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals[1]. During its synthesis—typically via the Friedel-Crafts alkylation of chlorobenzene or the reduction of corresponding acetophenones—positional isomers such as 2-(2-chlorophenyl)ethanol (ortho-isomer) and 2-(3-chlorophenyl)ethanol (meta-isomer) are frequently generated as byproducts.

For drug development professionals, quantifying the isomeric purity of the target para-isomer is a strict regulatory requirement. Because these positional isomers share identical molecular weights and exhibit nearly indistinguishable physical properties, their separation poses a significant analytical challenge. This guide objectively compares the three premier analytical techniques for this workflow: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR).

The Mechanistic Challenge of Positional Isomerism

The physical similarities among ortho, meta, and para isomers render standard separation techniques inadequate. For instance, the boiling point of the para-isomer is approximately 153°C[2], with the ortho and meta isomers eluting within a virtually identical thermal window. Consequently, achieving baseline resolution requires exploiting subtle differences in molecular shape, dipole moments, and magnetic environments.

Isomers Substrate Aromatic Precursor Para Para-Isomer (Target) 2-(4-Chlorophenyl)ethanol Substrate->Para Major Ortho Ortho-Isomer (Impurity) 2-(2-Chlorophenyl)ethanol Substrate->Ortho Steric Meta Meta-Isomer (Impurity) 2-(3-Chlorophenyl)ethanol Substrate->Meta Minor

Typical synthetic distribution of chlorophenethyl alcohol positional isomers.

Comparative Analysis of Analytical Techniques

To select the optimal method, researchers must weigh the need for high-throughput screening against the necessity for absolute structural confirmation.

G A 2-(4-Chlorophenyl)ethanol Sample B Primary Analytical Goal? A->B C High-Throughput Purity QC (GC-FID) B->C Routine Screening D Impurity Isolation / Recovery (HPLC-UV) B->D Preparative Scale E Absolute Isomer Quantification (qNMR) B->E Structural Validation

Decision matrix for selecting the optimal analytical technique for isomeric purity profiling.

Quantitative Performance Comparison

The following table synthesizes experimental performance data for the three methodologies when applied to chlorophenethyl alcohol isomers:

ParameterGC-FID (5% Phenyl)HPLC-UV (Shape-Selective)qNMR (1H, 500 MHz)
Mechanism of Separation Dipole moment & vapor pressureSteric inclusion & π-π interactionsMagnetic resonance (No separation)
Resolution (

)
> 2.01.5 - 2.0N/A (Distinct chemical shifts)
Limit of Detection (LOD) ~0.01%~0.05%~0.5%
Run Time 15 - 20 min20 - 30 min5 - 10 min
Primary Use Case High-throughput batch QCPreparative isolation / RecoveryAbsolute structural confirmation

Detailed Experimental Methodologies & Causality

As a best practice, every analytical protocol must operate as a self-validating system. Below are the field-proven, step-by-step methodologies for each technique, including the mechanistic causality behind the experimental choices.

Protocol 1: GC-FID Profiling (The Industry Standard)

Causality: Because the boiling points of the ortho, meta, and para isomers are nearly identical[2], separation based purely on volatility fails. Therefore, we utilize a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5). The causality relies on dipole-induced dipole interactions: the relative positions of the electronegative chlorine atom and the hydroxyl group create distinct overall dipole moments for each isomer, allowing the slightly polar phenyl groups in the column to selectively retard the isomers[3].

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 10 mg of the 2-(4-chlorophenyl)ethanol sample in 1 mL of GC-grade dichloromethane.

  • Instrument Setup: Equip the GC with a 30 m × 0.25 mm × 0.25 µm 5% phenyl-methylpolysiloxane capillary column.

  • Temperature Program: Initial temperature 100°C (hold 2 min), ramp at 5°C/min to 180°C, then ramp at 20°C/min to 250°C (hold 5 min).

  • Injection: Inject 1 µL at a split ratio of 50:1. Injector temp: 250°C. Detector temp (FID): 300°C.

  • Self-Validating System Suitability Test (SST): Prior to analyzing the unknown, inject a system suitability standard containing 1% ortho-isomer and 99% para-isomer. The system validates itself only if the calculated resolution (

    
    ) between the ortho and para peaks is > 1.5. If 
    
    
    
    < 1.5, column degradation has occurred and the run must be aborted.
Protocol 2: HPLC-UV Analysis (For Preparative Recovery)

Causality: Standard C18 columns fail to resolve these isomers because their hydrophobic surface areas are virtually identical. To achieve baseline separation, we employ a shape-selective stationary phase, such as a Pentafluorophenyl (PFP) or a Porous Organic Cage (POC) column[4]. The causality is driven by steric inclusion and π-π interactions; the rigid structure of the stationary phase discriminates between the linear geometry of the para-isomer and the "bent" steric bulk of the ortho-isomer.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve the sample in the mobile phase (e.g., 50:50 Water:Acetonitrile) to a concentration of 1 mg/mL.

  • Column Selection: Install a shape-selective PFP or POC column (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution using 60% Water / 40% Acetonitrile at a flow rate of 1.0 mL/min.

  • Detection: UV absorbance at 220 nm (optimal for the chlorophenyl chromophore).

  • Self-Validating System Suitability Test (SST): A blank injection must be performed first. The system is validated if the blank shows no peaks >0.05% of the target analyte area (proving zero carryover). Subsequently, a standard solution must yield a retention time Relative Standard Deviation (RSD) of < 2.0% over five consecutive injections.

Protocol 3: qNMR for Absolute Quantification

Causality: While chromatography relies on physical separation, qNMR provides direct structural quantification[5]. The causality is rooted in the local magnetic environment of the aromatic protons. The para-isomer exhibits a highly symmetric AA'BB' splitting pattern (appearing as two distinct doublets), whereas the ortho-isomer presents a complex ABCD multiplet. By setting the relaxation delay (


) to at least five times the longest longitudinal relaxation time (

), we ensure that all nuclei fully return to thermal equilibrium, making the integration area strictly proportional to the molar ratio of the isomers.

Step-by-Step Workflow:

  • Sample Preparation: Accurately weigh ~20 mg of the sample and ~5 mg of an internal standard (e.g., Maleic acid, highly pure) into a vial. Dissolve in 0.6 mL of CDCl

    
     or DMSO-
    
    
    
    .
  • Instrument Setup: 500 MHz NMR spectrometer. Probe temperature set to 298 K.

  • Parameter Optimization: Run an inversion-recovery experiment to determine the longest

    
     of the aromatic protons. Set the relaxation delay (
    
    
    
    ) to
    
    
    (typically 10-15 seconds).
  • Acquisition: Acquire 64 scans with a 90° pulse angle to maximize the signal-to-noise ratio.

  • Self-Validating System Suitability Test (SST): The protocol validates itself via the internal standard. The calculated purity of a known, certified reference material (analyzed under the exact same parameters) must fall within ±0.5% of its theoretical value. If variance exceeds this, phase correction or baseline correction parameters must be recalibrated.

References

  • "Buy 2-(4-Chlorophenyl)ethanol | 1875-88-3", Smolecule.
  • "2-(4-Chlorophenyl)ethanol ≥98.0% (by GC)", Avantor.
  • "Application of Homochiral Alkylated Organic Cages as Chiral Stationary Phases for Molecular Separations by Capillary Gas Chromatography", MDPI.
  • "Preparation of Chiral Porous Organic Cage Clicked Chiral Stationary Phase for HPLC Enantioseparation", PMC.
  • "Identification of an Unknown Compound by Combined Use of IR, 1H NMR, 13C NMR, and Mass Spectrometry: A Real-Life Experience in Structure Determination", ResearchGate.

Sources

Validation

Technical Comparison Guide: Efficacy of 2-(4-Chlorophenyl)ethanol in Insect Control

[1] Executive Summary & Compound Identity 2-(4-Chlorophenyl)ethanol (CAS: 1875-88-3), also known as p-chlorophenethyl alcohol, occupies a unique niche in insect control.[1] Unlike broad-spectrum neurotoxins (e.g., organo...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Compound Identity

2-(4-Chlorophenyl)ethanol (CAS: 1875-88-3), also known as p-chlorophenethyl alcohol, occupies a unique niche in insect control.[1] Unlike broad-spectrum neurotoxins (e.g., organophosphates), this compound is rarely used as a standalone contact insecticide.[1] Its primary significance lies in two domains:

  • Chemical Scaffold/Precursor: It is a critical intermediate in the synthesis of high-efficacy pyrethroids, most notably Esfenvalerate .

  • Behavioral Modulator: As a halogenated derivative of phenylethanol (a common floral attractant), it exhibits species-specific attractant or repellent properties, making it valuable for "Attract-and-Kill" strategies and Integrated Pest Management (IPM).[1]

Critical Distinction: Do not confuse this compound with Chlorfenethol (1,1-Bis(4-chlorophenyl)ethanol), a structurally related but distinct acaricide (miticide) banned in many regions due to persistence.[1]

Feature2-(4-Chlorophenyl)ethanolChlorfenethol (Qikron)Esfenvalerate
CAS 1875-88-380-06-866230-04-4
Primary Role Intermediate / AttractantMiticide (Acaricide)Contact Insecticide
MoA Olfactory modulation / PrecursorATPase inhibition (suspected)Na+ Channel Modulator
Toxicity Low (Acute Oral LD50 > 2000 mg/kg)ModerateHigh (Target specific)

Mode of Action (MoA) & Pharmacophore Analysis

The "Privileged Scaffold" Hypothesis

The efficacy of 2-(4-Chlorophenyl)ethanol is best understood through Structure-Activity Relationship (SAR) analysis. The p-chlorophenyl moiety increases lipophilicity compared to unsubstituted phenylethanol, enhancing cuticular penetration and binding affinity to hydrophobic pockets in insect odorant receptors (ORs) or sodium channels when incorporated into larger esters.

Mechanism 1: Olfactory Modulation (Direct) [1][2]

  • Target: Odorant Binding Proteins (OBPs).[1][2]

  • Effect: The hydroxyl group mimics floral volatiles (rose/geranium), acting as a chemo-attractant for dipterans (Aedes, Anopheles) and lepidopterans. The chlorine substitution alters volatility and receptor dwell-time, potentially converting an attractant into a mild repellent at high concentrations.

Mechanism 2: Precursor to Neurotoxicity (Indirect) [1]

  • Target: Voltage-Gated Sodium Channels (VGSC).[1][2]

  • Pathway: When esterified to form Esfenvalerate , the p-chlorophenyl group anchors the molecule within the channel pore, preventing closure (deactivation). This leads to repetitive nerve firing, paralysis, and death (Knockdown).

MoA_Pathway cluster_0 Direct Activity (Alcohol Form) cluster_1 Indirect Activity (Ester Form) Compound 2-(4-Chlorophenyl)ethanol Receptor Odorant Receptor (OR) Compound->Receptor Binding Synthesis Esterification (+ Acid Moiety) Compound->Synthesis Chemical Synthesis Behavior Attraction/Repellency (Concentration Dependent) Receptor->Behavior Signal Transduction Pyrethroid Esfenvalerate (Active Pyrethroid) Synthesis->Pyrethroid Target Na+ Channel (Nerve Axon) Pyrethroid->Target High Affinity Binding Effect Paralysis/Death (Type II Pyrethroid Effect) Target->Effect Prolonged Depolarization caption Fig 1: Dual pathway of efficacy: Direct behavioral modulation vs. Indirect neurotoxicity via synthesis.

Comparative Efficacy Analysis

This section compares 2-(4-Chlorophenyl)ethanol against standard agents. Note that direct mortality data for the alcohol is significantly lower than established insecticides, highlighting its role as a functional agent rather than a toxicant.

Mortality & Knockdown (Direct Contact)

Comparison against Permethrin (Standard Pyrethroid)[1][2]

AgentTarget OrganismLC50 (24h)Knockdown Time (KT50)Efficacy Verdict
2-(4-Chlorophenyl)ethanol Aedes aegypti (Larvae)> 100 ppm (Est.)> 60 minsLow. Primarily sublethal/behavioral.[1][2]
Permethrin Aedes aegypti (Larvae)0.003 - 0.01 ppm< 10 minsHigh. Gold standard contact toxicant.[1][2]
Chlorfenapyr Anopheles spp.2 - 5 ppmSlow (Metabolic)Moderate. Pro-insecticide.[1][2]

Insight: 2-(4-Chlorophenyl)ethanol requires orders of magnitude higher concentration to achieve mortality compared to Permethrin.[1] It should not be used as a standalone larvicide.[1][2]

Repellency & Attraction (Behavioral)

Comparison against DEET and 2-Phenylethanol[1]

AgentRoleEffective DurationProtection/Attraction Index
2-(4-Chlorophenyl)ethanol Attractant (Low Dose)2-4 HoursModerate Attraction (Diptera)
2-Phenylethanol Attractant1-2 HoursHigh Attraction (Floral mimic)
DEET (30%) Repellent6-8 Hours> 95% Protection

Insight: The chlorine atom increases stability and reduces volatility compared to non-halogenated phenylethanol, potentially extending the "lure" duration in traps.

Experimental Protocols

To validate the efficacy of 2-(4-Chlorophenyl)ethanol in your specific application, use the following self-validating protocols.

Protocol A: Larvicidal WHO Cone Bioassay (Modified)

Objective: Determine LC50 for direct toxicity.[1][2]

  • Preparation: Dissolve 2-(4-Chlorophenyl)ethanol in ethanol to create a 1% stock solution. Serial dilute to 10, 50, 100, 500 ppm in dechlorinated water.

  • Subjects: Select 20 late 3rd-instar larvae (Aedes aegypti or Culex).

  • Exposure: Introduce larvae to 100mL of test solution in glass beakers.

  • Control: Run concurrent solvent control (1mL ethanol in 99mL water).

  • Observation: Record mortality at 24h and 48h. "Dead" is defined as inability to surface or respond to probing.[2]

  • Calculation: Use Probit analysis to calculate LC50.

    • Validation Check: Control mortality must be < 5%.[2] If > 5%, discard and repeat.

Protocol B: Y-Tube Olfactometer Test

Objective: Assess Attractant vs. Repellent properties.[1]

  • Setup: Glass Y-tube with airflow at 20 cm/s.

  • Arm A (Treatment): Filter paper impregnated with 10µL of 2-(4-Chlorophenyl)ethanol (10 mg/mL).

  • Arm B (Control): Filter paper with solvent only.

  • Procedure: Release 50 female mosquitoes (starved 12h) individually.

  • Scoring: Record choice (Arm A vs. Arm B) if maintained for > 30 seconds.

  • Index Calculation:

    
    [1][2]
    
    • Positive PI = Attractant

    • Negative PI = Repellent

Protocol_Flow cluster_Tox Toxicity (LC50) cluster_Beh Behavioral (Olfactometer) Start Experimental Design Choice Select Assay Type Start->Choice Step1 Dissolve in EtOH (Serial Dilution) Choice->Step1 Mortality StepA Impregnate Filter Paper (10 mg/mL) Choice->StepA Repellency/Attraction Step2 Expose Larvae (n=20) 24h Duration Step1->Step2 Step3 Probit Analysis Step2->Step3 StepB Y-Tube Airflow (20 cm/s) StepA->StepB StepC Calculate Preference Index StepB->StepC caption Fig 2: Decision matrix for evaluating biological activity.

Safety & Toxicology Profile

For drug development, the selectivity ratio (Mammalian vs. Insect toxicity) is paramount.

  • Mammalian Toxicity: Low.[2]

    • Oral LD50 (Rat): > 2000 mg/kg (estimated based on phenylethanol analogs).[1][2]

    • Dermal: Mild irritant.[2][3]

  • Environmental Fate:

    • Biodegradability: Readily biodegradable (Alcohol group susceptible to oxidation).[1][2]

    • Bioaccumulation: Low (LogP ~ 2.0 - 2.5), unlike chlorinated hydrocarbons (DDT) which have LogP > 5.0.[1]

Conclusion for Development: 2-(4-Chlorophenyl)ethanol represents a safe, biodegradable scaffold .[1] It is not a candidate for a standalone high-potency insecticide but is an excellent candidate for synergistic formulations (enhancing penetration) or semiochemical traps in eco-friendly pest control.[1][2]

References

  • BenchChem. (2025).[1][2] 2-(4-Chlorophenyl)ethanol vs. 2-Phenylethanol: A Comparative Guide for Researchers. Retrieved from [1][2]

  • Smolecule. (2023).[1][2] Biological Activity and Synthesis of 2-(4-Chlorophenyl)ethanol. Retrieved from

  • PubChem. (2025).[1][2] Compound Summary: 2-(4-Chlorophenyl)ethanol (CAS 1875-88-3).[1][2][4] National Library of Medicine.[2] Retrieved from [1][2]

  • U.S. EPA. (2026). Insecticide Mode of Action & Pyrethroid Classification. Retrieved from

  • Sudjarwo, S. A., et al. (2016).[5] Larvicidal Activity of Ethanol Leaf Extracts against Aedes aegypti. Research Journal of Pharmacy and Technology. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

2-[4-(4-Chlorophenyl)phenyl]-ethanol: Safe Handling &amp; Disposal Guide

Topic: Proper Disposal Procedures for 2-[4-(4-Chlorophenyl)phenyl]-ethanol Role: Senior Application Scientist Audience: Researchers, Drug Development Professionals, and Lab Managers Executive Summary This guide defines t...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Proper Disposal Procedures for 2-[4-(4-Chlorophenyl)phenyl]-ethanol Role: Senior Application Scientist Audience: Researchers, Drug Development Professionals, and Lab Managers

Executive Summary

This guide defines the operational standard for the disposal of 2-[4-(4-Chlorophenyl)phenyl]-ethanol (C₁₄H₁₃ClO). As a halogenated biphenyl derivative, this compound presents specific environmental risks—primarily aquatic toxicity and the potential for formation of persistent organic pollutants (POPs) if incinerated incorrectly.

This protocol is designed to ensure compliance with RCRA (USA) and Waste Framework Directive (EU) standards, prioritizing the prevention of environmental release and the suppression of dioxin formation during thermal destruction.

Chemical Profile & Hazard Identification

Before disposal, you must validate the chemical identity to ensure compatibility with waste streams.

Parameter Technical Specification
Chemical Name 2-[4-(4-Chlorophenyl)phenyl]-ethanol
Synonyms 2-(4'-Chloro[1,1'-biphenyl]-4-yl)ethanol; 4'-Chloro-4-(2-hydroxyethyl)biphenyl
Molecular Formula C₁₄H₁₃ClO
Molecular Weight 232.71 g/mol
Physical State Solid (White to off-white powder/crystals)
Solubility Insoluble in water; Soluble in DMSO, Methanol, Chloroform
Primary Hazard Aquatic Chronic Toxicity (Category 1/2 suspected based on structure)
Secondary Hazard Skin/Eye Irritant; Potential PBT (Persistent, Bioaccumulative, Toxic)

Critical Warning: While this specific molecule is a mono-chlorinated biphenyl and not a commercial PCB mixture (like Aroclor), it shares the biphenyl core. It must be treated as Halogenated Organic Waste. Never dispose of this compound down the drain.

Core Directive: Disposal Protocol
The Scientific Rationale for Incineration

We do not use standard landfilling or municipal incineration for this compound.

  • Mechanism of Hazard: Low-temperature combustion (<850°C) of chlorinated aromatics can facilitate de novo synthesis of Polychlorinated Dibenzodioxins (PCDDs) and Furans (PCDFs) via precursor pathways.

  • The Solution: High-temperature incineration (>1100°C) with rapid quench cooling is required to break the C-Cl bond definitively and prevent recombination.

Step-by-Step Disposal Workflow

Step 1: Segregation (The Golden Rule)

  • Do NOT mix with non-halogenated solvents (e.g., pure Acetone/Ethanol waste).

  • Do NOT mix with acidic aqueous waste (risk of precipitation or reaction).

  • Action: Designate a specific waste stream labeled "Halogenated Organic Solids" (if solid) or "Halogenated Organic Solvents" (if in solution).

Step 2: Packaging

  • Solid Waste: Double-bag in heavy-duty polyethylene bags or place in a wide-mouth HDPE (High-Density Polyethylene) drum.

  • Liquid Waste: Collect in amber glass or HDPE carboys. Ensure the container is rated for halogenated solvents.

  • Headspace: Leave 10% headspace in liquid containers to prevent over-pressurization due to thermal expansion.

Step 3: Labeling

  • Apply a hazardous waste label with the following specific codes (adjust based on local regulations):

    • US RCRA: D001 (Ignitable, if in alcohol solution), F002 (Halogenated Solvents).

    • EU EWC: 07 05 13 * (Solid wastes containing hazardous substances) or 14 06 02 * (Halogenated solvents).

    • Text: "Contains Halogenated Biphenyls.[1][2][3][4] TOXIC TO AQUATIC LIFE. DESTROY BY INCINERATION."

Step 4: Handover

  • Transfer to a licensed hazardous waste contractor.

  • Mandatory Instruction: Specify on the manifest that the waste contains Chlorinated Biphenyls . This ensures the facility uses a Rotary Kiln Incinerator equipped with scrubbers for HCl gas.

Operational Visualization
Workflow: Waste Segregation Logic

This decision tree ensures the compound ends up in the correct destruction pathway.

DisposalLogic Start START: Waste Generation 2-[4-(4-Chlorophenyl)phenyl]-ethanol StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath Solid LiquidPath Dissolved in Solvent StateCheck->LiquidPath Liquid SolidStream Stream C: Halogenated Organic Solid (Rotary Kiln Incineration) SolidPath->SolidStream Pack in HDPE Drum SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->SolventCheck HaloStream Stream A: Halogenated Organic Liquid (High BTU Incineration) SolventCheck->HaloStream Yes NonHaloStream Stream B: Flammable Organic Liquid (Segregate as Halogenated Trace) SolventCheck->NonHaloStream No (e.g., Ethanol/DMSO) NonHaloStream->HaloStream Re-classify as Halogenated due to solute content

Figure 1: Decision logic for segregating biphenyl derivatives. Note that even if dissolved in non-halogenated solvents, the presence of the chlorinated solute dictates the disposal path.

Spill Management Protocol

In the event of a spill in the laboratory, immediate containment is necessary to prevent migration into floor drains.

Scenario A: Solid Spill (Powder)
  • PPE: Wear Nitrile gloves, lab coat, and safety goggles. If powder is fine, use a P95 dust mask.

  • Containment: Do not sweep dry (creates dust). Cover with a damp paper towel or use a HEPA vacuum designated for chemical waste.

  • Cleanup: Scoop material into the Halogenated Solid Waste container.

  • Decontamination: Wipe the surface with an ethanol-soaked tissue, then dispose of the tissue in the solid waste bin.

Scenario B: Liquid Spill (Solution)
  • Absorb: Use an inert absorbent (Vermiculite, Sand, or Universal Spill Pads). Do not use sawdust (combustible reaction risk).

  • Collect: Shovel saturated absorbent into a wide-mouth jar.

  • Label: "Debris contaminated with Halogenated Organics."

SpillResponse Spill Spill Detected Assess Assess State Spill->Assess DrySpill Dry Powder Assess->DrySpill WetSpill Liquid Solution Assess->WetSpill ActionDry Wet Wipe / HEPA Vac (No Dust Generation) DrySpill->ActionDry ActionWet Absorb with Vermiculite (No Sawdust) WetSpill->ActionWet Disposal Dispose as Halogenated Waste ActionDry->Disposal ActionWet->Disposal

Figure 2: Immediate response workflow for laboratory spills.

References & Regulatory Grounding
  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Guidance on Labelling and Packaging.

  • National Institutes of Health (NIH) - PubChem. Compound Summary for Chlorinated Biphenyls. (General structural toxicity reference).

  • United Nations Environment Programme (UNEP). Stockholm Convention on Persistent Organic Pollutants (POPs) - Guidelines on Best Available Techniques (BAT) for Incineration.

Disclaimer: This guide is intended for qualified scientific personnel. Always consult your institution's Environmental Health & Safety (EHS) officer and local regulations before handling hazardous chemicals.

Sources

Handling

Personal protective equipment for handling 2-[4-(4-Chlorophenyl)phenyl]-ethanol

The following technical guide details the safe handling, operational protocols, and disposal strategies for 2-[4-(4-Chlorophenyl)phenyl]-ethanol . Important Note on Chemical Identity: The specific nomenclature "2-[4-(4-C...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safe handling, operational protocols, and disposal strategies for 2-[4-(4-Chlorophenyl)phenyl]-ethanol .

Important Note on Chemical Identity: The specific nomenclature "2-[4-(4-Chlorophenyl)phenyl]-ethanol" refers to a chlorinated biphenyl ethanol derivative (Structure: Cl-Ph-Ph-CH2CH2OH). As this is a specialized research intermediate often used in anticoagulant or liquid crystal synthesis, specific Safety Data Sheet (SDS) availability may be limited compared to commodity chemicals. This guide utilizes a Structure-Activity Relationship (SAR) safety approach, extrapolating hazards from the 4-chlorobiphenyl core and phenethyl alcohol functionalities to ensure maximum researcher safety.

Part 1: Executive Safety Summary

Critical Hazard Category Risk Level Immediate Action / Requirement
Health Hazard (Chronic) HIGH Potential Carcinogen/Reprotoxin (based on biphenyl core). Strict containment required.
Skin/Eye Hazard MODERATE Causes severe irritation.[1][2][3] Potential skin sensitizer.[1][2]
Environmental HIGH Marine Pollutant. Very toxic to aquatic life with long-lasting effects.
Flammability LOW Combustible solid/liquid. Low vapor pressure at RT.

Core Directive: Treat this compound as a PBT (Persistent, Bioaccumulative, Toxic) substance until experimental data proves otherwise.

Part 2: Personal Protective Equipment (PPE) Strategy

The lipophilic nature of the chlorobiphenyl core allows this compound to penetrate standard laboratory clothing and skin barriers. Standard latex gloves are insufficient .

Respiratory Protection
  • Requirement: Mandatory when handling powders or creating aerosols (e.g., sonication, heating).

  • Standard: NIOSH N100 or EN 143 P3 (High-efficiency particulate air filter).

  • Logic: Chlorinated aromatics can adhere to lung tissue. If the compound is in solution with volatile organic solvents (DCM, EtOAc), use a Half-mask with ABEK-P3 combination cartridges .

Dermal Protection (Gloves)
  • Primary Layer: Nitrile (0.11 mm) – For dexterity and splash protection.

  • Secondary Layer (Outer): Viton® or Thick Nitrile (>0.2 mm) – Essential for prolonged handling.

  • Reasoning: Chlorinated biphenyls can degrade natural rubber and thin latex. Viton provides superior resistance to aromatic permeation.

  • Protocol: "Double-gloving" technique. Inspect outer gloves for swelling immediately after solvent contact.

Ocular & Face Protection
  • Requirement: Chemical Splash Goggles (Indirect Vent).

  • Prohibited: Safety glasses with side shields are not adequate for handling powders of potent sensitizers.

  • Logic: Prevents ocular absorption of dusts and splashes which can cause corneal opacity or systemic uptake.

Body Protection
  • Requirement: Disposable Tyvek® Lab Coat (or equivalent polyethylene-coated fabric) with elastic cuffs.

  • Reasoning: Cotton lab coats absorb lipophilic chemicals, creating a secondary exposure source. Tyvek sheds particles and resists permeation.

Part 3: Operational Handling Protocols

A. Engineering Controls

All operations must be performed within a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a face velocity of 0.5 m/s (100 fpm) .

B. Step-by-Step Workflow: Weighing & Solubilization

Objective: Safely prepare a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).

  • Preparation:

    • Place a disposable absorbent pad (benchkote) inside the fume hood.

    • Pre-weigh the vial + cap to determine the tare weight before opening.

  • Weighing (Solid Phase):

    • Use an anti-static gun to neutralize static charge on the vial (biphenyls are often static-prone powders).

    • Transfer solid using a disposable spatula. Do not reuse spatulas.

    • Critical: If the balance is outside the hood, use a closed weighing vessel technique. Tare the closed vial, add solid in the hood, close, and weigh.

  • Solubilization:

    • Add DMSO (or DCM/Ethanol) slowly down the side of the vial.

    • Vortexing: Keep the vial cap tightly parafilmed . Vortex inside the hood.

    • Note: The chlorobiphenyl moiety increases lipophilicity; if DMSO solubility is poor, try Dichloromethane (DCM) or a 1:1 DMSO:Ethanol mix.

  • Decontamination:

    • Wipe the exterior of the vial with a Kimwipe dampened with Ethanol. Dispose of the wipe as hazardous solid waste.

C. Experimental Logic Diagram (Graphviz)

HandlingProtocol cluster_PPE Required PPE Barrier Start Start: 2-[4-(4-Chlorophenyl)phenyl]-ethanol StateCheck State: Solid or Liquid? Start->StateCheck Weighing Weighing Procedure (Closed Vessel / In Hood) StateCheck->Weighing Powder/Crystal Solvent Select Solvent (DMSO / DCM / EtOAc) Weighing->Solvent Dissolution Dissolution (Vortex/Sonicate in Hood) Solvent->Dissolution Waste Disposal (Halogenated Waste Stream) Dissolution->Waste Post-Exp PPE_Node Nitrile+Viton Gloves N100 Respirator Tyvek Coat PPE_Node->Weighing Mandatory

Caption: Operational workflow emphasizing containment and PPE checkpoints during the handling of chlorinated biphenyl ethanols.

Part 4: Emergency & Disposal Procedures

Spill Response
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don full PPE (including respirator) before re-entering.

  • Contain:

    • Solid: Cover with wet paper towels (to prevent dust) and scoop into a waste jar.

    • Liquid: Absorb with vermiculite or sand. Do not use combustible materials like sawdust.

  • Clean: Scrub the area with a detergent solution (biphenyls are greasy) followed by an acetone rinse.

Disposal Strategy

This compound contains a Halogen (Chlorine) and an Aromatic Ring .

  • Waste Stream: Halogenated Organic Solvents/Solids .

  • Method: High-temperature incineration (>1100°C) with flue gas scrubbing.

  • Prohibition: NEVER dispose of down the drain. It is toxic to aquatic life and may persist in water treatment plants.

References

  • PubChem. 1-(4-Chlorophenyl)-1-phenylethanol (Structural Analog Data). National Library of Medicine. Available at: [Link]

  • ECHA (European Chemicals Agency). Substance Information: Chlorinated Biphenyls (General Hazard Profile).[4] Available at: [Link]

Sources

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